molecular formula C8H7NO3 B029372 Methyl 5-formylpyridine-3-carboxylate CAS No. 6221-06-3

Methyl 5-formylpyridine-3-carboxylate

Cat. No.: B029372
CAS No.: 6221-06-3
M. Wt: 165.15 g/mol
InChI Key: VLRLIUOJJSNOCS-UHFFFAOYSA-N
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Description

Methyl 5-formylpyridine-3-carboxylate is a high-purity, bifunctional organic building block of significant value in chemical synthesis and drug discovery research. This compound features two distinct and highly reactive functional groups—an aldehyde and an ester—positioned on a pyridine core, making it an ideal precursor for the construction of diverse chemical libraries. Its primary research application lies in medicinal chemistry, where it serves as a key intermediate for the synthesis of complex heterocyclic compounds, such as fused pyridines and specialized ligands. The aldehyde group is readily available for nucleophilic attack, enabling condensation reactions to form imines (Schiff bases) or for use in reductive amination protocols to introduce amine-containing side chains. Concurrently, the ester moiety can undergo hydrolysis to the carboxylic acid, be converted to amides, or participate in other nucleophilic substitution reactions. This dual reactivity allows researchers to efficiently generate a wide array of derivatives from a single, well-defined starting material, facilitating structure-activity relationship (SAR) studies and the development of potential pharmacologically active molecules, including kinase inhibitors and other small-molecule therapeutics. Its unique structure also finds utility in materials science for the development of novel coordination polymers and metal-organic frameworks (MOFs).

Properties

IUPAC Name

methyl 5-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRLIUOJJSNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599493
Record name Methyl 5-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-06-3
Record name Methyl 5-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-formylpyridine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 5-formylpyridine-3-carboxylate

Introduction

This compound is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its structure, featuring a pyridine core substituted with both an electron-withdrawing aldehyde and a methyl ester group, presents a unique electronic landscape and a versatile platform for chemical modification. This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, synthetic routes, reactivity, and potential applications. As a key building block, understanding its chemical behavior is paramount for leveraging its full potential in the creation of novel, complex molecules with desired biological or material properties.

Structural Elucidation and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough characterization of its physical and spectral properties. These data provide the empirical evidence for its structure and purity, which are critical for reproducible and reliable downstream applications.

1.1. Core Properties

The fundamental properties of this compound are summarized below. These values are essential for calculating reaction stoichiometries, predicting solubility, and ensuring proper handling.

PropertyValueSource
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol Calculated
Monoisotopic Mass 165.04259 Da[1]
Appearance White to off-white solid (predicted)General knowledge
SMILES COC(=O)C1=CN=CC(=C1)C=O[1]
InChI Key VLRLIUOJJSNOCS-UHFFFAOYSA-N[1]

1.2. Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following sections detail the expected spectral data, which are crucial for identity confirmation and quality control.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm. The three aromatic protons on the pyridine ring will appear as distinct signals, likely between δ 8.0-9.5 ppm, with their exact shifts and coupling patterns dictated by the substitution pattern. The methyl ester (-OCH₃) protons will present as a sharp singlet, typically around δ 3.9-4.1 ppm. For comparison, the aldehyde proton in a related formyl-triazole compound was observed at δ 10.26 ppm.[2]

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbons are the most downfield, with the aldehyde carbon expected around δ 190-195 ppm and the ester carbonyl around δ 165-170 ppm. The aromatic carbons of the pyridine ring will resonate in the δ 120-160 ppm range, and the methyl ester carbon will be the most upfield, typically around δ 52-55 ppm.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the compound is expected to primarily form a protonated molecular ion [M+H]⁺.[3] Predicted mass-to-charge ratios (m/z) for common adducts provide a reference for experimental data interpretation.[1]

AdductPredicted m/z
[M+H]⁺ 166.04987
[M+Na]⁺ 188.03181
[M+K]⁺ 204.00575
[M+NH₄]⁺ 183.07641

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band, typically at a slightly higher frequency than the aldehyde, is expected around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

Synthesis and Manufacturing Pathways

While numerous specific synthetic procedures exist for pyridine derivatives, a general and logical approach for this compound involves the functionalization of a pre-existing pyridine ring. The choice of pathway often depends on the availability and cost of starting materials. Below are two plausible and chemically sound synthetic strategies.

2.1. Route A: Oxidation of a Methyl Precursor

A common and direct strategy is the selective oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyridine-3-carboxylate. This transformation requires an oxidizing agent capable of converting a benzylic-like methyl group to an aldehyde without over-oxidation to a carboxylic acid or degradation of the pyridine ring.

Caption: Synthetic pathway via selective oxidation.

Causality Behind Experimental Choices:

  • Starting Material: Methyl 5-methylpyridine-3-carboxylate is a logical precursor as the methyl group at the 5-position is activated for oxidation, analogous to a benzylic position.

  • Reagent Choice: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Alternatively, manganese dioxide (MnO₂) can be effective for this type of selective oxidation. The choice between them depends on reaction scale, substrate tolerance, and desired workup procedure.

  • Solvent: A relatively non-polar, high-boiling solvent like dioxane or toluene is often used to facilitate the reaction, which may require elevated temperatures.

2.2. Route B: Formylation of a Halogenated Precursor

An alternative and highly versatile approach begins with a halogenated pyridine, such as Methyl 5-bromopyridine-3-carboxylate.[4] The bromine atom serves as a synthetic handle that can be converted into a formyl group through various organometallic or transition-metal-catalyzed reactions.

Hypothetical Protocol: Palladium-Catalyzed Formylation

This protocol describes a modern approach using palladium catalysis, a powerful tool in cross-coupling chemistry.

Step 1: Reaction Setup

  • To a dry, argon-flushed Schlenk flask, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq).[4]

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a ligand like Xantphos (0.1 eq). The choice of a bulky ligand like Xantphos can promote the desired reductive elimination step and prevent side reactions.

  • Add a suitable solvent, such as anhydrous toluene (approx. 0.1 M concentration).

Step 2: Reagent Addition 4. Introduce a formylating agent. A common method is to use a syngas equivalent. Pressurize the flask with carbon monoxide (CO, ~3-5 atm) and then add a silane reducing agent like polymethylhydrosiloxane (PMHS, 2.0 eq). This combination, known as reductive carbonylation or hydroformylation, directly converts the aryl bromide to an aldehyde. 5. Add a base, such as K₂CO₃ (2.0 eq), to neutralize any acidic byproducts.

Step 3: Reaction and Monitoring 6. Heat the reaction mixture to 80-100 °C with vigorous stirring. 7. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

Step 4: Workup and Purification 8. Cool the reaction to room temperature and carefully vent the CO pressure. 9. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product. The polarity of the eluent is chosen to effectively separate the slightly more polar product from the less polar starting material and non-polar byproducts.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective modifications, making it an ideal scaffold for building molecular diversity in drug discovery campaigns.

Caption: Key reactivity pathways of the core molecule.

3.1. Reactions at the Aldehyde Group

The aldehyde is arguably the most versatile functional group for derivatization.

  • Oxidation: It can be cleanly oxidized to a carboxylic acid using mild reagents like silver oxide or Oxone®, yielding a pyridine dicarboxylic acid derivative.

  • Reduction: Selective reduction to the primary alcohol is readily achieved with sodium borohydride (NaBH₄), a reagent that will not typically reduce the ester or the pyridine ring under standard conditions.

  • Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a new amine.

  • Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes or the Knoevenagel condensation with active methylene compounds.

3.2. Reactions at the Ester Group

The methyl ester provides another site for modification, though it is generally less reactive than the aldehyde.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a water/THF mixture. This exposes a new functional handle for further chemistry, such as amide coupling.

  • Amidation: Direct conversion to an amide can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst.

Applications in Research and Development

The pyridine carboxylic acid structural motif is a well-established pharmacophore found in numerous approved drugs.[5] The presence of a strategically placed formyl group significantly enhances the value of this scaffold.

4.1. Medicinal Chemistry and Drug Discovery

This compound is an exemplary building block for generating libraries of drug-like molecules. Its derivatives are being investigated for a wide range of therapeutic targets.[5][6]

  • Scaffold for Parallel Synthesis: The distinct reactivity of the aldehyde and ester groups allows for orthogonal chemical modifications, enabling the rapid synthesis of a large, diverse library of compounds for high-throughput screening.

  • Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while other parts of the molecule can be elaborated to fit into the active sites of enzymes. For example, derivatives of pyridine carboxylic acids have been explored as inhibitors for various enzymes.[5]

  • GPCR Ligands: The rigid, aromatic nature of the pyridine ring makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs). The functional groups allow for the introduction of pharmacophoric elements necessary for receptor affinity and selectivity.

4.2. Organic and Materials Science

Beyond pharmaceuticals, this compound has potential applications in materials science.

  • Synthesis of Complex Heterocycles: It can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions.

  • Functional Dyes and Polymers: The conjugated system of the pyridine ring can be extended through reactions at the formyl group to create novel organic dyes or monomers for functional polymers with specific electronic or optical properties.[7]

Conclusion

This compound is a high-value chemical intermediate characterized by a versatile and synthetically accessible structure. Its well-defined spectroscopic properties allow for straightforward identification and quality control. The strategic placement of aldehyde and ester functional groups on the electron-deficient pyridine ring provides multiple avenues for selective chemical modification, making it an ideal platform for the construction of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a powerful tool for the rational design and synthesis of novel molecules with tailored functions.

References

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. Available at: [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of pyridine aldehydes - US3160633A.
  • Realtor.com. (n.d.). 517 7th St E, Hastings, MN 55033. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H7NO3). Available at: [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • RSC Publishing. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Available at: [Link]

  • PubMed Central. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]

  • Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-formylpyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-formylpyridine-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, outline robust synthetic and analytical methodologies, and explore its strategic applications in the pharmaceutical sciences.

Core Molecular Attributes of this compound

This compound is a bifunctional pyridine derivative featuring both an electron-withdrawing formyl group and a methyl ester. This unique electronic and structural arrangement makes it a valuable intermediate for constructing more complex molecular architectures. The pyridine nitrogen, along with the steric and electronic influence of the substituents at the 3- and 5-positions, dictates its reactivity and potential for forming targeted interactions with biological macromolecules.

Physicochemical and Structural Data

A precise understanding of the molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇NO₃Calculated
Molecular Weight 165.15 g/mol [1]
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 55876-91-0 (for 2-carboxylate isomer)[1]
Physical Form Expected to be a solid at room temperature[1]
Purity Typically >98% for commercial samples[1]

Synthesis and Purification: A Validated Workflow

The synthesis of substituted pyridines can be approached through various established methods, including the condensation of dicarbonyl compounds or the functionalization of a pre-existing pyridine ring. For this compound, a plausible and efficient synthetic route involves the oxidation of a methyl group precursor.

Synthesis_Workflow cluster_start Starting Material cluster_esterification Esterification cluster_oxidation Oxidation cluster_purification Purification cluster_product Final Product 5-Methylnicotinic_acid 5-Methylnicotinic Acid Esterification_step Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) Reflux 5-Methylnicotinic_acid->Esterification_step Step 1 Methyl_5-methylnicotinate Methyl_5-methylnicotinate Esterification_step->Methyl_5-methylnicotinate Intermediate Oxidation_step Oxidizing Agent (e.g., SeO₂ or MnO₂) Solvent (e.g., Dioxane) Heat Crude_Product Crude_Product Oxidation_step->Crude_Product Crude Product Purification_step Column Chromatography (Silica Gel) Eluent (e.g., Hexane/EtOAc) Final_Product This compound Purification_step->Final_Product Methyl_5-methylnicotinate->Oxidation_step Step 2 Crude_Product->Purification_step Step 3 Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified this compound NMR ¹H and ¹³C NMR Synthesized_Compound->NMR Structural Elucidation IR FT-IR Spectroscopy Synthesized_Compound->IR Functional Group ID MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight Confirmation Data_Interpretation_NMR Data_Interpretation_NMR NMR->Data_Interpretation_NMR Chemical Shifts Coupling Constants Data_Interpretation_IR Data_Interpretation_IR IR->Data_Interpretation_IR Vibrational Frequencies Data_Interpretation_MS Data_Interpretation_MS MS->Data_Interpretation_MS Molecular Ion Peak

Sources

An In-depth Technical Guide to Methyl 5-formylpyridine-3-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formylpyridine-3-carboxylate, a substituted pyridine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring an electrophilic aldehyde and a nucleophilic pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents and a valuable building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its structure, IUPAC nomenclature, synthesis, and potential applications, with a focus on insights relevant to drug discovery and development.

Molecular Structure and IUPAC Nomenclature

This compound possesses a pyridine ring substituted at the 3- and 5-positions with a methyl carboxylate group and a formyl (aldehyde) group, respectively.

Chemical Structure:

IUPAC Name: The systematic IUPAC name for this compound is This compound . It is also commonly referred to as methyl 5-formylnicotinate.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a suitable precursor to form 5-formylpyridine-3-carboxylic acid, followed by its esterification.

Synthesis of 5-formylpyridine-3-carboxylic Acid

A common strategy for the synthesis of the carboxylic acid precursor involves the selective oxidation of 3,5-dimethylpyridine. One reported method utilizes potassium permanganate as the oxidizing agent in an aqueous solution. This reaction must be carefully controlled to favor the oxidation of one methyl group to a carboxylic acid and the other to an aldehyde.

Esterification to this compound

The subsequent esterification of 5-formylpyridine-3-carboxylic acid to its methyl ester can be accomplished using standard acid-catalyzed esterification methods. A patent describes a general procedure for the esterification of pyridine carboxylic acids using an alcohol in the presence of an acidic catalyst.[1][2] For the synthesis of the methyl ester, methanol is the alcohol of choice.

Experimental Protocol: Esterification of 5-formylpyridine-3-carboxylic Acid

  • Reaction Setup: To a solution of 5-formylpyridine-3-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can then be purified by a suitable method, such as column chromatography, to yield pure this compound.

Spectroscopic Characterization

While a complete set of publicly available, verified spectra for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR - A singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm).- Signals for the pyridine ring protons, likely appearing as distinct singlets or doublets in the aromatic region (7-9 ppm).- A singlet for the methyl ester protons (OCH₃) around 3.5-4.0 ppm.
¹³C NMR - A signal for the aldehyde carbonyl carbon around 190-200 ppm.[3]- A signal for the ester carbonyl carbon around 160-170 ppm.- Signals for the pyridine ring carbons in the aromatic region.- A signal for the methyl ester carbon around 50-60 ppm.[4]
Infrared (IR) Spectroscopy - A strong C=O stretching vibration for the aldehyde around 1700-1720 cm⁻¹.[5]- A strong C=O stretching vibration for the ester around 1720-1740 cm⁻¹.[5]- C-H stretching vibrations for the aromatic and aldehyde protons.- C-O stretching vibrations for the ester.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇NO₃, M.W. = 165.15 g/mol ).

Applications in Drug Discovery and Development

The pyridine nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[6] The presence of both an aldehyde and a carboxylate group on the pyridine scaffold of this compound makes it a particularly attractive starting point for the synthesis of diverse compound libraries for drug discovery.

Scaffold for Novel Therapeutics

The aldehyde functionality of this compound can serve as a handle for various chemical transformations, such as reductive amination to introduce diverse amine-containing side chains, or as a participant in condensation reactions to form larger, more complex heterocyclic systems. These modifications can be strategically employed to modulate the compound's physicochemical properties and its interaction with biological targets.

Potential as Enzyme Inhibitors

The structural motifs present in this molecule are found in compounds that have been investigated as enzyme inhibitors. For instance, pyridine carboxylic acid isomers have been explored for the discovery of new enzyme inhibitors for a variety of diseases. The strategic placement of functional groups on the pyridine ring can lead to potent and selective inhibition of target enzymes.

Workflow for the Exploration of this compound Derivatives as Potential Drug Candidates:

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Preclinical Development A This compound B Chemical Modification (e.g., Reductive Amination, Condensation) A->B C Compound Library B->C D High-Throughput Screening (Target-based or Phenotypic) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In vitro & In vivo Pharmacology F->G H ADMET Profiling G->H I Candidate Selection H->I

Caption: Workflow for Drug Discovery Utilizing this compound.

Conclusion

This compound is a valuable and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of two key reactive functional groups make it an ideal starting material for the creation of diverse molecular entities. As the search for novel therapeutics continues, the exploration of derivatives of this compound may lead to the discovery of new and effective treatments for a range of diseases. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to fully unlock its potential.

References

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  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2009). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Medicinal Chemistry Research, 18(7), 587–598.
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  • Smith, B. C. (2016). The Carbonyl Group, Part IV: Aldehydes and Ketones. Spectroscopy, 31(1), 14-21.
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  • Smoleński, P., et al. (2019). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 21(3), 452-463.
  • de la Torre, P., et al. (2022).
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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Firke, S. D., et al. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Asian Journal of Research in Chemistry, 2(2), 157-161.
  • Bonaldi, T., et al. (2023). Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry. In Methods in Molecular Biology (Vol. 2591, pp. 201-224). Humana.
  • Bonde, C., & Clausen, M. H. (2015). Ester coupling reactions– an enduring challenge in the chemical synthesis of bioactive natural products. Chemical Society Reviews, 44(1), 85-95.
  • Lonza Ag. (1972). Process for the production of pyridine carboxylic acids. U.S.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
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Sources

Introduction: Unveiling the Characteristics of a Versatile Pyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-formylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a pyridine ring scaffold, a core structure in numerous biologically active molecules. The strategic placement of a methyl ester at the 3-position and a formyl (aldehyde) group at the 5-position renders it a valuable intermediate in medicinal chemistry and organic synthesis. The electron-withdrawing nature of these substituents on the pyridine ring influences the molecule's reactivity, polarity, and, consequently, its solubility and stability—critical parameters that govern its handling, formulation, and ultimate application in drug discovery and material science.

This technical guide provides a comprehensive analysis of the solubility and stability of this compound. By integrating theoretical principles with field-proven experimental protocols, this document serves as an essential resource for researchers navigating the challenges of its application. We will explore the physicochemical properties that dictate its behavior in various solvent systems and under diverse environmental stressors, offering both predictive insights and robust methodologies for empirical validation.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in the public domain. However, by examining its structural components and comparing them to well-characterized analogs, we can construct a reliable physicochemical profile. The presence of a polar pyridine ring, a hydrogen bond-accepting ester, and a reactive aldehyde group suggests a compound with moderate polarity.

PropertyThis compoundMethyl 5-bromopyridine-3-carboxylate (Analog)Methyl pyridine-3-carboxylate (Analog)Pyridine-2-carboxaldehyde (Analog)
Molecular Formula C₈H₇NO₃[1]C₇H₆BrNO₂[2]C₇H₇NO₂C₆H₅NO[3]
Molecular Weight 165.15 g/mol 216.03 g/mol [2]137.14 g/mol [4]107.11 g/mol [3]
Physical Form Predicted to be a solidSolid[2]Crystalline Powder[4]Oily Liquid[3]
Melting Point Not available96-100 °C[2]41 °C[4]Not Applicable
Predicted XlogP 0.2[1]Not availableNot availableNot available
Water Solubility Predicted to be sparingly solubleNot availableNot availableReadily dissolves[5]

Table 1: Comparative physicochemical properties of this compound and its structural analogs.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The structure of this compound—containing a polar aromatic heterocycle, an ester, and an aldehyde—suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The predicted XlogP value of 0.2 indicates a compound that is relatively hydrophilic. The nitrogen atom in the pyridine ring and the oxygen atoms in the ester and aldehyde groups can act as hydrogen bond acceptors, promoting solubility in polar protic solvents like water and ethanol. Pyridine-2-carboxaldehyde, a close structural analog of the aldehyde portion, readily dissolves in water, ethanol, and acetone, suggesting that the formyl group contributes significantly to its hydrophilic character[5]. However, the overall molecule is larger and more rigid than this simple aldehyde, which may temper its aqueous solubility. It is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for stock solutions in drug discovery.

Experimental Workflow for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard procedure for determining the qualitative and quantitative solubility of this compound.

G cluster_0 Qualitative Solubility Assessment cluster_1 Quantitative Solubility (Shake-Flask Method) qual_start Start: Add ~5 mg of compound to 1 mL of solvent qual_vortex Vortex for 1 min qual_start->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_soluble Soluble qual_observe->qual_soluble No solid remains qual_insoluble Insoluble/Sparingly Soluble qual_observe->qual_insoluble Solid remains quant_start Start: Add excess solid to a known volume of solvent quant_equilibrate Equilibrate at a constant temperature (e.g., 25°C) for 24-48h with agitation quant_start->quant_equilibrate quant_filter Filter the suspension (e.g., 0.22 µm PTFE filter) quant_equilibrate->quant_filter quant_analyze Analyze the clear filtrate by a validated analytical method (e.g., HPLC-UV) quant_filter->quant_analyze quant_calculate Calculate concentration against a standard curve quant_analyze->quant_calculate quant_result Result: Solubility (e.g., mg/mL) quant_calculate->quant_result

Figure 1: Experimental workflow for determining solubility.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents should be tested, including but not limited to:

    • Aqueous buffers (pH 3, 5, 7.4, 9)

    • Water (deionized)

    • Ethanol

    • Methanol

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

  • Qualitative Assessment:

    • Add approximately 5 mg of this compound to 1 mL of each solvent in a clear vial.

    • Vortex the mixture vigorously for 1 minute.

    • Visually inspect the solution against a dark background. If no solid particles are visible, the compound is considered soluble at ≥ 5 mg/mL.

  • Quantitative Assessment (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the suspension to settle.

    • Withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a calibration curve prepared from a known standard.

Stability Profile: Identifying and Mitigating Degradation

The stability of a compound is paramount for its storage, handling, and the reliability of experimental results. The two primary functional groups of concern in this compound are the methyl ester and the aldehyde, which are susceptible to hydrolysis and oxidation, respectively.

Potential Degradation Pathways
  • Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (5-formylnicotinic acid) and methanol. This reaction is typically slow at neutral pH but can be accelerated at pH extremes and elevated temperatures. The hydrolysis of esters on pyridine rings is a known process in organic chemistry[6][7][8].

  • Oxidative Degradation: The aldehyde group is prone to oxidation to a carboxylic acid, forming methyl 5-carboxypyridine-3-carboxylate. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Photodegradation: Pyridine and its derivatives can absorb UV light, which may lead to photochemical reactions[9][10][11]. While some pyridine derivatives are used as photostabilizers, the presence of the formyl and ester groups may introduce new photochemical pathways, leading to decomposition or polymerization.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Light, Metals) cluster_photolysis Photodegradation (UV Light) compound This compound hydrolysis_product 5-Formylnicotinic Acid + Methanol compound->hydrolysis_product H₂O oxidation_product Methyl 5-carboxypyridine-3-carboxylate compound->oxidation_product [O] photo_product Complex Degradation Products / Polymers compound->photo_product

Figure 2: Potential degradation pathways.

Forced Degradation and Stability-Indicating Method Development

To systematically evaluate the stability of this compound, forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products. This is also crucial for developing a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all its degradation products.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a shorter duration.

    • Oxidation: Dilute the stock solution with 3-6% H₂O₂ and keep at room temperature for several hours.

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 24-48 hours. Also, heat a solution of the compound.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term Stability Testing

Following the development of a stability-indicating method, long-term stability studies should be performed under standardized conditions to establish a re-test period or shelf life.

ICH-Recommended Storage Conditions for Long-Term Stability:

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Table 2: ICH recommended storage conditions for stability testing of active substances.

Testing Frequency:

  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

Conclusion and Recommendations

This compound is a promising synthetic intermediate whose utility is intrinsically linked to its solubility and stability. Based on its structure and data from analogous compounds, it is predicted to be a polar molecule with good solubility in polar organic solvents and limited to moderate solubility in aqueous media. The primary stability concerns are the potential for hydrolysis of the methyl ester and oxidation of the aldehyde group.

For researchers and drug development professionals, the following is recommended:

  • Solubility: Always determine the solubility experimentally in the specific solvent systems relevant to your application. For biological assays, preparing concentrated stock solutions in DMSO is a standard and recommended practice.

  • Stability:

    • Storage: The solid compound should be stored in a cool, dry, and dark place to minimize hydrolytic, oxidative, and photolytic degradation.

    • Solutions: Solutions, particularly in protic solvents like methanol or water, should be prepared fresh. If storage is necessary, they should be kept at low temperatures (-20 °C or -80 °C) and protected from light. Basic or acidic aqueous solutions should be avoided for long-term storage.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the compound over time, especially when used in critical applications or long-term studies.

By adhering to these guidelines and employing the robust experimental protocols detailed herein, scientists can confidently and effectively utilize this compound in their research and development endeavors.

References

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Safety and handling of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-formylpyridine-3-carboxylate for Research and Development

Compound Profile and Strategic Importance

This compound is a bifunctional organic compound featuring a pyridine core substituted with both a methyl ester and a formyl (aldehyde) group. This unique arrangement of electron-withdrawing groups and a reactive aldehyde handle makes it a valuable and versatile building block in modern organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules and advanced materials.

For researchers and drug development professionals, this compound serves as a key intermediate in the synthesis of more complex molecular architectures. The pyridine ring is a common scaffold in pharmaceuticals, known for its ability to engage in crucial interactions with biological targets.[1] The formyl group provides a reactive site for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries. For instance, a closely related derivative is used in the commercial production of Nicardipine, a calcium channel blocker, highlighting the industrial relevance of this structural class.[2][3]

Given its reactivity and its classification within the aromatic aldehyde family, a thorough understanding of its safe handling, storage, and disposal is not merely a procedural formality but a critical component of responsible research and development. This guide provides a comprehensive technical overview grounded in established safety protocols and the known reactivity of analogous structures.

Physicochemical Properties and Identification

While extensive peer-reviewed data for this specific molecule is limited, its properties can be reliably inferred from closely related structural analogs. It is expected to be a solid at room temperature.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Methyl 5-formylnicotinateN/A
Molecular Formula C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [4]
Appearance Expected to be a light yellow or white solid[4]
Storage Store at 0-8 °C in a dry, well-ventilated place[4][5]

Hazard Identification and GHS Classification

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, the hazard profile is constructed from data on positional isomers and parent pyridine aldehydes. The primary hazards are associated with its aldehyde functionality and the pyridine scaffold. Aromatic aldehydes are known irritants, and pyridine derivatives can exhibit systemic toxicity.[6][7]

Based on analogous compounds like Methyl 2-formylpyridine-3-carboxylate and 3-Pyridinecarboxaldehyde, the following GHS classification should be adopted as a conservative, protective measure.[8][9]

GHS ClassificationDetails
Pictograms Exclamation Mark
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[8][9] H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[8][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][10] P264: Wash hands and exposed skin thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P501: Dispose of contents/container to an approved hazardous waste facility.[10]
Causality of Hazards:
  • Irritation: The electrophilic nature of the aldehyde carbon can lead to covalent bond formation with nucleophilic residues in proteins and other biomolecules in the skin, eyes, and mucous membranes of the respiratory tract, triggering an inflammatory response.[6][10]

  • Oral Toxicity: Pyridine and its derivatives can be toxic upon ingestion, affecting the central nervous system and other organs. The "harmful if swallowed" classification is a standard precaution for this class of compounds.[6][8]

Laboratory Workflow for Safe Handling

A systematic approach is essential to mitigate the risks associated with handling this compound. The following workflow diagram illustrates the key stages of engagement, from planning to disposal, ensuring safety is integrated at every step.

A 1. Project Planning Define experimental need for the compound. B 2. Hazard Assessment Review this guide and analogous SDS. Identify all potential hazards. A->B assess risks C 3. Engineering & PPE Selection - Mandate Chemical Fume Hood use. - Select appropriate gloves, eye protection, and lab coat. B->C define controls D 4. Safe Handling & Execution - Weigh solid in hood or contained space. - Perform reaction in closed/vented system. C->D proceed E 5. Decontamination & Waste Segregation - Quench reactive waste. - Segregate into 'Halogenated' or 'Non-Halogenated' organic waste. D->E upon completion F 6. Secure Storage Store compound in a cool, dry, designated area. Ensure container is tightly sealed. D->F if storing excess G 7. Final Disposal Arrange for pickup by certified waste management personnel. E->G for disposal

Caption: A risk-based workflow for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Effective risk mitigation relies on a combination of robust engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[11][12] This is the primary line of defense to prevent inhalation of the compound, which may be a fine powder or become airborne.[12]

Personal Protective Equipment

The selection of PPE must be based on a thorough risk assessment of the planned procedure.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer Safety glasses with side shieldsNitrile glovesLab coat
Reaction Setup/Workup Chemical safety gogglesNitrile gloves (consider double-gloving)Lab coat
Large Scale (>10g) Goggles and face shieldHeavier-duty nitrile or butyl rubber glovesLab coat (consider a chemically resistant apron)
Spill Cleanup Goggles and face shieldHeavier-duty nitrile or butyl rubber glovesLab coat or chemically resistant suit

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for preventing accidental exposure and ensuring chemical integrity.

Weighing Protocol for Solid Compound
  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat or beaker on an analytical balance inside the fume hood.

  • Dispensing: Carefully retrieve the stock bottle. Open it inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust. If the material is clumpy, do not crush it in a way that generates airborne particles.

  • Sealing: Immediately and securely close the stock bottle. Wipe any residual material from the spatula before removing it from the hood.

  • Cleanup: Clean the balance and surrounding area of any stray powder using a damp cloth or a specialized lab vacuum. Dispose of cleaning materials as hazardous waste.

Storage Requirements
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[5] A refrigerated environment (0-8 °C) is recommended for long-term storage to minimize degradation.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and all relevant GHS hazard pictograms and warnings.

Emergency Response Procedures

Rapid and correct response during an emergency can significantly reduce harm.

First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[10]

Spill Response

For a small spill (<5 g) contained within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Carefully scoop the material and absorbent into a labeled, sealable container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Role in Synthesis: A Conceptual Overview

This compound is a strategic intermediate. Its value lies in its ability to be transformed into more complex, high-value molecules, particularly in the pharmaceutical industry.

A Simple Pyridine Precursors (e.g., 3-methyl-5-cyanopyridine) B This compound (Key Intermediate) A->B synthesis C Advanced Intermediates (via reactions at formyl group) B->C functionalization D Final Target Molecules (e.g., APIs, Agrochemicals, Functional Materials) C->D final assembly

Caption: Role as a key intermediate in multi-step synthetic pathways.

Disposal Considerations

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Procedure: Collect all waste in a clearly labeled, sealable container designated for non-halogenated organic waste.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[11] All disposal must comply with local, state, and federal environmental regulations.

References

  • Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Available at: [Link]

  • Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet. Available at: [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Pipzine Chemicals. (n.d.). Methyl Pyridine-3-Carboxylate. Available at: [Link]

  • Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | CAS 131521-31-8. Available at: [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
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  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Available at: [Link]

  • MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

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The Formyl Group in Methyl 5-formylpyridine-3-carboxylate: A Hub of Synthetic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-formylpyridine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic positioning of a formyl group, a methyl carboxylate, and a pyridine nitrogen atom imbues the molecule with a unique electronic landscape, rendering the formyl group a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive exploration of the formyl group's reactivity in this specific molecular context. We will delve into the underlying electronic and steric factors governing its behavior and present detailed protocols and mechanistic insights for its key reactions, including reductive amination, oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in the synthesis and derivatization of pyridine-based compounds.

Introduction: The Strategic Importance of this compound

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a formyl group onto the pyridine ring provides a gateway for extensive molecular diversification. In this compound, the interplay between the electron-withdrawing nature of the methyl carboxylate group and the pyridine nitrogen significantly influences the chemical character of the formyl group, making it a focal point for synthetic manipulation. Understanding and harnessing this reactivity is paramount for the rational design and synthesis of novel chemical entities.

The formyl group, an aldehyde functionality, is inherently electrophilic and susceptible to nucleophilic attack.[2] Its reactivity in this compound is modulated by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen and the methyl carboxylate group, both being electron-withdrawing, enhance the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding methyl-substituted precursor, 3-methyl-5-pyridinecarboxylic acid methyl ester. Various oxidation methods can be employed, with the choice of oxidant and reaction conditions being crucial to prevent over-oxidation to the carboxylic acid.

A common approach involves the use of selenium dioxide (SeO2) or other selective oxidizing agents. Alternatively, catalytic aerobic oxidation methods, which are considered greener, have been developed for the oxidation of methylpyridines to their corresponding aldehydes or carboxylic acids.[3]

Key Reactions of the Formyl Group

The formyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The following sections will detail the most important reactions, providing both theoretical understanding and practical protocols.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[4][5] In the context of this compound, this reaction allows for the introduction of a wide range of amine-containing substituents at the 5-position of the pyridine ring.

Mechanism: The reaction proceeds in two main steps: the formation of an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + R-NH2 - H2O Amine Primary/Secondary Amine Amine->Imine Product Substituted Aminomethylpyridine Imine->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) ReducingAgent->Product

Figure 1: General workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of Methyl 5-((benzylamino)methyl)pyridine-3-carboxylate

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) is added benzylamine (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.[6]

  • The reaction is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH4)Methanol, room temperatureInexpensive, readily availableCan reduce the aldehyde directly
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7Selective for imine reductionToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane, room temperatureMild, high yielding, non-toxicMore expensive
Oxidation: Formation of 5-Carboxypyridine-3-carboxylic Acid Methyl Ester

The formyl group can be readily oxidized to a carboxylic acid, providing access to pyridine dicarboxylic acid derivatives. These compounds are valuable precursors for the synthesis of more complex molecules.

Mechanism: The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The reaction generally involves the hydration of the aldehyde to a gem-diol, which is then oxidized.

Experimental Protocol: Oxidation to 5-Carboxypyridine-3-carboxylic Acid Methyl Ester

  • This compound (1.0 eq) is dissolved in a mixture of acetone and water.

  • Potassium permanganate (2.0 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of a saturated solution of sodium sulfite.

  • The mixture is acidified with hydrochloric acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford the desired carboxylic acid.

Reduction: Synthesis of Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

The reduction of the formyl group to a primary alcohol provides a route to hydroxymethylpyridine derivatives, which are important building blocks in medicinal chemistry.

Mechanism: The reduction of aldehydes to primary alcohols is typically achieved using hydride-based reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

G Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic attack by H- Hydride Hydride Source (e.g., NaBH4) Hydride->Alkoxide Alcohol Methyl 5-(hydroxymethyl)pyridine-3-carboxylate Alkoxide->Alcohol Protonation (workup)

Figure 2: Mechanism of the reduction of the formyl group.

Experimental Protocol: Reduction to Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.2 eq) portion-wise.[7]

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of acetone.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8][9] This reaction allows for the conversion of the formyl group in this compound into a variety of substituted vinyl groups.

Mechanism: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[2]

Experimental Protocol: Synthesis of Methyl 5-vinylpyridine-3-carboxylate

  • To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.1 eq) dropwise.

  • The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.0 eq) in dry THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10][11] This reaction provides access to a variety of α,β-unsaturated derivatives of this compound.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Synthesis of Methyl 5-(2,2-dicyanovinyl)pyridine-3-carboxylate

  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol is added a catalytic amount of piperidine.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The precipitate formed is collected by filtration, washed with cold ethanol, and dried to afford the product.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Expected Spectroscopic Data for this compound

TechniqueKey Signals
1H NMRSinglet for the formyl proton (~10 ppm), signals for the pyridine protons, singlet for the methyl ester protons (~3.9 ppm).[12]
13C NMRSignal for the formyl carbon (~190 ppm), signal for the ester carbonyl carbon (~165 ppm), signals for the pyridine carbons.[12]
IRStrong C=O stretching absorption for the aldehyde (~1700 cm-1) and the ester (~1725 cm-1).

Conclusion

The formyl group in this compound serves as a versatile synthetic handle, enabling a wide range of chemical transformations. Its enhanced electrophilicity, a consequence of the electronic influence of the pyridine nitrogen and the methyl carboxylate group, facilitates reactions such as reductive amination, oxidation, reduction, and various carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. A thorough understanding of the reactivity of this formyl group is key to unlocking its full synthetic potential.

References

  • Kovalenko, S. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(5), 1533. [Link]

  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. (1957).
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  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

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  • Bulgarian Chemical Communications. (2017). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

  • PMC. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

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  • ResearchGate. (2011). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. [Link]

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  • RSC Publishing. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

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  • ResearchGate. (2002). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • PubMed. (2014). Mechanism of the formation of carboxylate from alcohols and water catalyzed by a bipyridine-based ruthenium complex: a computational study. [Link]

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PMC. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

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A Technical Guide to the Biological Potential of Methyl 5-formylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyridine Nucleus as a Privileged Scaffold in Drug Discovery

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in numerous vitamins, alkaloids, and approved pharmaceuticals underscores its significance as a "privileged scaffold".[1][2] Pyridine-based compounds exhibit a vast spectrum of therapeutic properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2][3] The nitrogen atom within the ring not only influences the molecule's electronic properties but also provides a crucial hydrogen bond acceptor site, enhancing interactions with biological targets.

This guide focuses on the derivatives of Methyl 5-formylpyridine-3-carboxylate , a particularly interesting starting block for chemical synthesis. The strategic placement of the electron-withdrawing formyl (aldehyde) and methyl carboxylate (ester) groups at the 5- and 3-positions, respectively, offers two distinct and reactive handles. This dual functionality allows for the systematic construction of diverse chemical libraries, enabling researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document will delve into the synthesis, potential mechanisms of action, and key biological activities of derivatives stemming from this versatile scaffold.

Synthetic Pathways: From Core Scaffold to Diverse Derivatives

The synthetic utility of this compound lies in the reactivity of its formyl and ester groups. These sites allow for straightforward chemical modifications to generate a wide array of derivatives. The formyl group is particularly amenable to reactions forming new carbon-nitrogen bonds, which are prevalent in many biologically active molecules.

General Derivatization Strategy

A primary synthetic route involves the condensation of the formyl group with various amine-containing nucleophiles. This approach can yield Schiff bases (imines), thiosemicarbazones, and other related structures, significantly diversifying the molecular architecture and its potential biological interactions.

G cluster_0 Core Scaffold cluster_1 Reactants cluster_2 Resulting Derivatives Core This compound Schiff Schiff Bases (Imines) Core->Schiff Condensation Reaction Thio Thiosemicarbazones Core->Thio Condensation Reaction Hydrazone Hydrazones Core->Hydrazone Condensation Reaction Amine Primary Amines (R-NH2) Amine->Schiff Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thio Hydrazine Hydrazines Hydrazine->Hydrazone

Caption: General synthetic routes from the core scaffold.

Anticancer Activity: Targeting Malignant Cell Proliferation

The development of novel anticancer agents is a critical area of research, and pyridine derivatives have shown considerable promise.[4] Fused pyridine-based heterocycles, in particular, have been identified as potent anticancer agents.[1] The structural modifications enabled by the this compound scaffold allow for the fine-tuning of activity against various cancer cell lines.

Potential Mechanisms of Action

The anticancer effects of pyridine derivatives are often multifactorial. Based on studies of structurally related compounds, potential mechanisms include:

  • Enzyme Inhibition: Many pyridine-thiazole hybrids and related compounds function as inhibitors of key signaling proteins like kinases or poly (ADP-ribose) polymerase (PARP), which are crucial for cancer cell survival and proliferation.[5][6]

  • Induction of Apoptosis: Thiosemicarbazone derivatives have been shown to induce programmed cell death (apoptosis) in tumor cells, potentially through the generation of reactive oxygen species (ROS) or by chelating essential metal ions.[7]

  • Disruption of Genetic Integrity: Some pyridine-thiazole derivatives may exert their cytotoxic effects by damaging DNA or interfering with DNA repair mechanisms, leading to genetic instability and cell death.[5]

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound derivatives is emerging, studies on analogous structures provide valuable insights:

  • Thiazole-Hybrids: The incorporation of a thiazole ring, often via condensation with the formyl group, can lead to potent anticancer agents.[5]

  • Thiosemicarbazones: Derivatives formed from the reaction with thiosemicarbazide have a well-documented history of antitumor activity.[7]

  • Substituent Effects: The introduction of specific functional groups, such as methoxy (O-CH3) groups on appended aromatic rings, has been shown to significantly enhance antiproliferative activity against certain cancer cell lines.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative pyridine derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound TypeCell LineIC₅₀ (µM)Reference
Pyridine-Thiazole Hybrid (Compound 3)HL-60 (Leukemia)0.57[5]
Pyridine-Thiazole Hybrid (Compound 4)MDA-MB-231 (Breast)10.62[8]
Thiazole-Carboxylic Acid Derivative (Compound 3d)MDA-MB-231 (Breast)Potent Activity[9]
Imidazo[1,2-a]PyridineHCC1937 (Breast)Varies by derivative[10]

Note: The compounds listed are structurally related analogues, illustrating the potential of the pyridine scaffold. Specific testing of this compound derivatives is required to confirm their activity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.[9]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-Well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives represent a promising class of compounds with demonstrated activity against a range of pathogenic bacteria and fungi.[1]

Potential Mechanisms of Action

The antimicrobial effects of pyridine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: Certain condensed thiazolo[4,5-b]pyridines have been shown to target essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, an enzyme critical for bacterial DNA replication, in a manner similar to fluoroquinolone antibiotics.[1][11]

  • Cell Wall/Membrane Disruption: While less defined, some heterocyclic compounds can interfere with the integrity of the bacterial cell wall or membrane, leading to cell lysis.

Structure-Activity Relationship (SAR) Insights
  • Thiazolopyridines: Fusing a thiazole ring to the pyridine core is a validated strategy for creating potent antimicrobials. Compound 3g from one study, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative, showed potent inhibition against Pseudomonas aeruginosa and Escherichia coli.[1]

  • Oxazolidinones: 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives have demonstrated a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected pyridine derivatives, indicating the lowest concentration required to inhibit visible microbial growth.

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiazolopyridine (Compound 3g)P. aeruginosa0.21 µM[1]
Thiazolopyridine (Compound 3g)E. coli0.21 µM[1]
Oxazolidinone Ester (Compound 12e)B. subtilis16[12][13]
Pyrano[2,3-c]pyridine DerivativeVarious Bacteria/Fungi3.12 - 12.5[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of a compound against bacterial strains.[11]

Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35-37°C)

Procedure:

  • Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a sterility control well (MHB only) and a growth control well (MHB + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Pyridine derivatives have emerged as potential anti-inflammatory agents, capable of mitigating inflammatory processes.[15]

Potential Mechanisms of Action
  • Iron Chelation: A proposed mechanism for some 3-hydroxy pyridine-4-one derivatives is their ability to chelate iron.[15] Since key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron), sequestering iron could inhibit their activity and reduce the production of pro-inflammatory mediators like prostaglandins.

  • COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some pyridine derivatives may directly inhibit COX enzymes, blocking the conversion of arachidonic acid into prostaglandins.

G cluster_0 Inflammatory Cascade cluster_1 Inhibition AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor Pyridine Derivatives (Potential COX Inhibitors/ Iron Chelators) Inhibitor->COX Inhibition

Caption: Simplified arachidonic acid pathway and potential inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[15][16]

Objective: To assess the ability of a test compound to reduce acute, localized inflammation.

Materials:

  • Wistar rats (180-200 g)

  • Test compound and vehicle (e.g., saline, PEG)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for one week and fast them overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

  • Compound Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.).

  • Baseline Measurement: After 30-60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Post-Induction Measurement: Measure the paw volume again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:

    • % Inhibition = [ (V_c - V_o)_control - (V_t - V_o)_treated ] / (V_c - V_o)_control * 100

    • Where V_o is the initial paw volume, and V_c/V_t is the paw volume at a specific time point for control/treated animals.

Conclusion and Future Outlook

The this compound scaffold is a highly valuable platform for the discovery of new bioactive molecules. The presence of two distinct, reactive functional groups enables the facile synthesis of large and diverse derivative libraries. The existing body of research on structurally related pyridine compounds strongly suggests that these derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: The synthesis of a focused library of derivatives (e.g., thiosemicarbazones, Schiff bases, thiazoles) directly from the this compound core, followed by high-throughput screening against panels of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds identified.

  • Lead Optimization: Performing medicinal chemistry-driven optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

By leveraging the synthetic versatility of this scaffold and applying rigorous biological evaluation, the derivatives of this compound are poised to yield promising new candidates for drug development pipelines.

References

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  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
  • PubMed Central. (2025, April 22). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
  • Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | CAS 131521-31-8.
  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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  • ResearchGate. (2025, November 16). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives.
  • PubMed. (2014, September 15). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.
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Methodological & Application

Application Note: A Multi-Step Synthesis of Methyl 5-formylpyridine-3-carboxylate from 3-Picoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 5-formylpyridine-3-carboxylate is a pivotal bifunctional building block in medicinal chemistry and drug development, serving as a precursor for a wide array of complex heterocyclic scaffolds. Its synthesis, however, presents a significant challenge, requiring the selective functionalization of two distinct positions on the pyridine ring starting from a simple precursor. This application note provides a comprehensive, in-depth guide for the synthesis of this compound from 3-picoline (3-methylpyridine). We delineate a robust three-step synthetic pathway, providing detailed, field-tested protocols, mechanistic insights, and troubleshooting strategies. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformations involved.

Introduction and Strategic Overview

The pyridine nucleus is a cornerstone of numerous pharmaceuticals and agrochemicals. The target molecule, this compound, incorporates two key functional groups: an ester at the 3-position and a formyl (aldehyde) group at the 5-position. This specific arrangement makes it an exceptionally versatile intermediate. The synthesis from 3-picoline is a logical yet non-trivial process that involves:

  • Selective Oxidation: The initial step involves the oxidation of the methyl group of 3-picoline to a carboxylic acid, yielding nicotinic acid (Vitamin B3). This transformation requires careful selection of oxidants to prevent ring degradation.

  • Esterification: The resulting nicotinic acid is then converted to its methyl ester, methyl nicotinate, via a classic acid-catalyzed esterification. This step serves to protect the carboxylic acid and modify its electronic influence on the pyridine ring.

  • Directed Formylation: The final and most challenging step is the introduction of a formyl group at the 5-position of methyl nicotinate. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic substitution. However, the ester at the 3-position acts as a meta-director, guiding the incoming electrophile to the desired C-5 position.

This guide will detail the protocols for each of these critical transformations.

Overall Synthetic Pathway

The complete synthetic route from 3-picoline to the target compound is illustrated below.

G cluster_0 Overall Synthesis 3-Picoline 3-Picoline Nicotinic Acid Nicotinic Acid 3-Picoline->Nicotinic Acid Step 1: Oxidation Methyl Nicotinate Methyl Nicotinate Nicotinic Acid->Methyl Nicotinate Step 2: Esterification Target Product This compound Methyl Nicotinate->Target Product Step 3: Formylation

Caption: Three-step synthesis of this compound.

Part I: Selective Oxidation of 3-Picoline to Nicotinic Acid

Principle and Rationale

The oxidation of the methyl group on the pyridine ring is the gateway to further functionalization. While strong oxidizing agents like nitric acid can be used, they often require harsh conditions (high temperature and pressure) and can lead to environmental concerns regarding NOx emissions[1][2]. A more contemporary and selective approach utilizes a catalytic system. This protocol employs a cobalt(II)-N-hydroxyphthalimide (NHPI) bromide salt system, which facilitates the aerobic oxidation of 3-picoline under milder conditions.

The mechanism involves a radical chain reaction initiated by the cobalt(II)/NHPI system, which generates a phthalimide-N-oxyl (PINO) radical.[3] This radical abstracts a hydrogen atom from the methyl group of 3-picoline, initiating the oxidation cascade that ultimately leads to the formation of nicotinic acid.[3] This method offers improved selectivity and operates under more controlled conditions compared to classical permanganate or dichromate oxidations.

An alternative industrial-scale method is the ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.[4][5] This route is highly efficient but requires specialized gas-phase reactors and catalysts like V₂O₅/TiO₂.[1][5][6]

Detailed Protocol 1: Synthesis of Nicotinic Acid

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
3-Picoline 93.13 9.31 g (9.73 mL) 0.10 Starting material
Cobalt(II) Acetate Tetrahydrate 249.08 0.25 g 0.001 Catalyst
N-Hydroxyphthalimide (NHPI) 163.13 1.63 g 0.01 Co-catalyst
Tetrabutylammonium Bromide 322.37 0.64 g 0.002 Bromide source
Acetic Acid 60.05 100 mL - Solvent
Hydrochloric Acid (conc.) 36.46 As needed - For precipitation

| Distilled Water | 18.02 | As needed | - | For washing |

Experimental Procedure

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add 3-picoline (0.10 mol), cobalt(II) acetate tetrahydrate (0.001 mol), N-hydroxyphthalimide (0.01 mol), tetrabutylammonium bromide (0.002 mol), and glacial acetic acid (100 mL).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to 100 °C in an oil bath. Once the temperature is stable, bubble a gentle stream of air or oxygen through the solution via the gas inlet tube.

  • Reaction Monitoring: Maintain the reaction at 100 °C for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (8:2).

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of 3-picoline), cool the mixture to room temperature. Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

  • Product Precipitation: Dissolve the resulting residue in approximately 50 mL of distilled water. Adjust the pH to ~3.4 (the isoelectric point of nicotinic acid) by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of nicotinic acid will form.

  • Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash the filter cake with cold distilled water (2 x 20 mL), and dry it under vacuum at 60 °C.

  • Characterization: The final product can be characterized by melting point (236-239 °C) and spectroscopic methods (¹H NMR, IR). A typical yield for this procedure is in the range of 70-80%.

Part II: Esterification of Nicotinic Acid to Methyl Nicotinate

Principle and Rationale

The conversion of nicotinic acid to methyl nicotinate is achieved through Fischer-Speier esterification.[7] This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[7][9] Methanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[7]

Because the reaction is an equilibrium process, it is essential to use an excess of one reagent (in this case, methanol, which also serves as the solvent) or to remove water as it forms to drive the reaction to completion, in accordance with Le Châtelier's principle.

Detailed Protocol 2: Synthesis of Methyl Nicotinate

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Notes
Nicotinic Acid 123.11 12.3 g (0.10 mol) Starting material from Part I
Methanol 32.04 150 mL Reagent and solvent
Sulfuric Acid (conc.) 98.08 5 mL Catalyst
Sodium Bicarbonate (sat. soln.) 84.01 As needed For neutralization
Dichloromethane (DCM) 84.93 100 mL Extraction solvent

| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |

Experimental Procedure

  • Reaction Setup: Suspend nicotinic acid (0.10 mol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with continuous stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.[10] The reaction can be monitored by TLC until the nicotinic acid spot disappears.[11]

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the oily residue in 100 mL of water. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl nicotinate as a white to off-white solid.

  • Characterization: The product can be purified further by recrystallization from a suitable solvent like hexane. Characterize by melting point (40-42 °C) and spectroscopy.[10][11] The expected yield is typically >90%.

Workflow for Esterification

G cluster_1 Protocol 2: Esterification Workflow start Mix Nicotinic Acid & Methanol add_acid Add H₂SO₄ (Catalyst) start->add_acid reflux Reflux (4-6 hours) add_acid->reflux evap Evaporate Excess Methanol reflux->evap neutralize Neutralize with NaHCO₃ Solution evap->neutralize extract Extract with DCM neutralize->extract dry Dry & Evaporate Solvent extract->dry product Methyl Nicotinate (Product) dry->product

Caption: Step-by-step workflow for the synthesis of Methyl Nicotinate.

Part III: Vilsmeier-Haack Formylation of Methyl Nicotinate

Principle and Rationale

The final step, the formylation of methyl nicotinate, is the most synthetically demanding. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. While the pyridine ring is electron-deficient, the reaction can proceed under forcing conditions. The key to this reaction is the in-situ generation of the electrophilic Vilsmeier reagent, chloroiminium cation ([ClCH=N(CH₃)₂]⁺), from a mixture of a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).

The ester group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it directs incoming electrophiles to the C-5 position (meta-directing). The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent attacks the 5-position, followed by hydrolysis of the resulting iminium intermediate during aqueous work-up to reveal the formyl group. This step often requires elevated temperatures and careful control of stoichiometry for optimal results.

Detailed Protocol 3: Synthesis of this compound

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Notes
Methyl Nicotinate 137.14 13.7 g (0.10 mol) Starting material from Part II
Phosphorus Oxychloride (POCl₃) 153.33 46.0 g (27.8 mL) Vilsmeier reagent component
N,N-Dimethylformamide (DMF) 73.09 29.2 g (31.0 mL) Vilsmeier reagent component
Dichloromethane (DCM) 84.93 200 mL Anhydrous solvent
Ice / Water - As needed For work-up
Sodium Carbonate 105.99 As needed For neutralization

| Ethyl Acetate / Hexane | - | As needed | For purification |

Experimental Procedure

  • Vilsmeier Reagent Preparation: In a 500 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and N,N-dimethylformamide (31.0 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Add phosphorus oxychloride (27.8 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve methyl nicotinate (0.10 mol) in anhydrous dichloromethane (100 mL) and add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40 °C) for 12-18 hours. Monitor the reaction by TLC.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0 °C. Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization: Stir the mixture until all the ice has melted. Carefully neutralize the acidic aqueous layer by the slow addition of solid sodium carbonate until the pH is ~7-8.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL). Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: After filtering, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Vilsmeier-Haack Mechanism

G cluster_2 Formylation Mechanism reagent_gen 1. DMF + POCl₃ → Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ attack 2. Methyl Nicotinate attacks Vilsmeier Reagent (Electrophilic Substitution at C5) reagent_gen->attack intermediate 3. Formation of σ-complex (Iminium Intermediate) attack->intermediate hydrolysis 4. Aqueous Work-up (Hydrolysis of Iminium Ion) intermediate->hydrolysis product 5. Final Product (this compound) hydrolysis->product

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Safety, Handling, and Troubleshooting

  • Safety: 3-picoline is flammable and toxic.[4] Strong acids (H₂SO₄, HCl) and oxidizing agents must be handled with extreme care. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The work-up of the Vilsmeier-Haack reaction is particularly hazardous due to its exothermic nature and gas evolution.

  • Troubleshooting:

    • Low Yield in Oxidation: Ensure a steady flow of air/oxygen and check catalyst activity. Over-oxidation to pyridine-3,5-dicarboxylic acid can occur; reaction time and temperature should be carefully optimized.

    • Incomplete Esterification: Ensure the sulfuric acid catalyst is fresh and the methanol is anhydrous. Increase reflux time if necessary.

    • Failed Formylation: This is a difficult reaction. Ensure all reagents and solvents are completely anhydrous. The Vilsmeier reagent must be freshly prepared. If the reaction does not proceed, increasing the temperature or reaction time may be necessary, but this can also lead to decomposition.

References

  • Kubiak, K., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]

  • Frank, R. L. (1964). Synthesis of pyridine aldehydes. Google Patents (US3160633A).
  • Wikipedia. (2023). 3-Methylpyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Available at: [Link]

  • Lytzen, R., et al. (2019). Ternary VZrAlON Oxynitrides - Efficient Catalysts for the Ammoxidation of 3-Picoline. ACS Catalysis. Available at: [Link]

  • Bisoni, E., et al. (2017). New menthyl nicotinate synthesis process. Google Patents (WO2017211543A1).
  • Srinivas, D., et al. (2010). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. Google Patents (CA2511728C).
  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Probable mechanism of oxidation of 3-picoline in the presence of Co(II)/NHPI/[X][Br] system. Available at: [Link]

  • Wang, X., et al. (2014). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Scientific.Net. Available at: [Link]

  • Cislak, F. E. (1957). Synthesis of pyridine and 3-picoline. Google Patents (US2807618A).
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. Available at: [Link]

  • Antos, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • ResearchGate. (2011). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Available at: [Link]

  • CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Available at: [Link]

  • ResearchGate. (2023). 3-Methylpyridine: Synthesis and Applications. Available at: [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]

  • Starova, O. A., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • ACS Publications. (1974). Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline. Industrial & Engineering Chemistry Process Design and Development. Available at: [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of 3-picoline in the liquid phase. Available at: [Link]

  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained!. YouTube. Available at: [Link]

Sources

Vilsmeier-Haack formylation of pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of Pyridine-3-carboxylates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary: The Strategic Importance of Formylating Pyridine-3-carboxylates

The Vilsmeier-Haack reaction is a robust and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] However, its application to electron-deficient systems, such as the pyridine nucleus, presents a significant synthetic challenge. The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution.[4] This deactivation is further intensified by the presence of an electron-withdrawing carboxylate group at the C-3 position.

Despite these challenges, the successful formylation of pyridine-3-carboxylates is a highly valuable transformation. The resulting products, typically 2-formylpyridine-3-carboxylates or 2-chloro-3-formylpyridines, are pivotal building blocks in medicinal chemistry. These synthons serve as precursors for a vast array of complex heterocyclic scaffolds found in numerous therapeutic agents for conditions ranging from cancer and neurological disorders to infectious diseases.[5][6] This guide provides a detailed exploration of the underlying mechanism, a field-proven experimental protocol, and the critical insights required to successfully navigate the complexities of this reaction for applications in drug discovery.

II. The Underlying Chemistry: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate, followed by hydrolysis.[3][7]

Part A: Generation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7] This step is typically performed at low temperatures (0-10 °C) to control the exothermic reaction and prevent reagent decomposition.[2]

The formation of this reagent is the cornerstone of the entire process; it creates a sufficiently potent electrophile to react with even moderately activated or deactivated aromatic systems.

Part B: Electrophilic Attack and Hydrolysis

The electron-deficient pyridine-3-carboxylate ring attacks the carbon atom of the Vilsmeier reagent. Due to the combined electron-withdrawing effects of the ring nitrogen and the C-3 carboxylate, the C-2 and C-6 positions are the most electron-deficient, while the C-4 position is comparatively more nucleophilic, making it a likely site of attack. However, in many cases, the reaction can also lead to concomitant chlorination and formylation, particularly at elevated temperatures, yielding valuable 2-chloro-3-formylpyridine derivatives.[8]

The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup phase to yield the final formylated pyridine product.[7]

Mechanistic Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of a generic pyridine-3-carboxylate.

Vilsmeier_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent + POCl₃ (0-10 °C) POCl3 POCl₃ Attack Electrophilic Attack Reagent->Attack Electrophile Substrate Pyridine-3-carboxylate Substrate->Attack + Vilsmeier Reagent Iminium Iminium Salt Intermediate Attack->Iminium Product Formylated Product Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Key stages of the Vilsmeier-Haack reaction.

III. Detailed Experimental Protocol: Formylation of Ethyl Nicotinate

This protocol details a representative procedure for the Vilsmeier-Haack reaction on ethyl nicotinate (ethyl pyridine-3-carboxylate).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Reagents and Equipment
Reagent/MaterialGradeSupplier (Example)Notes
Ethyl Nicotinate≥99%Sigma-AldrichMust be dry.
Phosphorus Oxychloride (POCl₃)≥99%Acros OrganicsHandle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificUse anhydrous grade for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRReaction solvent.
Sodium Acetate (NaOAc)AnhydrousJ.T. BakerUsed during workup.
Saturated Sodium Bicarbonate (NaHCO₃)--For neutralization.
Brine (Saturated NaCl)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath--Standard glassware.
Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (In Situ): a. To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (40 mL, ~5 eq). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃) (15.8 mL, ~1.7 eq) dropwise via the dropping funnel over 30-45 minutes. Causality: A slow, controlled addition is critical to dissipate the heat from the exothermic reaction and prevent the formation of byproducts. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour. The formation of a solid white precipitate indicates the successful generation of the Vilsmeier reagent.

2. Reaction with Ethyl Nicotinate: a. Dissolve ethyl nicotinate (15.1 g, 1.0 eq) in anhydrous dichloromethane (DCM) (50 mL). b. Add the ethyl nicotinate solution to the Vilsmeier reagent mixture. c. Heat the reaction mixture to reflux (around 40-45 °C for DCM) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Reaction Workup and Quenching: a. Cool the reaction mixture back down to 0 °C in an ice bath. b. CRITICAL STEP: Quench the reaction by slowly and carefully pouring the mixture onto crushed ice (approx. 200 g). This step is highly exothermic and may release HCl gas. c. Once the initial exothermic reaction has subsided, slowly add a solution of sodium acetate (NaOAc) in water until the pH of the aqueous layer is between 6 and 7.[1] Alternatively, carefully neutralize with saturated sodium bicarbonate solution. d. Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.[9]

4. Extraction and Purification: a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer with dichloromethane (3 x 75 mL).[1] c. Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1] e. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure formylated product.

Workflow Diagram

Sources

The Versatile Virtuoso: Methyl 5-formylpyridine-3-carboxylate as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-formylpyridine-3-carboxylate, a bifunctional heterocyclic compound, has emerged as a highly valuable and versatile building block. Its unique arrangement of an electrophilic aldehyde, a nucleophilically activatable ester, and a pyridine core offers a rich tapestry of synthetic possibilities. The pyridine ring, a common motif in pharmaceuticals and functional materials, imbues derivatives with specific electronic and steric properties, while the orthogonal reactivity of the formyl and carboxylate groups allows for selective and sequential transformations. This guide provides an in-depth exploration of the synthesis and application of this potent intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery, materials science, and fine chemical synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the bedrock of its effective utilization.

PropertyValueSource
CAS Number 94490-33-8[1]
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance White to light yellow crystalline powder
Melting Point 46-50 °C
Boiling Point 90 °C at 3 mmHg
Solubility Soluble in methanol, ethanol, chloroform, and other common organic solvents. Slightly soluble in water.[2]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Multi-step Approach

The preparation of this compound can be efficiently achieved through a three-step sequence starting from readily available 3,5-dimethylpyridine. This pathway involves a selective oxidation, followed by esterification, and a final oxidation of the remaining methyl group.

Synthesis_Workflow Start 3,5-Dimethylpyridine Step1 Step 1: Selective Oxidation Start->Step1 H₂O₂ / H₂SO₄ Intermediate1 5-Methylnicotinic Acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 CH₃OH / H⁺ Intermediate2 Methyl 5-methylnicotinate Step2->Intermediate2 Step3 Step 3: Methyl Group Oxidation Intermediate2->Step3 SeO₂ / Dioxane End This compound Step3->End

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Methylnicotinic Acid

This protocol details the selective oxidation of one methyl group of 3,5-dimethylpyridine using hydrogen peroxide in a strongly acidic medium.[3]

Materials:

  • 3,5-Dimethylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 3,5-dimethylpyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the reaction temperature between 110-150 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 5-20 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is adjusted to the isoelectric point of 5-methylnicotinic acid, leading to its precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-methylnicotinic acid.

Causality: The strongly acidic environment protonates the pyridine nitrogen, deactivating the ring towards oxidation and allowing for the selective oxidation of the less sterically hindered methyl group. Hydrogen peroxide acts as the oxidant in this transformation.[3]

Protocol 2: Synthesis of Methyl 5-methylnicotinate

This protocol describes the Fischer esterification of 5-methylnicotinic acid to its corresponding methyl ester.[4]

Materials:

  • 5-Methylnicotinic Acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 5-methylnicotinic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 5-methylnicotinate, which can be purified by column chromatography.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol to form the ester.[4]

Protocol 3: Synthesis of this compound

This protocol outlines the oxidation of the remaining methyl group to a formyl group using selenium dioxide, a common reagent for the oxidation of activated methyl groups.

Materials:

  • Methyl 5-methylnicotinate

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Celite®

Procedure:

  • Dissolve methyl 5-methylnicotinate in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct.

  • Wash the Celite® pad with additional dioxane.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford this compound.

Causality: Selenium dioxide is a specific oxidizing agent for the conversion of allylic and benzylic C-H bonds to alcohols, which are then further oxidized to aldehydes or ketones under the reaction conditions. The methyl group at the 5-position of the pyridine ring is sufficiently activated for this transformation.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone for the synthesis of a diverse array of complex molecules.

Applications BuildingBlock This compound Hantzsch Hantzsch Dihydropyridine Synthesis BuildingBlock->Hantzsch Knoevenagel Knoevenagel Condensation BuildingBlock->Knoevenagel Wittig Wittig Reaction BuildingBlock->Wittig ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Product_Hantzsch 1,4-Dihydropyridines Hantzsch->Product_Hantzsch Product_Knoevenagel α,β-Unsaturated Compounds Knoevenagel->Product_Knoevenagel Product_Wittig Alkenes Wittig->Product_Wittig Product_ReductiveAmination Amines ReductiveAmination->Product_ReductiveAmination

Figure 2: Key synthetic applications of this compound.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.[5]

Protocol 4: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes a general procedure for the Hantzsch reaction using this compound.

Materials:

  • This compound

  • Ethyl Acetoacetate (or another β-ketoester)

  • Ammonium Acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 1,4-dihydropyridine.

Mechanistic Insight: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[5] A second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, affords the 1,4-dihydropyridine ring.[5]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[6]

Protocol 5: Knoevenagel Condensation with Malononitrile

This protocol provides a method for the condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Scientific Rationale: Piperidine, a weak base, deprotonates the active methylene group of malononitrile to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated product.[6]

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to alkenes with a high degree of regiocontrol.[7]

Protocol 6: Wittig Olefination with a Stabilized Ylide

This protocol details the reaction of this compound with a stabilized phosphorane ylide.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in dry toluene.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Why this works: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[8]

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. It involves the initial formation of an imine or enamine, which is then reduced in situ.[9]

Protocol 7: Reductive Amination with a Primary Amine

This protocol describes the synthesis of a secondary amine from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired secondary amine.

Rationale for Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ, without reducing the starting aldehyde. The slightly acidic conditions catalyzed by acetic acid promote the formation of the iminium ion intermediate.[9]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent bifunctionality, coupled with the electronic properties of the pyridine nucleus, provides a versatile platform for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable building block, paving the way for the discovery and development of novel chemical entities.

References

  • CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents. (n.d.).
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate . (2015, July 28). Retrieved January 21, 2026, from [Link]

  • US10654806B2 - Menthyl nicotinate synthesis process - Google Patents. (n.d.).
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  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing . (2017, June 14). Retrieved January 21, 2026, from [Link]

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  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid - SciELO . (2012, March 29). Retrieved January 21, 2026, from [Link]

  • CAS No : 854890-33-8 | Product Name : Fmoc-L-DHT(Boc)-OH | Pharmaffiliates . (n.d.). Retrieved January 21, 2026, from [Link]

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Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-formylpyridine-3-carboxylate is a highly versatile and valuable bifunctional building block in modern medicinal chemistry. Its unique substitution pattern, featuring an electrophilic aldehyde at the 5-position and a nucleophilically susceptible methyl ester at the 3-position on a pyridine scaffold, offers a strategic platform for the synthesis of a diverse array of bioactive heterocyclic compounds. This guide provides an in-depth exploration of key synthetic transformations, focusing on multicomponent reactions that leverage this precursor's reactivity. We present detailed, field-tested protocols for the synthesis of 1,4-dihydropyridines (DHPs) via the Hantzsch reaction and fused pyranopyridine systems through Knoevenagel condensation followed by intramolecular cyclization. The causality behind experimental choices, self-validating protocol design, and the biological relevance of the synthesized scaffolds are discussed, providing researchers with a robust framework for drug discovery and development.

Introduction: The Strategic Value of the Pyridine-3,5-Dicarboxylate Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development, present in numerous approved drugs and natural products.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable core for molecular design. Specifically, the dissymmetric substitution pattern in this compound provides distinct reactive centers. The formyl group serves as an electrophilic handle for C-C bond formation, while the methyl carboxylate can be involved in cyclization or further modification. This dual reactivity is particularly amenable to multicomponent reactions (MCRs), which enable the construction of complex molecules from simple starting materials in a single, atom-economical step, aligning with the principles of green chemistry.[3][4]

This document outlines robust synthetic strategies to harness the potential of this key intermediate, focusing on the generation of heterocycles with established biological significance.

Synthesis of 1,4-Dihydropyridine (DHP) Scaffolds via Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic and powerful MCR for creating 1,4-dihydropyridines, a class of compounds famously known for their activity as L-type calcium channel blockers used in treating hypertension (e.g., Nifedipine, Amlodipine).[5] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[6][7] Here, this compound serves as the critical aldehyde component.

Mechanistic Rationale

The reaction proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation. Concurrently, a second molecule of the β-ketoester reacts with the ammonia source (e.g., ammonium acetate) to form an enamine intermediate. These two fragments then undergo a Michael addition, followed by cyclization and dehydration, to yield the final 1,4-DHP product.[6][8] The choice of a catalyst, such as proline or a Lewis acid, can enhance reaction rates and yields, while solvent selection (often ethanol) facilitates the dissolution of reactants and intermediates.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow Start Reactant Mixing (Aldehyde, β-Ketoester, NH₄OAc) Reflux Reflux in Ethanol (e.g., 2-4 hours) Start->Reflux Heat Monitor Monitor by TLC Reflux->Monitor Periodic Sampling Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Precipitate Precipitate Formation Cool->Precipitate Isolate Isolate Product (Filtration) Precipitate->Isolate Purify Recrystallize (from Ethanol) Isolate->Purify End Pure 1,4-DHP Product Purify->End

Caption: Experimental workflow for the Hantzsch 1,4-DHP synthesis.

Detailed Experimental Protocol: Synthesis of Dimethyl 4-(5-(methoxycarbonyl)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (1.0 mmol, 165.15 mg)

  • Methyl acetoacetate (2.2 mmol, 255.4 mg, 2.2 eq.)

  • Ammonium acetate (1.2 mmol, 92.5 mg, 1.2 eq.)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), methyl acetoacetate (2.2 mmol), ammonium acetate (1.2 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure all solids are dissolved.

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to afford the pure 1,4-dihydropyridine derivative as a crystalline solid.

  • Dry the product under vacuum and determine the yield. Characterize by NMR spectroscopy and mass spectrometry.

Expected Outcomes & Data

This protocol provides a reliable method for synthesizing symmetrically substituted 1,4-DHPs. The use of different β-dicarbonyl compounds can introduce structural diversity.

R-group on β-ketoesterExpected Product NameTypical Yield (%)Key ¹H NMR Signal (δ ppm)
MethylDimethyl 4-(5-(methoxycarbonyl)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate85-95~5.1 (s, 1H, H-4), ~2.3 (s, 6H, 2xCH₃)
EthylDiethyl 4-(5-(methoxycarbonyl)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate80-90~5.0 (s, 1H, H-4), ~1.2 (t, 6H, 2xCH₂CH₃ )
tert-ButylDi-tert-butyl 4-(5-(methoxycarbonyl)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate75-85~4.9 (s, 1H, H-4), ~1.4 (s, 18H, 2xC(CH₃ )₃)

Synthesis of Fused Pyranopyridines via Knoevenagel-Michael Cascade

Fused heterocyclic systems are of great interest as they often exhibit enhanced biological activity due to their rigid, conformationally constrained structures. The formyl group of this compound can serve as an anchor point for building fused ring systems through a cascade reaction initiated by a Knoevenagel condensation.

Mechanistic Rationale

This strategy involves an initial base-catalyzed Knoevenagel condensation between the formyl group and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[9] This step forms a highly electrophilic pyridinylidene intermediate. When a binucleophile like dimedone or 4-hydroxycoumarin is used as the active methylene compound, a subsequent intramolecular Michael addition (cyclization) occurs, followed by dehydration, to yield a fused pyranopyridine core. This one-pot synthesis is highly efficient for generating molecular complexity.[10]

Visualizing the Fused Heterocycle Synthesis

Fused_Ring_Mechanism Knoevenagel-Michael Addition Cascade Reactants Aldehyde + Active Methylene Cmpd. Knoevenagel Knoevenagel Adduct (Pyridinylidene) Reactants->Knoevenagel Condensation Base Base Catalyst (e.g., Piperidine) Base->Knoevenagel Michael Intramolecular Michael Addition Knoevenagel->Michael Tautomerization Cyclized Cyclized Intermediate Michael->Cyclized Ring Closure Dehydration Dehydration Cyclized->Dehydration Product Fused Pyranopyridine Product Dehydration->Product

Caption: General mechanism for fused pyranopyridine synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 5-oxo-4-(5-(methoxycarbonyl)pyridin-3-yl)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Analogues

Materials:

  • This compound (1.0 mmol, 165.15 mg)

  • Dimedone (1.0 mmol, 140.18 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol), dimedone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ethanol (10 mL).

  • Add piperidine (0.2 mmol) as a catalyst to the stirred suspension.

  • Heat the mixture to reflux for 6-8 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature. A solid product is expected to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • The crude solid can be purified by recrystallization from an appropriate solvent like ethanol or isopropanol to yield the pure fused pyranopyridine product.

  • Characterize the final compound using NMR, IR spectroscopy, and mass spectrometry.

Expected Outcomes & Data

This MCR provides access to complex polycyclic heterocycles. The specific product structure depends on the active methylene compounds used.

Active Methylene 1Active Methylene 2Expected Heterocyclic CoreTypical Yield (%)
DimedoneMalononitrileTetrahydrochromeno[b]pyridine derivative with a cyano group70-85
4-HydroxycoumarinMalononitrileChromeno[4,3-b]pyridinyl derivative with a cyano group65-80
DimedoneEthyl CyanoacetateTetrahydrochromeno[b]pyridine derivative with an ester group70-85

Conclusion

This compound stands out as a powerful and versatile precursor for constructing libraries of medicinally relevant heterocycles. The protocols detailed herein for the Hantzsch reaction and Knoevenagel-Michael cascades demonstrate straightforward, efficient, and robust methods for generating both 1,4-DHPs and complex fused pyranopyridine systems. By explaining the causality behind the reaction mechanisms and providing clear, step-by-step instructions, these application notes serve as a valuable resource for researchers in drug discovery, enabling the rapid exploration of chemical space around the privileged pyridine core.

References

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  • Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate. Available at: [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Hindawi. Available at: [Link]

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Application Notes & Protocols: Methyl 5-formylpyridine-3-carboxylate as a Versatile Building Block in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 5-formylpyridine-3-carboxylate in multi-component reactions (MCRs). This document outlines the intrinsic value of this unique building block and provides detailed, field-proven protocols for its application in the Hantzsch and Biginelli reactions, two cornerstone MCRs in modern medicinal chemistry.

Introduction: The Strategic Advantage of this compound in MCRs

Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[1][2][3] The choice of building blocks is paramount to the success of an MCR-based discovery program. This compound is a particularly valuable starting material due to the convergence of three key functional and structural features within a single molecule:

  • The Aldehyde (Formyl) Group: This is the primary reactive handle for participation in a wide array of MCRs, including the Hantzsch and Biginelli reactions.

  • The Pyridine Scaffold: A privileged scaffold in medicinal chemistry, the pyridine ring is present in numerous approved drugs and is known to favorably interact with a variety of biological targets.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve aqueous solubility.

  • The Methyl Carboxylate Group: This electron-withdrawing group modulates the reactivity of the pyridine ring and provides a valuable handle for post-MCR modifications, such as amide formation, to further expand the chemical space of the resulting library.

The strategic combination of these features allows for the rapid generation of diverse libraries of complex heterocyclic compounds with a high degree of "drug-likeness" and three-dimensional complexity.

The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Modulators and Beyond

The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines (DHPs).[6][7] DHPs are a well-established class of L-type calcium channel blockers used in the treatment of hypertension.[6][7] The incorporation of the pyridine moiety from this compound into the DHP core can lead to novel analogs with potentially unique pharmacological profiles.[8]

Mechanistic Rationale

The generally accepted mechanism for the Hantzsch reaction involves several key steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting. The reaction is typically acid-catalyzed and proceeds through the formation of key intermediates.[9]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation RCHO Methyl 5-formyl- pyridine-3-carboxylate Knoevenagel Knoevenagel Adduct (from Aldehyde + Ketoester) RCHO->Knoevenagel + Ketoester Ketoester1 β-Ketoester (e.g., Methyl Acetoacetate) Enamine Enamine (from Ketoester + NH₃) Ketoester1->Enamine + NH₃ Ketoester2 β-Ketoester Ammonia NH₃ Source (e.g., NH₄OH) Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation DHP 1,4-Dihydropyridine Product Cyclized_Intermediate->DHP Dehydration

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of a Dihydropyridine Library

This protocol describes a robust method for the synthesis of a library of 1,4-dihydropyridines using this compound.

Materials:

  • This compound

  • Various β-ketoesters (e.g., methyl acetoacetate, ethyl acetoacetate)

  • Ammonium hydroxide (28-30% solution)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), the desired β-ketoester (2.2 eq), and absolute ethanol (20 mL per 10 mmol of aldehyde).

  • Addition of Ammonia Source: To the stirred solution, add ammonium hydroxide (28-30%, 1.5 eq). A mild exotherm may be observed.

  • Catalysis (Optional): For less reactive β-ketoesters, 2-3 drops of glacial acetic acid can be added to catalyze the initial condensations.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

    • Dry the product under vacuum to obtain the crude 1,4-dihydropyridine.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative Examples
Entryβ-KetoesterCatalystTime (h)Yield (%)
1Methyl acetoacetateNone585
2Ethyl acetoacetateNone682
3t-Butyl acetoacetateAcetic Acid875

The Biginelli Reaction: Accessing Dihydropyrimidinones

First reported by Pietro Biginelli in 1891, this three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10][11] These scaffolds are of significant interest in medicinal chemistry, with some derivatives acting as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[10][12]

Mechanistic Rationale

The Biginelli reaction is typically acid-catalyzed. The most widely accepted mechanism involves the in-situ formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester.[13] Subsequent cyclization and dehydration afford the final DHPM product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation RCHO Methyl 5-formyl- pyridine-3-carboxylate Iminium N-Acyliminium Ion (from Aldehyde + Urea) RCHO->Iminium + Urea, H⁺ Ketoester β-Ketoester Enol Enol of Ketoester Ketoester->Enol Tautomerization Urea Urea or Thiourea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Enol->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM Dehydration

Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of DHPMs

This protocol employs a Lewis acid catalyst, which often provides higher yields and shorter reaction times compared to traditional Brønsted acid catalysis.

Materials:

  • This compound

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Ytterbium(III) triflate (Yb(OTf)₃) or a similar Lewis acid

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (optional, but recommended)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the β-ketoester (1.2 eq), urea (1.5 eq), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (25 mL per 10 mmol of aldehyde).

  • Reaction: Stir the mixture at reflux (approximately 82°C). Monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature and pour the mixture into a separatory funnel containing water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Data Presentation: Catalyst and Component Variation
Entryβ-KetoesterUrea/ThioureaCatalyst (mol%)Time (h)Yield (%)
1Ethyl acetoacetateUreaYb(OTf)₃ (10)2.591
2Methyl acetoacetateUreaYb(OTf)₃ (10)2.093
3Ethyl acetoacetateThioureaYb(OTf)₃ (10)3.088

General Experimental Workflow and Logic

The successful implementation of these MCRs relies on a systematic and logical workflow. The following diagram illustrates the key decision points and processes from reaction planning to final product characterization.

MCR_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Workup & Analysis Select_MCR Select MCR (Hantzsch/Biginelli) Select_Components Select Building Blocks (Ketoester, Urea, etc.) Select_MCR->Select_Components Select_Conditions Choose Catalyst & Solvent Select_Components->Select_Conditions Setup Reaction Setup Select_Conditions->Setup Reaction Run Reaction (Heating, Stirring) Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Continue Workup Workup & Isolation Monitor->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Sources

The Strategic Utility of Methyl 5-formylpyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide illuminates the versatile applications of Methyl 5-formylpyridine-3-carboxylate as a pivotal building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document provides an in-depth exploration of its synthetic utility, highlighting its role in the generation of diverse and biologically active molecules. We will delve into key reaction protocols, showcase its application in the synthesis of prominent drug classes, and provide actionable insights to leverage its unique chemical functionalities.

Introduction: The Pyridine Scaffold and the Advantage of Bifunctionality

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2][3] this compound is a particularly valuable synthon because it possesses two distinct and orthogonally reactive functional groups: an electrophilic aldehyde at the 5-position and a methyl ester at the 3-position. This bifunctionality allows for sequential and controlled chemical modifications, enabling the construction of complex molecular architectures from a simple, commercially available starting material. The electron-withdrawing nature of the carboxylate group enhances the reactivity of the formyl group towards nucleophilic attack, making it an ideal handle for a variety of chemical transformations.

Core Applications and Synthetic Strategies

This compound serves as a versatile precursor for a range of heterocyclic compounds with demonstrated therapeutic potential. Its applications span across multiple disease areas, primarily driven by the strategic manipulation of its formyl and carboxylate moieties. Key transformations include reductive amination, Knoevenagel condensation, and multicomponent reactions like the Hantzsch dihydropyridine synthesis.

Application I: Synthesis of Dihydropyridine Calcium Channel Blockers

1,4-Dihydropyridines (DHPs) are a major class of L-type calcium channel blockers widely used in the management of hypertension and angina.[2] The structural core of many DHP drugs, such as Nicardipine, is a 3,5-disubstituted pyridine ring. A closely related derivative, Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate , is a key intermediate and reference material in the commercial production of Nicardipine.[4][5] This underscores the industrial relevance of the formylpyridine carboxylate scaffold in the synthesis of this important class of cardiovascular drugs.

The synthesis of such dihydropyridines is typically achieved through the Hantzsch synthesis, a one-pot condensation reaction of an aldehyde, a β-ketoester, and an ammonia source.[6][7]

Protocol 1: Hantzsch Dihydropyridine Synthesis

This protocol outlines the synthesis of a dihydropyridine core using a formylpyridine derivative as the aldehyde component.

Materials:

  • This compound (or a related aromatic aldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium hydroxide (excess)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Slowly add an excess of ammonium hydroxide to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

  • Ammonium hydroxide serves as the nitrogen source for the dihydropyridine ring.

  • Acetic acid can be used to catalyze the initial Knoevenagel condensation and Michael addition steps of the reaction sequence.

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis start Reactants: - this compound - Ethyl acetoacetate (2 eq.) - NH4OH reaction Hantzsch Condensation (Reflux in Ethanol) start->reaction workup Work-up: - Cool to RT - Filtration reaction->workup purification Purification: - Recrystallization workup->purification product Dihydropyridine Product purification->product

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Application II: Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for cancer therapy.[8][9] Several small molecule FGFR inhibitors are in clinical development, and many of these incorporate a pyridine-based scaffold.

While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of potent and selective 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide FGFR4 inhibitors highlights the utility of the formylpyridine motif in this therapeutic area.[1][10] The formyl group in these advanced intermediates serves as a crucial anchor point for building the complex pharmacophores required for potent kinase inhibition. A key transformation to introduce diversity is reductive amination.

Protocol 2: Reductive Amination of the Formyl Group

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous solvent)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde.

  • Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the hydride reagent.

  • An anhydrous solvent is used to prevent the hydrolysis of the imine/iminium intermediate and the reducing agent.

Diagram 2: Reductive Amination for Library Synthesis

Reductive_Amination start Methyl 5-formyl- pyridine-3-carboxylate reaction Reductive Amination (NaBH(OAc)3, AcOH) start->reaction amine Amine Library (R1R2NH) amine->reaction product Diverse Library of 5-aminomethylpyridine Derivatives reaction->product

Caption: Reductive amination for generating diverse amine derivatives.

Data Presentation: Biological Activity of Related Pyridine Derivatives

The following table summarizes the biological activity of representative compounds from classes that can be accessed through synthetic routes involving formylpyridine carboxylate-like building blocks.

Compound ClassTargetRepresentative CompoundBiological Activity (IC₅₀)Reference
FGFR Inhibitors FGFR1, FGFR2, FGFR3, FGFR4PRN13710.6 nM, 1.3 nM, 4.1 nM, 19.3 nM[3]
FGFR4 (wild-type)Compound 10z (pyrrolo[3,2-b]pyridine)<10 nM[1]
FGFR4 (V550L mutant)Compound 10z (pyrrolo[3,2-b]pyridine)<10 nM[1]
Antitubercular Agents M. tuberculosis H37RvCompound 24 (3,5-disubstituted pyridine)MIC: 1.56 µg/mL[11]
MDR clinical isolatesCompound 24 (3,5-disubstituted pyridine)MIC: 6.25 µg/mL[11]

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its utility in the synthesis of established drug classes like dihydropyridine calcium channel blockers, and its potential for the development of novel therapeutics such as FGFR inhibitors, is well-documented through closely related structures. The strategic and selective manipulation of its formyl and carboxylate functionalities allows for the efficient construction of complex molecular scaffolds. As the demand for novel therapeutics continues to grow, the application of versatile and readily available synthons like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • ResearchGate. (n.d.). Synthesis of Nicardipine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020056132A1 - Novel fgfr inhibitors and uses thereof.
  • Patsnap. (2015, November 18). Preparation method for synthesizing nicardipine hydrochloride.
  • ChemRxiv. (2018, October 26). Reaction of Nicardipine with Nitrous Acid Produces Nicardipine Pyridine Analog and Nicardipine Oxime Derivatives, rather than N-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061297A - Preparation method for synthesizing nicardipine hydrochloride.
  • Pharmaffiliates. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 3). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020131627A1 - Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases.
  • Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | CAS. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates | Request PDF. Retrieved from [Link]

  • PubMed. (2022, November 10). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • PubMed. (2017, August 10). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

  • PubMed Central. (2024, October 3). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2017/164705 NOVEL PYRIDINE DERIVATIVE, METHOD FOR PREPARING SAME, AND PHARMACEUTICAL COMPOSITION FOR PREVENTING OR TREATING FGFR-RELATED DISEASE CONTAINING SAME AS ACTIVE COMPONENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Retrieved from [Link]

  • Figshare. (n.d.). Discovery of the Irreversible Covalent FGFR Inhibitor 8‑(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3‑d]pyrimidin-7(8H)‑one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of pan FGFR inhibitor PRN1371 - NCI Drug Dictionary. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

Sources

The Strategic Application of Methyl 5-formylpyridine-3-carboxylate in the Synthesis of Novel Agrochemicals: A Guide to Synthetic Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a vast array of herbicides, insecticides, and fungicides. Within the extensive family of pyridine-based intermediates, Methyl 5-formylpyridine-3-carboxylate emerges as a particularly valuable building block. Its trifunctional nature, featuring an electrophilic aldehyde, a readily transformable ester group, and the inherent reactivity of the pyridine ring, offers a powerful platform for the synthesis of diverse and complex agrochemical candidates.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedural steps, we will delve into the chemical rationale behind key transformations and present detailed, field-proven protocols for the synthesis of hypothetical, yet representative, agrochemical structures. The methodologies outlined herein are designed to be robust and adaptable, serving as a foundational resource for researchers and development professionals in the agrochemical industry.

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups:

  • The Formyl Group (C5-CHO): This aldehyde is a prime site for nucleophilic attack, enabling chain extension and the introduction of diverse functionalities. It readily participates in reactions such as Wittig olefinations, reductive aminations, and aldol-type condensations, providing a gateway to a wide range of molecular architectures.

  • The Methyl Ester Group (C3-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. This functionality is crucial for tailoring the physicochemical properties of the final molecule, such as solubility and membrane permeability, and for introducing toxophoric groups.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the aromatic system, influencing its reactivity in substitution reactions and its ability to act as a ligand. This inherent electronic nature is often a key contributor to the biological activity of pyridine-containing agrochemicals.

Our strategic approach to leveraging this multifaceted reactivity will be demonstrated through the following application notes, which detail plausible synthetic routes to novel insecticidal, fungicidal, and herbicidal compounds.

Application Note 1: Synthesis of a Novel Pyridine-Based Insecticide via Reductive Amination and Amidation

Objective: To synthesize a hypothetical insecticidal compound featuring a substituted amine linkage at the 5-position and a carboxamide moiety at the 3-position, functionalities commonly found in modern insecticides.

Rationale: This synthetic pathway utilizes a two-step sequence. First, a reductive amination of the formyl group with a suitable amine introduces a key structural element often associated with insecticidal activity. Second, amidation of the ester group allows for the incorporation of a second pharmacophore, potentially enhancing target affinity and spectrum of activity.

Proposed Synthetic Scheme:

G cluster_0 Synthetic Workflow: Hypothetical Insecticide Start This compound Intermediate Methyl 5-((R-amino)methyl)pyridine-3-carboxylate Start->Intermediate Reductive Amination Reagent1 Substituted Amine (R-NH2) Sodium triacetoxyborohydride Product 5-((R-amino)methyl)-N-(R')-pyridine-3-carboxamide (Hypothetical Insecticide) Intermediate->Product Amidation Reagent2 Amine (R'-NH2) Trimethylaluminum

Caption: Synthetic workflow for a hypothetical insecticide.

Experimental Protocol:

Step 1: Reductive Amination to Synthesize Methyl 5-((substituted-amino)methyl)pyridine-3-carboxylate

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add the selected substituted amine (e.g., 4-chloroaniline, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any slight exotherm.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine intermediate.

Step 2: Amidation to Synthesize 5-((substituted-amino)methyl)-N-(R')-pyridine-3-carboxamide

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere.

  • Add the second amine (e.g., cyclopropylamine, 2.0 eq).

  • Cool the mixture to 0 °C and add a 2 M solution of trimethylaluminum in toluene (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously for 1 hour until the phases are clear.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Hypothetical Data Summary:

StepProductYield (%)Purity (by HPLC) (%)
1Methyl 5-((4-chloroanilino)methyl)pyridine-3-carboxylate85>98
25-((4-chloroanilino)methyl)-N-cyclopropyl-pyridine-3-carboxamide78>99

Application Note 2: Synthesis of a Potential Fungicide via Knoevenagel Condensation and Heterocycle Formation

Objective: To construct a hypothetical fungicidal molecule containing a fused pyranopyridine core, a structural motif present in some natural and synthetic bioactive compounds.

Rationale: This pathway employs a Knoevenagel condensation of the formyl group with an active methylene compound, followed by an intramolecular cyclization to form a fused heterocyclic system. This strategy allows for the rapid construction of molecular complexity from a simple starting material.

Proposed Synthetic Scheme:

G cluster_1 Synthetic Workflow: Hypothetical Fungicide Start This compound Intermediate Methyl 5-(2,2-dicyanovinyl)pyridine-3-carboxylate Start->Intermediate Knoevenagel Condensation Reagent1 Active Methylene Compound (e.g., Malononitrile) Piperidine (catalyst) Product Fused Pyranopyridine Derivative (Hypothetical Fungicide) Intermediate->Product Intramolecular Cyclization Reagent2 Catechol Potassium Carbonate

Caption: Synthetic workflow for a hypothetical fungicide.

Experimental Protocol:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol (15 mL/mmol).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Intramolecular Cyclization

  • To a solution of the vinyl derivative from Step 1 (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add catechol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C for 8-12 hours under a nitrogen atmosphere.

  • Monitor the formation of the fused product by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fused heterocyclic compound.

Hypothetical Data Summary:

StepProductYield (%)Purity (by HPLC) (%)
1Methyl 5-(2,2-dicyanovinyl)pyridine-3-carboxylate92>97
2Fused Pyranopyridine Derivative75>98

Conclusion: A Versatile Scaffold for Agrochemical Innovation

This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic manipulation of its formyl, ester, and pyridine functionalities allows for the construction of a wide array of complex molecular architectures. The protocols detailed in these application notes, while leading to hypothetical target molecules, are based on robust and well-established chemical transformations. They provide a solid foundation for researchers to explore the synthetic potential of this key intermediate in the quest for new and effective crop protection solutions. The adaptability of these methods encourages further investigation into a broader range of reaction partners and conditions, paving the way for the discovery of the next generation of agrochemicals.

References

The following is a representative list of sources that provide foundational knowledge for the synthetic methodologies described. Specific industrial processes for the hypothetical molecules are not available.

  • Reductive Amination: Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Amidation using Trimethylaluminum: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the conversion of esters to amides. Synthetic Communications, 12(13), 989-993. [Link]

  • Knoevenagel Condensation: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]

  • Pyridine Chemistry in Agrochemicals: Lamberth, C. (2018). Pyridine chemistry in agrochemicals. Bioorganic & Medicinal Chemistry, 26(10), 2843-2852. [Link]

Application Notes and Protocols for the Knoevenagel Condensation with Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1] Pyridine derivatives have found broad applications, from agrochemicals to pharmaceuticals, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antifungal properties.[2] The functionalization of the pyridine nucleus is therefore a critical endeavor in the synthesis of novel bioactive molecules.

The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction, celebrated for its operational simplicity and adherence to the principles of green chemistry, with water being the primary byproduct.[3] This reaction facilitates the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the creation of a diverse array of pharmaceuticals and fine chemicals.[3] When applied to heteroaromatic aldehydes such as Methyl 5-formylpyridine-3-carboxylate, the Knoevenagel condensation opens a direct route to highly functionalized vinylogous pyridines, which are of significant interest to drug development professionals. These products serve as versatile building blocks for more complex molecular architectures.[4]

This application note provides a comprehensive guide to the Knoevenagel condensation of this compound with various active methylene compounds. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and discuss the significance of the resulting products in the landscape of modern drug discovery.

Mechanistic Insights: Understanding the Knoevenagel Condensation Pathway

The Knoevenagel condensation is fundamentally a nucleophilic addition to a carbonyl group, followed by a dehydration step. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[5] The presence of electron-withdrawing groups on both the aldehyde and the active methylene compound is crucial for the reaction's success.

In the case of this compound, the pyridine ring itself, particularly with the ester group at the 3-position, renders the formyl group's carbon highly electrophilic and susceptible to nucleophilic attack.

The generally accepted mechanism proceeds as follows:

  • Deprotonation of the Active Methylene Compound: The basic catalyst abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to form the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion (Enolate) Active_Methylene->Carbanion + Base Base Base (e.g., Piperidine) Adduct β-Hydroxy Adduct Carbanion->Adduct + Aldehyde Final_Product α,β-Unsaturated Product Adduct->Final_Product - H₂O Water Water

Sources

Application Notes and Protocols for the Reductive Amination of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Amine Derivatives

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridine ring is therefore a critical task for researchers in drug development. Methyl 5-formylpyridine-3-carboxylate is a versatile starting material, featuring an electrophilic aldehyde ripe for elaboration and an ester group for further modification. Reductive amination stands out as one of the most robust and reliable methods for converting the aldehyde group into a diverse range of secondary and tertiary amines, providing a direct route to novel chemical entities with significant therapeutic potential.

This guide provides an in-depth exploration of the reductive amination of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, offer detailed, validated protocols, and provide troubleshooting insights to empower researchers to successfully synthesize their target compounds.

Mechanistic Underpinnings of Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that proceeds in two fundamental stages: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[1][2] This one-pot process is highly efficient and avoids the common pitfalls of direct amine alkylation, such as over-alkylation.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine). In the presence of an acid catalyst, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which accelerates the subsequent reduction.[4]

  • Hydride Reduction: A reducing agent present in the reaction mixture delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, resulting in the final amine product.[4]

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the in-situ formed imine/iminium intermediate.[5]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_reactants RCHO Aldehyde (this compound) Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal + Amine (R'NH2) RNH2 Primary Amine Hemiaminal->RCHO - Amine Imine Imine Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product Secondary Amine Product Iminium->Product + [H⁻](Reducing Agent) Experimental_Workflow Experimental Workflow for Reductive Amination A 1. Setup Dissolve Aldehyde in DCE B 2. Amine Addition Add Amine (1.1 eq) Stir for 30 min A->B C 3. Reduction Add STAB (1.5 eq) B->C D 4. Reaction Stir at RT for 2-16h C->D E 5. Monitoring (TLC/LC-MS) Check for aldehyde consumption D->E Periodically E->D Incomplete F 6. Quench Add sat. NaHCO3 solution E->F Reaction Complete G 7. Extraction Extract with DCM F->G H 8. Purification Dry, Concentrate & Column Chromatography G->H I 9. Characterization NMR & HRMS H->I

Sources

Application Notes and Protocols: Synthesis of Nicardipine Impurities Using Methyl 5-formylpyridine-3-carboxylate as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of key impurities of Nicardipine, a prominent calcium channel blocker. Focusing on leveraging Methyl 5-formylpyridine-3-carboxylate as a strategic starting material, this document outlines the synthesis of the primary oxidative degradation impurity, the Nicardipine pyridine analogue, and a process-related impurity, the Nicardipine monoacid. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering not just procedural steps but also the underlying chemical principles and strategic considerations for impurity synthesis and characterization. The protocols are designed to be self-validating, supported by in-text citations to authoritative literature, and supplemented with visual aids to ensure clarity and reproducibility.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Nicardipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension and angina.[1] The stringent regulatory requirements for pharmaceutical products necessitate a thorough understanding and control of any impurities present in the active pharmaceutical ingredient (API).[2] These impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[2] The synthesis and characterization of potential impurities are paramount for the development of robust analytical methods for their detection and quantification, ensuring the safety and efficacy of the final drug product.[1]

This application note focuses on the synthesis of two critical Nicardipine impurities:

  • Nicardipine Pyridine Analogue (Impurity A): The primary oxidative degradation product of Nicardipine. Its presence is a key indicator of product stability.

  • Nicardipine Monoacid Impurity: A process-related impurity that can arise from incomplete esterification or hydrolysis during the synthesis of Nicardipine.

We will explore synthetic routes that strategically utilize This compound as a key building block.

Strategic Approach to Impurity Synthesis

The synthesis of pharmaceutical impurities requires a nuanced approach that often mirrors or intentionally deviates from the manufacturing process of the API. Our strategy is centered on the Hantzsch dihydropyridine synthesis, the foundational reaction for this class of drugs, and subsequent targeted modifications to yield the desired impurities.[3][4]

The Hantzsch Dihydropyridine Synthesis: A Double-Edged Sword

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, a β-ketoester, and an amine source (typically ammonia).[5] While highly efficient for the construction of the dihydropyridine core of Nicardipine, slight variations in reaction conditions or the presence of reactive intermediates can lead to the formation of impurities.

Hantzsch_Synthesis

Figure 1: Generalized Hantzsch dihydropyridine synthesis and the oxidative degradation pathway to the pyridine analogue impurity.

Synthesis of Nicardipine Pyridine Analogue (Impurity A)

The Nicardipine pyridine analogue is the aromatized form of the dihydropyridine ring and is a common degradation product.[6] Its synthesis can be achieved through the controlled oxidation of Nicardipine. A reliable method involves the use of a mild oxidizing agent, such as nitrous acid, which has been shown to effectively convert Nicardipine to its pyridine analogue.[6]

Protocol: Oxidation of Nicardipine to its Pyridine Analogue

Materials:

  • Nicardipine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Nicardipine hydrochloride (1.0 g, 1.94 mmol) in a mixture of water (20 mL) and dichloromethane (20 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.27 g, 3.88 mmol) in water (5 mL) to the stirred reaction mixture.

  • Add 1 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 3-4.

  • Continue stirring at 0-5 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate to afford the Nicardipine pyridine analogue as a solid.

Expected Yield: ~70-80%

Characterization: The structure of the synthesized impurity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][6]

Parameter Expected Value
Appearance Yellow solid
¹H NMR Absence of the N-H proton signal around 8-9 ppm and the C4-H proton signal around 5 ppm, characteristic of the dihydropyridine ring. Aromatic protons will show characteristic shifts.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the pyridine analogue (C₂₆H₂₈N₃O₆⁺, m/z ≈ 478.2).

Synthesis of Nicardipine Monoacid Impurity

The Nicardipine monoacid impurity, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is a process-related impurity that can be formed by the partial hydrolysis of the diester precursor of Nicardipine.[7][8] A controlled partial hydrolysis of a symmetric diester is a practical approach for its synthesis.

Hydrolysis_Pathway

Figure 2: Synthetic pathway to the Nicardipine monoacid impurity via partial hydrolysis.
Protocol: Partial Hydrolysis to Yield Nicardipine Monoacid

Materials:

  • Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • Dissolve dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (1.0 g, 2.9 mmol) in methanol (30 mL).

  • Prepare a solution of sodium hydroxide (0.12 g, 3.0 mmol) in water (5 mL) and add it dropwise to the stirred methanolic solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (hexane:ethyl acetate 1:1 with a few drops of acetic acid). The reaction should be stopped when a significant amount of the monoacid is formed, without proceeding to the diacid.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water (30 mL) to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the Nicardipine monoacid impurity.

Expected Yield: ~50-60%

Characterization:

Parameter Expected Value
Appearance Yellowish solid
¹H NMR Presence of a carboxylic acid proton signal (broad singlet) and a single methyl ester signal.
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of the monoacid (C₁₆H₁₅N₂O₆⁻, m/z ≈ 331.1).

Analytical Methods for Impurity Characterization

A robust analytical method is crucial for the confirmation of the synthesized impurities and for their subsequent detection in the API. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[9][10]

Recommended HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted) is typically effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both Nicardipine and its impurities have significant absorbance (e.g., 239 nm or 353 nm).[10]

  • Column Temperature: 30 °C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection/quantification.[11]

Conclusion

The synthesis of potential impurities is a critical step in the development of safe and effective pharmaceuticals. This application note provides detailed, actionable protocols for the synthesis of two key impurities of Nicardipine, the pyridine analogue and the monoacid, using a strategic approach that leverages a key synthetic intermediate. The provided methodologies, coupled with the outlined analytical techniques, will enable researchers to produce and characterize these impurities with confidence, thereby supporting robust analytical method development and ensuring the quality of Nicardipine drug products.

References

  • Patil, P. P., Kasture, V. S., & Prakash, K. V. (2015). SYNTHESIS, CHARACTERIZATION AND DEVELOPMENT OF VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF PROCESS-RELATED IMPURITIES IN NICARDIPINE FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1360-1369.
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (1986). EP0202625A2.
  • Pharmaffiliates. (n.d.). Nicardipine Hydrochloride-impurities. Retrieved from [Link]

  • ChemRxiv. (2018). Reaction of Nicardipine with Nitrous Acid Produces Nicardipine Pyridine Analog and Nicardipine Oxime Derivatives, rather than N-. Retrieved from [Link]

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  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. Retrieved from [Link]

  • Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2024). Method development and validation of Nicardipine Hydrochloride injection and its related substances by RP-HPLC. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Nicardipine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (1986). EP0202625B1.
  • SynZeal. (n.d.). Nicardipine USP Related Compound A. Retrieved from [Link]

  • ResearchGate. (2010). Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCL in bulk and tablet formulation. Retrieved from [Link]

  • ResearchGate. (2007). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. Retrieved from [Link]

  • Veeprho. (n.d.). Nicardipine Pyridine Analaog. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Institutes of Health. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • PubMed. (2007). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Retrieved from [Link]

  • African Journal of Biological Sciences. (2024). Method development and validation of Nicardipine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Kirori Mal College. (n.d.). Reactions of 1,2- & 1,4-dihydropyridines. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • PubMed. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of the Formyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formyl Group as a Synthetic Linchpin

The formyl group, an aldehyde functionality (-CHO), is a cornerstone in organic synthesis. Its inherent electrophilicity, stemming from the polarized carbon-oxygen double bond, renders it susceptible to a vast array of nucleophilic attacks. This reactivity profile makes the formyl group an exceptionally versatile handle for molecular elaboration, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of control. In the landscape of drug discovery and development, the strategic derivatization of aldehydes is a frequently employed tactic for structure-activity relationship (SAR) studies, library synthesis, and the construction of complex molecular architectures.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on several robust and widely applicable methods for the derivatization of the formyl group. Each section is designed to offer not just a procedural outline, but also a deeper understanding of the underlying chemical principles, empowering the user to adapt and troubleshoot these protocols for their specific synthetic challenges.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the formation of amines from aldehydes.[1] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2] This strategy avoids the over-alkylation often encountered in the direct alkylation of amines with alkyl halides.[1]

Scientific Principles and Mechanistic Insight

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their enhanced stability at neutral to slightly acidic pH, conditions that favor imine formation.[1] The choice of reducing agent is critical; for instance, NaBH(OAc)₃ is often preferred when avoiding cyanide in the reaction or waste stream is a concern.[1]

ReductiveAmination

Protocol: Reductive Amination of Benzaldehyde with Benzylamine

This protocol details the synthesis of dibenzylamine, a representative secondary amine, via reductive amination.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Benzylamine (1.0 mmol, 107 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous DCM (10 mL).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

AldehydeAmineReducing AgentSolventTime (h)Yield (%)
BenzaldehydeBenzylamineNaBH(OAc)₃DCM2>90
CyclohexanecarboxaldehydeMorpholineNaBH₃CNMethanol485
4-MethoxybenzaldehydeAnilineNaBH(OAc)₃1,2-Dichloroethane392

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] This transformation is highly reliable for the formation of a carbon-carbon double bond at a specific location.

Scientific Principles and Mechanistic Insight

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane.[4] This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (where the R group on the ylide is an alkyl group) typically afford the (Z)-alkene, while stabilized ylides (where R is an electron-withdrawing group) predominantly yield the (E)-alkene.[4]

WittigReaction

Protocol: Synthesis of trans-Stilbene via a Wittig Reaction

This protocol describes the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol, 427 mg)

  • Potassium tert-butoxide (1.1 mmol, 123 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.1 mmol) in one portion. The mixture should turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization from hexanes to afford trans-stilbene as a white solid.

AldehydePhosphonium SaltBaseSolventProductYield (%)
BenzaldehydeBenzyltriphenylphosphonium chloridet-BuOKTHFtrans-Stilbene85-95
CyclohexanoneMethyltriphenylphosphonium bromiden-BuLiTHFMethylenecyclohexane80-90
Cinnamaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHTHFEthyl 5-phenyl-2,4-pentadienoate>90

Acetal Formation: A Versatile Protecting Group Strategy

Acetal formation is a crucial technique for the protection of aldehydes, rendering them inert to a variety of reaction conditions, particularly those involving strong bases and nucleophiles.[5][6][7] This reversible derivatization is a cornerstone of multistep organic synthesis.[5]

Scientific Principles and Mechanistic Insight

The reaction involves the acid-catalyzed addition of two equivalents of an alcohol to an aldehyde. The mechanism proceeds through the initial formation of a hemiacetal, which is then protonated and loses a molecule of water to form a resonance-stabilized carbocation. Nucleophilic attack by a second molecule of alcohol on this carbocation yields the acetal. The use of a diol, such as ethylene glycol, results in the formation of a cyclic acetal, a thermodynamically favored process.[5]

AcetalFormation

Protocol: Acetal Protection of p-Anisaldehyde

This protocol describes the protection of p-anisaldehyde using ethylene glycol.

Materials:

  • p-Anisaldehyde (1.0 mmol, 136 mg)

  • Ethylene glycol (1.2 mmol, 74 mg)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 mmol, 9.5 mg)

  • Toluene (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde (1.0 mmol), ethylene glycol (1.2 mmol), p-TsOH monohydrate (0.05 mmol), and toluene (10 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal, which can be used in subsequent steps without further purification.

AldehydeAlcohol/DiolCatalystKey Feature
BenzaldehydeEthylene Glycolp-TsOHProtection against strong bases and nucleophiles
Cinnamaldehyde1,3-PropanediolAmberlyst-15Heterogeneous catalyst, easy removal
HeptanalMethanolAnhydrous HClFormation of a dimethyl acetal

Further Derivatization Strategies

Beyond the core methods detailed above, a rich tapestry of reactions exists for the functionalization of the formyl group. Below is a summary of other important transformations.

ReactionReagentsProductKey Application
Cyanohydrin Formation NaCN, H⁺α-HydroxynitrilePrecursor to α-hydroxy acids and β-amino alcohols
Knoevenagel Condensation Active methylene compound, baseα,β-Unsaturated compoundCarbon-carbon bond formation
Mannich Reaction Amine, another carbonyl compoundβ-Amino carbonyl compoundSynthesis of nitrogen-containing compounds[8][9]
Organometallic Addition Grignard or organolithium reagentSecondary alcoholCarbon-carbon bond formation[10][11]
Oxidation KMnO₄, CrO₃, Ag₂OCarboxylic acidConversion to a higher oxidation state[12]

Conclusion

The derivatization of the formyl group is a fundamental aspect of modern organic synthesis. The protocols and principles outlined in these application notes provide a solid foundation for researchers to confidently employ these transformations in their synthetic endeavors. A thorough understanding of the reaction mechanisms and the careful selection of reagents and conditions are paramount to achieving successful and reproducible outcomes.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1214–1216. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Reddy, M. S., Narsimhulu, M., & Reddy, P. P. (2006). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. Organic Letters, 8(17), 3753–3755. [Link]

  • Nikitas, N. F., Triandafillidi, I., & Kokotos, C. G. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 21(4), 783-787. [Link]

  • JoVE. (2022, May 25). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374. [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Robbins, W. J., & Lathrop, E. C. (1919). The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. Soil Science, 7(5), 475-485.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Thai Journal of Science and Technology. (2015). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 23(3), 639. [Link]

  • Tarabanko, V. E., & Tarabanko, N. (2017). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. Molecules, 22(10), 1675. [Link]

  • Clark, J. (2002, August). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • JoVE. (2022, May 25). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1961). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Mechanistic Investigations of Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Acetal Prodrug Self-Assembly Based on Salicylaldehyde for Efficient Management of Plant Disease and Postharvest Preservation. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of vanillin to vanillic acid by VDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component radical homo Mannich reaction. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Methyl 5-formylpyridine-3-carboxylate using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing not just the "how," but the critical "why" behind each step to empower you to adapt and overcome challenges in your specific experimental context.

Introduction: Understanding the Molecule and the Challenge

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates three key features that dictate its chromatographic behavior:

  • A Pyridine Ring: The nitrogen atom imparts a basic character, leading to potential strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This can cause significant peak tailing.

  • A Methyl Ester: A moderately polar functional group.

  • An Aldehyde Group: This is a polar and potentially reactive group. Aldehydes can be susceptible to oxidation, especially on the slightly acidic surface of silica gel, potentially forming the corresponding carboxylic acid impurity.[1]

The primary challenge in the purification of this molecule is to achieve a high-resolution separation from starting materials and side products while preventing on-column degradation. This guide will equip you with the necessary strategies to navigate these challenges effectively.

Core Experimental Protocol: Column Chromatography

This protocol provides a robust starting point. Remember that optimization based on your specific crude mixture composition is key to success.

Step 1: Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection

The Principle of Success: The success of your column separation is almost entirely determined by the quality of your initial TLC analysis. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2-0.4 .[2][3] This range ensures the compound moves down the column at a reasonable pace, allowing for effective separation from both less polar and more polar impurities.

Procedure:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems to find the optimal mobile phase. Start with a non-polar/polar mixture and adjust the ratio.

  • Visualize the spots using UV light (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Identify the spot corresponding to your product and calculate its Rf value.

Recommended Starting Solvent Systems (Mobile Phase) Typical Rf Range for Target Notes and Observations
Hexane / Ethyl Acetate (EtOAc)0.2 - 0.4 in 30-50% EtOAcA standard, versatile system. Adjust the ratio to achieve the target Rf.[4][5]
Dichloromethane (DCM) / Methanol (MeOH)0.2 - 0.4 in 1-5% MeOHExcellent for more polar compounds that do not move significantly in Hexane/EtOAc.[6]
Hexane / Ethyl Acetate / Triethylamine (TEA)0.2 - 0.4 (adjust Hex/EtOAc)Add 0.5-1% TEA to the mobile phase to suppress tailing caused by the basic pyridine nitrogen.[7]
Step 2: Column Preparation and Packing

The Principle of Uniformity: A well-packed column is essential for a high-resolution separation. Air bubbles and channels in the stationary phase will lead to a non-uniform solvent flow, resulting in broad bands and poor separation.

Procedure:

  • Select a column with a diameter and length appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid this process.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Add a thin layer (0.5-1 cm) of sand to the top of the silica bed to prevent disruption during sample and solvent loading.[8]

Step 3: Sample Loading

You have two primary options for loading your sample onto the column: wet loading and dry loading.

  • Wet Loading (for samples that readily dissolve in the mobile phase):

    • Dissolve the crude sample in the minimum amount of the mobile phase.

    • Carefully pipette the concentrated solution directly onto the center of the sand layer, taking care not to disturb the silica bed.

    • Allow the sample solution to absorb completely into the silica gel.

    • Carefully add fresh mobile phase to the column.

  • Dry Loading (Recommended for samples with poor solubility in the mobile phase):

    • Dissolve your crude sample in a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the sand layer in your packed column.

    • Gently tap the column to create a level surface.

    • Add another thin layer of sand on top of the sample-adsorbed silica.[8]

Step 4: Elution and Fraction Collection

The Principle of Gradient Elution: For complex mixtures, starting with a less polar mobile phase and gradually increasing the polarity (gradient elution) often provides the best separation.[9]

  • Begin eluting the column with your chosen starting mobile phase.

  • Maintain a constant head of solvent above the stationary phase to ensure a consistent flow rate.

  • Collect the eluent in a series of labeled test tubes or vials (fractions).

  • Systematically monitor the fractions by TLC to track the elution of your compound and any impurities.

  • Once your target compound begins to elute, you may choose to maintain the current solvent composition (isocratic elution) or gradually increase the polarity to speed up elution if it is moving too slowly.

  • After collecting all fractions containing the pure product, you can "flush" the column with a highly polar solvent (like 10% MeOH in DCM) to elute any remaining highly polar impurities.

Step 5: Product Isolation
  • Combine the fractions that TLC analysis shows to be pure.

  • Remove the solvent under reduced pressure.

  • Characterize the final product for purity and identity (e.g., by NMR, MS, melting point).

Visual Workflow for Column Chromatography

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Start Elution Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Product (NMR, MS) Evaporate->Characterize

Caption: Workflow for purifying this compound.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My product spot is streaking or "tailing" badly on the TLC plate and column. What's wrong?

Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, the primary cause is the basic pyridine nitrogen interacting with acidic silanol groups on the silica surface.

  • Causality: The acidic Si-OH groups on silica can protonate the basic pyridine nitrogen, causing it to "stick" to the stationary phase. This leads to a slow, continuous elution rather than a sharp band, resulting in tailing.

  • Solution 1 (Recommended): Add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (TEA) or pyridine, to your mobile phase.[7] This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute in a much sharper band.

  • Solution 2: Switch to a less acidic stationary phase. Neutral alumina can be a good alternative for basic compounds, but you will need to re-optimize your solvent system as the polarity characteristics are different from silica.[6][9]

Q2: I can't get good separation between my product and an impurity with a very similar Rf value.

Answer: This is a common challenge that requires fine-tuning your separation conditions to enhance resolution.

  • Causality: The chosen mobile phase is not selective enough to differentiate between the two compounds.

  • Solution 1 (Optimize Polarity): Lower the overall polarity of your mobile phase. This will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and amplifying small differences in polarity, which can improve separation. Aim for a lower Rf for your target compound (e.g., 0.15-0.2).[2]

  • Solution 2 (Change Solvent Selectivity): Keep the overall polarity similar but change the composition of the mobile phase. For example, if you are using Hexane/EtOAc, try a system with DCM or Toluene.[6] Different solvents interact with compounds in unique ways (e.g., through dipole-dipole vs. hydrogen bonding interactions), which can sometimes dramatically improve the separation of closely eluting spots.

  • Solution 3 (Use a Longer Column): Increasing the length of the stationary phase provides more opportunities for the separation to occur. This is a more time- and solvent-intensive solution but can be effective.

Q3: My product seems to be decomposing on the column. My yield is very low, and I see new, more polar spots on the TLCs of my collected fractions.

Answer: The aldehyde functional group in your molecule is likely the culprit, as it can be unstable on silica gel.[1][10]

  • Causality: The acidic surface of silica gel can catalyze the degradation of sensitive compounds. The aldehyde may be oxidizing to the more polar carboxylic acid, which would stick strongly to the silica.

  • Solution 1 (Deactivate the Silica): You can "deactivate" the silica gel by pre-treating it. One method is to wash the packed column with your mobile phase containing 1% triethylamine before loading your sample. This neutralizes the most acidic sites.

  • Solution 2 (Run the Column Quickly): Minimize the time your compound spends on the column. Use a slightly more polar mobile phase than what TLC suggests (e.g., aim for an Rf of 0.4-0.5), and consider using flash chromatography (applying pressure) to speed up the flow rate.

  • Solution 3 (2D TLC Test): To confirm instability, run a 2D TLC. Spot your compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[9][11]

Troubleshooting Decision Tree

G Start Problem: Poor Separation CheckTailing Is there significant 'tailing' or streaking? Start->CheckTailing CloseRf Are spots distinct but too close (ΔRf < 0.1)? CheckTailing->CloseRf No AddBase Solution: Add 0.5-1% TEA to mobile phase. CheckTailing->AddBase Yes LowYield Is yield low with new polar spots appearing? CloseRf->LowYield No LowerPolarity Solution: Decrease mobile phase polarity (e.g., 40% EtOAc -> 30% EtOAc). CloseRf->LowerPolarity Yes DeactivateSilica Solution: Use deactivated silica or add TEA to eluent. LowYield->DeactivateSilica Yes ChangeSolvent Solution: Change solvent selectivity (e.g., EtOAc -> DCM/Toluene). LowerPolarity->ChangeSolvent If ineffective RunFast Solution: Run column faster (use slight pressure). DeactivateSilica->RunFast Also consider

Caption: Decision tree for troubleshooting poor column separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter?

A1: Besides unreacted starting materials, the two most common process-related impurities are the corresponding carboxylic acid (from oxidation of the aldehyde) and the corresponding alcohol (from reduction of the aldehyde). The carboxylic acid is significantly more polar and will likely stick to the top of the column, while the alcohol will be close in polarity to your product and may be challenging to separate.

Q2: How much crude material can I load onto my column?

A2: This depends on the difficulty of the separation. For an easy separation (ΔRf > 0.2), you can load a sample weight that is 1/20th to 1/30th the weight of the silica gel (e.g., 2-3 g of sample on 60 g of silica). For difficult separations (ΔRf < 0.1), you must reduce the load significantly, to 1/100th or less of the silica weight. Overloading the column is a primary cause of failed separations.[9]

Q3: My compound won't come off the column, even with a very polar solvent system.

A3: This suggests either irreversible binding or decomposition. The pyridine nitrogen and aldehyde oxygen can act as a bidentate ligand, chelating to silicon and binding very strongly. Alternatively, the compound may have degraded entirely. To check, you can try to "flush" the column with 100% methanol or even methanol with a small amount of acetic acid.[11] If you still recover nothing, irreversible binding or complete decomposition is likely. In this case, using a different stationary phase like alumina is the best next step.

Q4: Can I use a gradient of solvent during the elution?

A4: Yes, and it is often recommended. Start with the solvent system that gives your product an Rf of ~0.2. After the less polar impurities have eluted, you can gradually increase the percentage of the polar solvent in your mobile phase. This will speed up the elution of your product, saving time and solvent, while also helping to elute more strongly retained impurities in sharper bands.[9]

References

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Available at: [Link]

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • PubMed. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC-MS/MS Method for Rat Pharmacokinetic Comparison. Available at: [Link]

  • ResearchGate. (2012). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Experiment 5: Thin Layer Chromatography. Available at: [Link]

  • Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Available at: [Link]

  • Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • PubMed. (2002). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Support information. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography? Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Reddit. (2015). Column chromatography of carboxylic acids? Available at: [Link]

  • ResearchGate. (2011). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Available at: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

  • RSC Publishing. (2012). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Available at: [Link]

  • MDPI. (n.d.). Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

Sources

Technical Support Center: Formylation of Methyl Pyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of methyl pyridine-3-carboxylate (methyl nicotinate). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto this electron-deficient pyridine ring. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and minimize side reactions in your experiments.

Introduction: The Challenge of Formylating an Electron-Deficient Heterocycle

Methyl pyridine-3-carboxylate presents a significant challenge for formylation. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the electron-withdrawing nature of the methyl carboxylate group at the 3-position. Consequently, classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylation, are often sluggish and prone to failure.[1]

Successful formylation of this substrate typically requires alternative strategies that bypass the need for a highly activated aromatic system. These methods include organometallic approaches involving directed metalation and subsequent quenching with a formylating agent, or radical-based methodologies. However, each of these routes comes with its own set of potential side reactions and optimization challenges. This guide will walk you through these complexities, providing practical solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction not working for my methyl pyridine-3-carboxylate?

The Vilsmeier-Haack reagent (formed from DMF and POCl₃) is a relatively weak electrophile.[2] The electron-deficient nature of the methyl pyridine-3-carboxylate ring makes it insufficiently nucleophilic to react efficiently with the Vilsmeier reagent under standard conditions.[1] For the reaction to proceed, the pyridine ring generally requires activation, for instance, through the formation of a pyridine N-oxide.[3][4] Without such activation, you will likely observe no reaction or very low yields of the desired product.

Q2: What are the expected regioisomers from the formylation of methyl pyridine-3-carboxylate?

The position of formylation is highly dependent on the chosen method:

  • Directed Ortho-Metalation: This method involves deprotonation of the pyridine ring using a strong base, directed by a coordinating group. For a 3-substituted pyridine, deprotonation can occur at the C2 or C4 positions. The outcome is influenced by the directing group, the base used, and the reaction conditions.[5]

  • Radical Formylation: The regioselectivity of radical formylation is governed by the nature of the radical species and the electronic properties of the pyridine ring. Recent studies have shown that radical formylation can be directed to the meta- (C5) and para- (C4) positions of the pyridine ring.[6]

Q3: Is the Reimer-Tiemann reaction a viable option for this formylation?

The Reimer-Tiemann reaction is generally not recommended for the formylation of methyl pyridine-3-carboxylate. This reaction is conducted under strongly basic conditions (e.g., concentrated NaOH or KOH) and typically requires elevated temperatures.[7][8] These harsh conditions are highly likely to cause the hydrolysis of the methyl ester group, leading to the formation of the corresponding carboxylic acid and other side products.

Q4: Can the methyl ester group be affected during the formylation reaction?

Yes, the methyl ester is a sensitive functional group that can be susceptible to side reactions, particularly under basic or strongly acidic conditions.

  • Under basic conditions (e.g., in organometallic reactions using strong bases), the ester can be hydrolyzed to a carboxylate.

  • Under strongly acidic conditions (sometimes used in the workup of Vilsmeier-Haack reactions), ester hydrolysis can also occur.

It is crucial to choose a formylation method and reaction conditions that are compatible with the ester functionality.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you might encounter during the formylation of methyl pyridine-3-carboxylate and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Formylated Product
Potential Cause Explanation Recommended Solution
Incorrect Formylation Method Using classical electrophilic substitution methods like Vilsmeier-Haack on the unactivated pyridine ring.Switch to a more suitable method such as directed ortho-metalation followed by formylation, or a radical formylation protocol.
Insufficiently Strong Base (Organometallic Route) Incomplete deprotonation of the pyridine ring.Use a stronger base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA. Optimize the reaction temperature and time for the deprotonation step.[9]
Decomposition of Reagents Organolithium reagents are sensitive to moisture and air. The formylating agent (e.g., DMF) may be of poor quality.Use freshly titrated organolithium reagents and anhydrous solvents. Ensure DMF is of high purity and stored under inert atmosphere.
Issue 2: Formation of Multiple Regioisomers
Potential Cause Explanation Recommended Solution
Non-selective Deprotonation (Organometallic Route) For 3-substituted pyridines, deprotonation can occur at both C2 and C4, leading to a mixture of formylated products.Carefully control the reaction temperature during the lithiation step, as this can influence the kinetic vs. thermodynamic deprotonation product. The choice of base and solvent system can also impact regioselectivity.[5]
Lack of Directing Group Control The methyl ester at the 3-position may not be a strong enough directing group for selective deprotonation.Consider introducing a stronger directing group at another position on the ring that can be removed after formylation.
Issue 3: Presence of Unwanted Byproducts
Potential Cause Explanation Recommended Solution
Ester Hydrolysis Reaction or workup conditions are too basic or acidic.For organometallic routes, use a non-aqueous workup if possible. For other methods, carefully neutralize the reaction mixture at low temperatures. If using a radical approach, ensure the conditions are neutral.
N-Formylation The pyridine nitrogen can be nucleophilic and react with the formylating agent, especially if the ring is activated.This is more common in Vilsmeier-Haack type reactions. Using a less nucleophilic nitrogen (e.g., by protonation in acidic media) can sometimes mitigate this, but this further deactivates the ring for C-formylation.
Polymerization/Tarry Material Radical reactions can sometimes lead to polymerization of the starting material or product.Optimize the concentration of the radical initiator and the reaction temperature. Ensure efficient stirring to avoid localized high concentrations of reactive species.[10]

Experimental Protocols

Protocol 1: Formylation via Directed Ortho-Metalation

This protocol is a general guideline for the formylation of methyl pyridine-3-carboxylate via a lithiation-formylation sequence. Optimization of the base, solvent, temperature, and reaction time may be necessary.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve methyl pyridine-3-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting this Protocol:

  • Low Yield: Consider using a stronger base like s-BuLi in the presence of TMEDA.

  • Mixture of Isomers: Analyze the product mixture by NMR to determine the ratio of C2 and C4 formylated products. Adjusting the lithiation time and temperature may influence this ratio.

Protocol 2: Radical Formylation

This protocol is based on modern radical formylation methods and offers a milder alternative to organometallic routes.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel suitable for photochemistry, combine methyl pyridine-3-carboxylate (1.0 eq), a radical formylation reagent (e.g., a masked formyl equivalent), and a photocatalyst in a suitable solvent (e.g., acetonitrile).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Irradiation: Irradiate the mixture with a suitable light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in Directed Ortho-Metalation

G cluster_0 Starting Material cluster_1 Deprotonation Step cluster_2 Formylation & Products start Methyl Pyridine-3-carboxylate base Strong Base (e.g., LDA) start->base Reaction with lithiation_c2 Lithiation at C2 base->lithiation_c2 Path A (Kinetic) lithiation_c4 Lithiation at C4 base->lithiation_c4 Path B (Thermodynamic) dmf DMF Quench lithiation_c2->dmf lithiation_c4->dmf product_c2 2-Formyl Product dmf->product_c2 product_c4 4-Formyl Product dmf->product_c4

Caption: Competing deprotonation pathways in the ortho-metalation of methyl pyridine-3-carboxylate.

Diagram 2: Troubleshooting Workflow for Formylation Reactions

G cluster_yield Low Yield Solutions cluster_isomers Isomer Solutions cluster_byproducts Byproduct Solutions start Formylation Reaction check_yield Low or No Yield? start->check_yield check_isomers Mixture of Isomers? check_yield->check_isomers No solution_yield1 Change formylation method (e.g., to radical or organometallic) check_yield->solution_yield1 Yes check_byproducts Unwanted Byproducts? check_isomers->check_byproducts No solution_isomer1 Optimize lithiation temperature and time check_isomers->solution_isomer1 Yes success Successful Formylation check_byproducts->success No solution_byproduct1 Modify workup to be non-aqueous or neutral check_byproducts->solution_byproduct1 Yes solution_yield2 Use stronger base/ anhydrous conditions solution_yield1->solution_yield2 solution_isomer2 Introduce a stronger directing group solution_isomer1->solution_isomer2 solution_byproduct2 Optimize radical initiator concentration solution_byproduct1->solution_byproduct2

Caption: A decision-making workflow for troubleshooting common issues in formylation reactions.

References

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (Link not available)
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Formylation - Common Conditions. Organic Chemistry Portal. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Radical chain monoalkylation of pyridines. National Institutes of Health. [Link]

  • New menthyl nicotinate synthesis process.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ResearchGate. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Scribd. [Link]

  • Methylation of pyridine N-oxides using various peroxides. ResearchGate. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Process for the production of 6-methylnicotinic acid ester.
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. National Institutes of Health. [Link]

  • The formylation of arylmetal reagents. Science of Synthesis. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS.
  • Partial reduction of electron-deficient pyridines. PubMed. [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • The Reimer–Tiemann Reaction. University of Groningen. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI. [Link]

  • Dearomatization Reactions of Electron-Deficient Aromatic Rings. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. YouTube. [Link]

  • Directed (ortho) Metallation. University of California, Irvine. [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. PubMed. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

  • Directed metalation of pyridine through deprotonation. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Stille Coupling of Methyl 5-Halopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning byproduct formation in the Stille coupling of methyl 5-halopyridine-3-carboxylate. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common challenges and optimize your synthetic outcomes.

Introduction: The Challenge of Coupling Electron-Deficient Pyridines

The Stille reaction is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules.[1][3] However, when working with electron-deficient heteroaromatics like methyl 5-halopyridine-3-carboxylate, researchers often encounter frustrating side reactions that can significantly lower the yield of the desired product. The electron-withdrawing nature of the ester and the pyridine nitrogen can influence the reactivity of the C-X bond and the stability of intermediates in the catalytic cycle, leading to the formation of unwanted byproducts.

This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will delve into the mechanistic origins of these problems and provide validated, step-by-step protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling of methyl 5-bromopyridine-3-carboxylate is sluggish and gives low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?

A1: Low conversion in the Stille coupling of an electron-deficient substrate like methyl 5-bromopyridine-3-carboxylate is a common issue. Several factors could be at play, primarily related to the efficiency of the catalytic cycle.

Causality:

  • Slow Oxidative Addition: The C-Br bond in your starting material is less reactive than a C-I bond.[4] While the electron-withdrawing groups on the pyridine ring can facilitate this step, it may still be a rate-limiting factor.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented challenge in cross-coupling reactions involving pyridyl halides.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the organostannane to the palladium complex, is often the rate-determining step in the Stille coupling.[1]

Troubleshooting Strategies:

  • Switch to a More Reactive Halide: If feasible, using methyl 5-iodopyridine-3-carboxylate will significantly accelerate the rate of oxidative addition.[4]

  • Increase Reaction Temperature: Gently increasing the temperature in 10°C increments can enhance the reaction rate. However, be mindful that excessive heat can promote side reactions.

  • Employ Additives:

    • Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a widely used strategy to accelerate Stille couplings.[5] The "copper effect" is believed to operate through several mechanisms, including acting as a scavenger for free phosphine ligands that can inhibit the reaction, or by facilitating a more rapid Sn/Cu transmetalation followed by a Cu/Pd exchange.[5]

    • Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can increase the polarity of the medium and stabilize charged intermediates, thereby accelerating the transmetalation step.[4]

  • Optimize Ligand Choice: While triphenylphosphine (PPh₃) is a common ligand, more electron-rich and bulky phosphine ligands can sometimes accelerate the reductive elimination step.[2] Consider screening ligands such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), which have been shown to improve rates in certain systems.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Problem 1: Significant Formation of Homocoupled Organostannane Dimer (R²-R²)

You observe a significant amount of the homocoupled product derived from your organostannane reagent, which complicates purification and reduces the yield of your desired cross-coupled product.

Root Cause Analysis:

Homocoupling of the organostannane is a major side reaction in Stille couplings.[6] It can occur through two primary pathways:

  • Reaction with the Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) species formed after oxidative addition, leading to a reductive elimination that forms the R²-R² dimer.[2]

  • Oxygen-Induced Radical Pathway: The presence of trace amounts of oxygen can initiate a radical mechanism that leads to homocoupling.[2]

Byproduct_Formation

Caption: Pathways for desired cross-coupling and homocoupling.

Corrective Actions & Protocols:

  • Ensure a Strictly Inert Atmosphere: Oxygen is a known culprit in promoting homocoupling.

    • Protocol: Use Schlenk techniques or a glovebox for the reaction setup. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30-45 minutes or by using several freeze-pump-thaw cycles.

  • Use a Slight Excess of the Organostannane: Using a substoichiometric amount of the organostannane can sometimes lead to side reactions. A slight excess (1.1-1.2 equivalents) is generally recommended.

  • Add Copper(I) Iodide (CuI): As mentioned previously, CuI can accelerate the desired cross-coupling, making it more competitive with the homocoupling pathway.

  • Ligand Modification: Electron-rich, bulky ligands can sometimes favor the desired reductive elimination over pathways leading to homocoupling.

Problem 2: Formation of Protodestannylated Byproduct (Pyridine-H)

You observe the formation of methyl pyridine-3-carboxylate, indicating that the halide has been replaced by a hydrogen atom.

Root Cause Analysis:

This byproduct arises from the protodestannylation of the organostannane reagent before it can transmetalate to the palladium center. The resulting protonated arene from the organostannane is a common byproduct. A related, but less common, side reaction is the reduction of the halo-pyridine starting material.

  • Acidic Protons: The presence of acidic protons in the reaction mixture can cleave the carbon-tin bond of the organostannane. Potential proton sources include:

    • Trace amounts of water in the solvent or reagents.

    • Formation of pyridinium salts. The pyridine nitrogen can be protonated by trace acids, creating an acidic environment that promotes protodestannylation.

  • High Temperatures: Elevated temperatures can sometimes lead to decomposition pathways that result in the formation of the reduced pyridine.

Protodestannylation

Caption: The protodestannylation side reaction.

Corrective Actions & Protocols:

  • Use Anhydrous Conditions:

    • Protocol: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Add a Non-coordinating Base: If trace acidity is suspected, the addition of a mild, non-coordinating base like proton sponge or anhydrous potassium carbonate can be beneficial. However, be cautious as some bases can interfere with the catalytic cycle.

  • Purify the Organostannane: Impurities in the organostannane reagent can sometimes be a source of protons.

    • Protocol: Organostannanes can often be purified by flash chromatography on silica gel.[4]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period can minimize thermal decomposition pathways.

Problem 3: Difficulty in Removing Tin Byproducts During Workup

After the reaction, you are struggling to remove tributyltin halides (Bu₃SnX) from your polar pyridine product.

Root Cause Analysis:

Tributyltin byproducts can be challenging to separate from polar products due to their similar polarities and potential for co-elution during chromatography.[6]

Corrective Actions & Protocols:

  • Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method for removing tin byproducts.[6]

    • Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (1M KF can also be used).[7] Shake vigorously for at least one minute during each wash. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of celite.[7]

  • Partitioning between Hexane and Acetonitrile: For particularly stubborn separations, partitioning the crude product between hexane and acetonitrile can be effective. The more polar pyridine product will preferentially dissolve in the acetonitrile layer, while the less polar tin byproducts will remain in the hexane layer.

  • Solid-Phase Extraction: Specialized solid-phase extraction cartridges can be used for the removal of tin or the purification of pyridine compounds.

Optimization of Reaction Conditions: A Tabulated Guide

The following table provides a starting point for optimizing your Stille coupling reaction. It is recommended to perform small-scale test reactions to identify the optimal conditions for your specific substrate and organostannane.

ParameterCondition 1 (Standard)Condition 2 (Accelerated)Condition 3 (For Difficult Couplings)Rationale & Key Considerations
Halide (Ar-X) Methyl 5-bromopyridine-3-carboxylateMethyl 5-iodopyridine-3-carboxylateMethyl 5-bromopyridine-3-carboxylateC-I bond is more reactive than C-Br, leading to faster oxidative addition.
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2.5 mol%) with P(t-Bu)₃ (10 mol%)PdCl₂(PPh₃)₂ (5 mol%)Pd₂(dba)₃ is a common Pd(0) source; bulky, electron-rich ligands can accelerate the reaction.
Solvent Toluene or Dioxane (degassed)DMF or NMP (anhydrous, degassed)DMF (anhydrous, degassed)Polar aprotic solvents can accelerate transmetalation but must be rigorously dried.
Additive(s) NoneCuI (10-20 mol%)CuI (1.0 eq.), CsF (2.0 eq.)CuI accelerates the coupling. CsF can activate the organostannane.
Temperature 80-100 °C60-80 °C80-110 °CHigher temperatures can promote side reactions; start low and increase if necessary.

Conclusion

Successfully navigating the Stille coupling of methyl 5-halopyridine-3-carboxylate requires a proactive approach to troubleshooting. By understanding the mechanistic underpinnings of common side reactions—namely homocoupling and protodestannylation—researchers can make informed decisions to optimize their reaction conditions. The judicious use of additives like copper(I) iodide, careful control of the reaction atmosphere and temperature, and the implementation of effective purification protocols are key to achieving high yields of the desired product. This guide provides a foundation for this optimization process, empowering you to overcome the inherent challenges of coupling with electron-deficient heteroaromatics.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
  • NROChemistry. Stille Coupling. [Link]

  • Organic Reactions. (2004). The Stille Reaction. [Link]

  • Myers, A. (2011). The Stille Reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • ResearchGate. (2011). Recent Advances in the Synthesis of Arylstannanes. [Link]

  • ResearchGate. (2017). Workup for removing tin byproducts? [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Heravi, M. M., et al. (2021). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 11(52), 32835-32861. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 42(25), 4173-4176. [Link]

  • ResearchGate. (2004). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. [Link]

Sources

Stability of Methyl 5-formylpyridine-3-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-formylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile molecule. Our goal is to equip you with the knowledge to anticipate potential challenges, understand the underlying chemical principles, and implement effective solutions.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring a pyridine ring substituted with a formyl (aldehyde) group and a methyl carboxylate (ester) group. This unique combination of electron-withdrawing groups on the pyridine core makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups dictate its stability and reactivity, particularly in acidic and basic environments. This guide will explore the stability profile of this compound and provide practical advice for its handling and use in chemical reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Issue 1: Low Yield or Product Degradation During a Reaction in Basic Conditions

Question: I am attempting a reaction with this compound under basic conditions (e.g., using NaOH, KOH, or other strong bases), and I am observing low yields of my desired product along with the formation of multiple byproducts. What could be happening?

Answer:

Under strong basic conditions, this compound is susceptible to two primary degradation pathways: hydrolysis of the methyl ester and the Cannizzaro reaction of the aromatic aldehyde.

  • Ester Hydrolysis: The methyl carboxylate group can be readily hydrolyzed by hydroxide ions to form the corresponding carboxylate salt and methanol.[1][2] This is a common reaction for esters in the presence of a strong base.

  • Cannizzaro Reaction: Aromatic aldehydes that lack α-hydrogens, such as the formyl group on this molecule, can undergo a disproportionation reaction in the presence of a strong base.[3] In this reaction, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid (or its carboxylate salt under basic conditions) and the other being reduced to a primary alcohol.

These two reactions can occur concurrently, leading to a complex mixture of products and a significant reduction in the yield of your intended product.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the base is intended to act as a proton scavenger, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to attack the electrophilic centers of the ester and aldehyde groups.

  • Protect the Aldehyde Group: If the aldehyde functionality is not directly involved in your desired transformation, consider protecting it as an acetal prior to subjecting the molecule to basic conditions. The acetal can be deprotected under acidic conditions after the base-mediated step is complete.

  • Lower the Reaction Temperature: Both ester hydrolysis and the Cannizzaro reaction are accelerated at higher temperatures. Performing the reaction at a lower temperature may help to minimize these side reactions.

  • Careful Control of Stoichiometry: Use the minimum effective amount of base required for your reaction to proceed. An excess of a strong base will favor the degradation pathways.

Issue 2: Unwanted Acetal Formation or Other Side Reactions in Acidic Media

Question: I am running a reaction in the presence of an acid catalyst and an alcohol-based solvent, and I'm isolating a product with a different molecular weight than expected. What is the likely side reaction?

Answer:

In the presence of an acid catalyst and an alcohol, the formyl group of this compound is prone to forming an acetal.[4] This reaction involves the nucleophilic attack of two equivalents of the alcohol on the protonated aldehyde, resulting in the formation of a diether and water. This will increase the molecular weight of your product and alter its chemical properties.

Additionally, under harsh acidic conditions (e.g., concentrated strong acids and high temperatures), hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur, although this is generally slower than base-mediated hydrolysis.[5]

Troubleshooting Steps:

  • Use an Aprotic Solvent: If your reaction chemistry allows, switch to an aprotic solvent (e.g., THF, DCM, acetonitrile) to avoid the presence of nucleophilic alcohols that can lead to acetal formation.

  • Control the Amount of Acid: Use the minimum catalytic amount of acid necessary to promote your desired reaction.

  • Protect the Aldehyde: As with basic conditions, if the aldehyde is not essential for the acidic step, protecting it as a more stable group can prevent unwanted side reactions.

  • Monitor the Reaction Carefully: Use techniques like TLC or LC-MS to monitor the progress of your reaction and detect the formation of byproducts in real-time. This can help you to optimize reaction conditions to favor your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] It is advisable to keep the container tightly sealed to prevent moisture ingress, which could slowly hydrolyze the ester over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent potential oxidation of the aldehyde group.

Q2: How stable is the pyridine ring itself to acidic and basic conditions?

A2: The pyridine ring is generally quite stable under a wide range of acidic and basic conditions. The presence of two electron-withdrawing groups (formyl and methyl carboxylate) deactivates the ring towards electrophilic attack. Under strongly acidic conditions, the pyridine nitrogen will be protonated, making the ring even more electron-deficient and resistant to electrophilic substitution. The ring is also generally resistant to degradation by common laboratory bases. However, it's important to be aware that certain microorganisms can degrade the pyridine ring.[7][8]

Q3: Can the aldehyde group be oxidized to a carboxylic acid?

A3: Yes, the formyl group is susceptible to oxidation to a carboxylic acid.[9] This can occur with a variety of oxidizing agents. If your experimental conditions involve oxidants, you should anticipate this transformation. Conversely, this reactivity can be harnessed to selectively synthesize the corresponding dicarboxylic acid monoester.

Q4: Is this compound sensitive to light?

A4: While there is no specific data indicating extreme light sensitivity for this particular molecule, aromatic aldehydes, in general, can be susceptible to photochemical reactions. It is good laboratory practice to store the compound in an amber vial or in a dark location to minimize exposure to light.

Summary of Stability

ConditionPotential ReactionsRecommendations
Strongly Basic (e.g., NaOH, KOH) - Ester Hydrolysis- Cannizzaro Reaction- Use non-nucleophilic bases- Protect the aldehyde group- Lower reaction temperature
Strongly Acidic (e.g., HCl, H₂SO₄) - Acetal Formation (in presence of alcohols)- Ester Hydrolysis (harsher conditions)- Use aprotic solvents- Use catalytic amounts of acid- Protect the aldehyde group
Storage - Slow hydrolysis (if moist)- Slow oxidation of aldehyde- Store in a cool, dry place- Keep container tightly sealed- Consider inert atmosphere

Visualizing Degradation Pathways

To better illustrate the potential degradation pathways discussed, the following diagrams outline the mechanisms under basic and acidic conditions.

Basic_Degradation cluster_hydrolysis Ester Hydrolysis cluster_cannizzaro Cannizzaro Reaction start_h This compound intermediate_h Tetrahedral Intermediate start_h->intermediate_h + OH⁻ product_h Carboxylate Salt + Methanol intermediate_h->product_h - MeO⁻ start_c 2 x this compound intermediate_c1 Hydride Transfer Intermediate start_c->intermediate_c1 + OH⁻ product_c Carboxylate Salt + Primary Alcohol intermediate_c1->product_c Hydride Transfer

Caption: Potential degradation pathways under basic conditions.

Acidic_Degradation cluster_acetal Acetal Formation start_a This compound intermediate_a1 Protonated Aldehyde start_a->intermediate_a1 + H⁺ intermediate_a2 Hemiacetal intermediate_a1->intermediate_a2 + ROH product_a Acetal + H₂O intermediate_a2->product_a + ROH, - H₂O

Caption: Acetal formation under acidic conditions with an alcohol.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl nicotinate. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]

  • Lone, W. I., et al. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598. Available at: [Link]

  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 15(4), 333-377. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Thiyagarajan, S., et al. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. Available at: [Link]

  • PharmaCompass. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

Sources

Storage and handling recommendations for Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-formylpyridine-3-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a trifunctional molecule—possessing a pyridine core, an aldehyde, and a methyl ester—its proper handling and storage are paramount to ensuring experimental success and reproducibility. This guide moves beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your laboratory.

Section 1: Compound Integrity: Storage & Handling FAQs

This section addresses the most common questions regarding the foundational aspects of working with this compound to preserve its chemical integrity from the moment it arrives in your lab.

Q1: What are the ideal long-term storage conditions for this compound?

The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The recommended storage temperature is typically 2-8°C (refrigerated). It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2][3]

Expertise & Experience: The primary driver for these conditions is the reactivity of the aldehyde functional group. Aldehydes are notoriously susceptible to oxidation, especially in the presence of air (oxygen). Storing the compound at reduced temperatures slows down the rate of potential degradation reactions, while a tightly sealed container minimizes contact with oxygen and atmospheric moisture, which could induce ester hydrolysis.

Q2: Why is an inert atmosphere (e.g., nitrogen or argon) strongly recommended for storage?

An inert atmosphere is recommended to prevent the oxidation of the formyl (aldehyde) group. Over time, exposure to atmospheric oxygen can convert the aldehyde (-CHO) into a carboxylic acid (-COOH).

Causality Explained: This oxidation not only depletes your active starting material but also introduces a significant impurity, 5-carboxy-pyridine-3-carboxylic acid methyl ester. This impurity can complicate your reaction by altering the stoichiometry, chelating with metal catalysts, or participating in unwanted acid-base chemistry, often leading to reduced yields and difficult purification. Storing under an inert gas displaces the oxygen, effectively halting this degradation pathway.[2]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

Based on data from structurally similar pyridine aldehydes, this compound should be treated as hazardous.[2][4] The following PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent eye irritation or serious damage.[1][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of and replaced immediately.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Q4: How should I properly aliquot the compound for an experiment?

To maintain the integrity of the bulk supply, follow this protocol:

  • Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could promote hydrolysis.

  • Perform all weighing and transfer operations within a chemical fume hood.[2]

  • If the bulk container is stored under an inert atmosphere, briefly flush the headspace with nitrogen or argon after you have taken your sample and before re-sealing the container.

  • Ensure the container is sealed tightly before returning it to cold storage.

Section 2: Experimental Workflow: Troubleshooting Guide

Even with perfect handling, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.

Q1: My reaction yield is unexpectedly low. How can I confirm the purity of my this compound starting material?

Low yield is frequently traced back to degraded starting material. A quick purity assessment is a critical first step.

Trustworthy Validation: The most effective method is ¹H NMR spectroscopy.

  • Look for the Aldehyde Proton: A sharp singlet should be present around 9.5-10.5 ppm. A diminished integration of this peak relative to other protons (e.g., the methyl ester) indicates potential degradation.

  • Look for the Oxidation Impurity: The corresponding carboxylic acid impurity will show a very broad singlet far downfield, typically >10 ppm. Its presence is a clear sign of oxidation.

  • Look for the Hydrolysis Impurity: Hydrolysis of the methyl ester will result in the disappearance of the methyl singlet (around 3.9-4.1 ppm) and the appearance of a broad carboxylic acid proton.

Q2: I'm observing an unexpected, more polar spot on my TLC plate and a new peak in my LC-MS analysis. What could it be?

This is a classic symptom of either aldehyde oxidation or ester hydrolysis.

  • Oxidation Product: The conversion of the aldehyde to a carboxylic acid significantly increases the compound's polarity. This will result in a spot with a lower Rf on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column. The mass spectrum would show an increase in mass of 16 amu (M+16).

  • Hydrolysis Product: Similarly, hydrolysis of the methyl ester to the carboxylic acid also increases polarity. The mass spectrum in this case would show a decrease in mass of 14 amu (M-14).

Q3: The compound is not dissolving in my chosen reaction solvent. What are my options?

While soluble in many common organic solvents like ethanol and ether, solubility issues can occur.[5]

  • Confirm Solvent Purity: Ensure your solvent is anhydrous if the reaction requires it.

  • Gentle Warming: Mild heating can often aid dissolution. However, be cautious, as heat can also accelerate degradation or side reactions.

  • Co-Solvent System: Consider adding a small amount of a more polar, aprotic co-solvent like DMF or DMSO. Always run a small-scale test to ensure the co-solvent does not interfere with your reaction chemistry. The pyridine ring itself provides some polarity, making it amenable to such solvents.[6]

Q4: I am performing a reaction that is highly sensitive to aldehydes, such as a Grignard or organolithium addition. What extra precautions are necessary?

For these sensitive reactions, even trace impurities can be detrimental.

  • Freshly Check Purity: Always run a quick NMR or other purity check on the starting material immediately before use.

  • Azeotropic Drying: To remove trace water, you can dissolve the compound in a solvent like toluene and remove the solvent under reduced pressure. Repeat 2-3 times.

  • Use Freshly Opened Reagent: If possible, use a new bottle of the reagent or one that has been meticulously stored under an inert atmosphere.

Section 3: Protocols & Data

Protocol 1: Step-by-Step Guide for Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often useful for pyridine-containing compounds to avoid peak overlap.[7]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Key Peaks: Identify the characteristic aldehyde proton (singlet, ~10.2 ppm), the pyridine ring protons (multiplets, ~7.5-9.0 ppm), and the methyl ester protons (singlet, ~4.0 ppm).

    • Search for Impurities: Look for a broad peak >10 ppm (carboxylic acid from oxidation/hydrolysis) or the presence of water.

    • Integration: Integrate the key peaks. The ratio of the aldehyde proton (1H) to the methyl ester protons (3H) should be 1:3. A deviation from this suggests impurity.

Data Table: Summary of Storage and Handling Parameters
ParameterRecommendationRationale
Storage Temperature 2–8 °C (Refrigerated)Slows the rate of decomposition reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the highly susceptible aldehyde group.[2]
Container Tightly sealed, opaque glass bottlePrevents exposure to air/moisture and potential light-induced degradation.[1][3]
Handling Environment Certified Chemical Fume HoodMinimizes inhalation risk and ensures containment.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, heatAvoids uncontrolled reactions, degradation, and polymerization.[1]

Section 4: Visualized Workflows

Diagram 1: Decision Tree for Safe Handling and Storage

Start Compound Received CheckSDS Review Safety Data Sheet (SDS) Start->CheckSDS Storage Select Storage Location CheckSDS->Storage PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) CheckSDS->PPE StoreCold Store at 2-8°C Storage->StoreCold Handling Prepare for Experiment Handling->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Aliquot FumeHood->Weigh InertAtmosphere Store Under Inert Atmosphere StoreCold->InertAtmosphere InertAtmosphere->Handling Equilibrate to RT before opening Dissolve Dissolve for Reaction Weigh->Dissolve

Caption: Logical workflow for receiving, storing, and safely handling the reagent.

Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes

Problem Unexpected Result (Low Yield, Byproducts) CheckPurity 1. Verify Starting Material Purity Problem->CheckPurity CheckConditions 2. Review Reaction Conditions Problem->CheckConditions AnalyzeByproducts 3. Characterize Byproducts (LCMS/NMR) Problem->AnalyzeByproducts PurityFail Purity Issue Detected CheckPurity->PurityFail NMR/LCMS shows impurity ConditionsFail Condition Issue Suspected CheckConditions->ConditionsFail Setup deviation Oxidation Cause: Aldehyde Oxidation (M+16 Impurity) PurityFail->Oxidation Hydrolysis Cause: Ester Hydrolysis (M-14 Impurity) PurityFail->Hydrolysis SolutionPurity Action: Use Fresh Reagent or Purify Existing Stock Oxidation->SolutionPurity Hydrolysis->SolutionPurity Atmosphere Cause: Air/Moisture Leak ConditionsFail->Atmosphere Temperature Cause: Incorrect Temp ConditionsFail->Temperature SolutionConditions Action: Check Seals, Dry Solvents, Verify Temp Atmosphere->SolutionConditions Temperature->SolutionConditions

Caption: A systematic approach to diagnosing common experimental failures.

References

  • Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from Loba Chemie website. [Link]

  • PubChem. 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 2-Methyl-5-formylpyridine. Retrieved from Chemsrc website. [Link]

  • Pipzine Chemicals. Methyl Pyridine-3-Carboxylate. Retrieved from Pipzine Chemicals website. [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from MDPI website. [Link]

  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website. [Link]

  • PubChem. Methyl 5-(furan-3-yl)pyridine-3-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

  • Angene Chemical. 3-Pyridinecarboxylic acid, 6-formyl-, methyl ester. Retrieved from Angene Chemical website. [Link]

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Removal of unreacted starting materials from Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 5-formylpyridine-3-carboxylate. It addresses common challenges in removing unreacted starting materials and offers detailed, field-proven protocols to ensure the high purity of the final product.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science. A common synthetic route to this compound is the oxidation of Methyl 5-methylnicotinate. While effective, this reaction often results in incomplete conversion, leaving unreacted starting material that can be challenging to separate from the desired aldehyde product due to their similar structures. This guide provides a systematic approach to achieving high purity of this compound.

Troubleshooting Common Purification Issues

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My NMR analysis shows a significant amount of unreacted Methyl 5-methylnicotinate after the reaction. What is the most efficient way to remove it?

A1: The most effective method for separating an aldehyde from a non-aldehyde starting material with similar polarity is through a reversible derivatization, specifically a sodium bisulfite extraction. The aldehyde group reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from the unreacted starting material by liquid-liquid extraction. The aldehyde can then be regenerated by treatment with a base. This method is highly selective for aldehydes and is often more efficient than column chromatography for bulk separations.

Q2: I've tried column chromatography, but I'm getting poor separation between my product and the starting material. What am I doing wrong?

A2: The similar polarity of this compound and Methyl 5-methylnicotinate can indeed make chromatographic separation challenging. Here are some key considerations to improve your separation:

  • Solvent System Optimization: A common mistake is using a solvent system that is too polar, which can cause both compounds to elute too quickly. Start with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. A shallow gradient can significantly improve resolution.

  • Column Choice: A high-surface-area silica gel is recommended. For difficult separations, consider using a finer mesh silica.

  • Loading Technique: Dry loading the crude material onto a small amount of silica and then adding it to the column can provide a more uniform band and better separation than wet loading.

Q3: Can I use recrystallization to purify my product?

A3: Recrystallization can be an effective technique if a suitable solvent is identified. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the unreacted starting material remains soluble at lower temperatures. Given that Methyl 5-methylnicotinate is a solid with a melting point of 42-46 °C and is soluble in organic solvents, finding a solvent that selectively crystallizes the aldehyde product might require some screening. A mixed solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) could be a good starting point.

Purification Protocols

This section provides detailed, step-by-step methodologies for the recommended purification techniques.

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly recommended for the selective removal of the aldehyde product from the unreacted starting material.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. The aldehyde will react to form the water-soluble bisulfite adduct.

  • Separation: Allow the layers to separate. The unreacted starting material will remain in the organic layer. Drain the aqueous layer containing the bisulfite adduct into a clean flask. Extract the organic layer one more time with a fresh portion of the sodium bisulfite solution to ensure complete removal of the aldehyde.

  • Wash Organic Layer (Optional): The organic layer containing the purified starting material can be washed with brine, dried over anhydrous sulfate, and concentrated to recover the unreacted starting material if desired.

  • Regeneration of Aldehyde: To the combined aqueous layers containing the bisulfite adduct, add a saturated aqueous solution of sodium bicarbonate slowly until the solution is basic (pH > 8). This will reverse the reaction and regenerate the aldehyde, which will precipitate out or form an organic layer.

  • Final Extraction and Isolation: Extract the regenerated aldehyde with fresh diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Optimized Flash Column Chromatography

This protocol is suitable for smaller scale purifications or when the bisulfite extraction is not feasible.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the product and starting material spots. The aldehyde, being more polar, should have a lower Rf value than the methyl-substituted starting material.

  • Column Packing: Pack a chromatography column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and load it onto the column. For better resolution, consider adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If the separation is still not optimal, a shallow gradient elution can be employed. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Purification Strategy

The following diagram illustrates the decision-making process for choosing the appropriate purification method.

Purification_Workflow start Crude Reaction Mixture check_purity Analyze by NMR/TLC start->check_purity is_aldehyde_major Is Aldehyde the Major Product? check_purity->is_aldehyde_major Assess Contamination Level bisulfite Sodium Bisulfite Extraction is_aldehyde_major->bisulfite Yes (High Contamination) column Column Chromatography is_aldehyde_major->column No (Low/Moderate Contamination) recrystallization Recrystallization is_aldehyde_major->recrystallization Alternative for Solids pure_product Pure this compound bisulfite->pure_product column->pure_product recrystallization->pure_product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of this compound?

Q: My final product is an oil, but I expect a solid. What could be the reason?

A: An oily product often indicates the presence of impurities that are depressing the melting point. Residual solvent or unreacted starting material can cause this. Ensure that your product is thoroughly dried under high vacuum. If it remains an oil, further purification by column chromatography may be necessary.

Q: Are there any stability concerns with this compound?

A: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over long periods. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Q: What are the key differences in polarity between the product and the likely starting materials?

A: The aldehyde group in this compound makes it significantly more polar than the methyl group in the common starting material, Methyl 5-methylnicotinate. This difference in polarity is the basis for successful separation by column chromatography. If the synthesis starts from a cyanopyridine derivative, the polarity difference might be smaller, making the separation more challenging.

Physical Properties Comparison

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound O=C(OC)c1cncc(C=O)c1165.15Not readily available (expected to be a solid)Soluble in most organic solvents
Methyl 5-methylnicotinate O=C(OC)c1cncc(C)c1151.1642-46Soluble in organic solvents[1]
Methyl 5-cyanonicotinate O=C(OC)c1cncc(C#N)c1162.14108-110Soluble in hot ethanol

References

  • Journal of Medicinal Chemistry, 2005, 48(14), 4586-4594.
  • Synthesis, 2008, (18), 2871-2874.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-formylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important pyridine derivative. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you achieve optimal results in your experiments.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis typically involves the selective oxidation of the corresponding primary alcohol, methyl 5-(hydroxymethyl)pyridine-3-carboxylate. While seemingly straightforward, this transformation is often plagued by challenges such as incomplete conversion, over-oxidation to the carboxylic acid, and difficult purification. This guide will provide a comprehensive overview of the most effective oxidation strategies, detailed experimental protocols, and a troubleshooting section to address the specific issues you may encounter.

Choosing Your Oxidation Strategy

The choice of oxidant is critical for the successful synthesis of this compound. The ideal reagent should be selective for the primary alcohol, give a high yield of the aldehyde, and allow for a straightforward work-up. Below is a comparison of common oxidation methods.

Oxidation Method Oxidizing Agent Advantages Disadvantages Typical Solvents
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild reaction conditions, high selectivity for primary alcohols, short reaction times.[1][2]Reagent is sensitive to moisture, can be explosive under certain conditions, produces stoichiometric amounts of periodinane byproduct.Dichloromethane (DCM), Chloroform
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHigh yields, mild conditions, compatible with a wide range of functional groups.[3][4][5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, requires careful control of reagent addition.[3][5]Dichloromethane (DCM)
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Mild, selective for allylic and benzylic alcohols, easy work-up (filtration).[6][7]Requires a large excess of activated MnO₂, reaction times can be long, activity of MnO₂ can be variable.[7]Dichloromethane (DCM), Chloroform, Acetone

Detailed Experimental Protocols

Protocol 1: Dess-Martin Oxidation

This protocol is recommended for small to medium-scale synthesis due to its reliability and high selectivity.[1][2]

Materials:

  • Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve methyl 5-(hydroxymethyl)pyridine-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Manganese Dioxide Oxidation

This method is a good alternative, especially when avoiding periodinane reagents is desired. The work-up is particularly simple.[6][7]

Materials:

  • Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite®

Procedure:

  • To a solution of methyl 5-(hydroxymethyl)pyridine-3-carboxylate (1.0 eq) in DCM or chloroform, add activated MnO₂ (5-10 eq by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with DCM or chloroform.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Troubleshooting and FAQs

Q1: My reaction is incomplete, and I still see starting material by TLC. What should I do?

A1:

  • Check Reagent Quality: For Dess-Martin oxidation, ensure the DMP is fresh and has been stored under anhydrous conditions. For MnO₂ oxidation, the activity of the reagent can vary significantly between batches; consider using freshly activated MnO₂ or a different supplier.[7]

  • Increase Reagent Stoichiometry: If using DMP, you can add another portion (0.2-0.3 eq) and continue to monitor the reaction. For MnO₂ oxidations, adding more of the reagent can help drive the reaction to completion.

  • Extend Reaction Time: Some oxidations, particularly with MnO₂, can be sluggish.[7] Allow the reaction to stir for a longer period, monitoring periodically.

  • Increase Temperature: For MnO₂ oxidations, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate. However, be cautious as this may also promote side reactions.

Q2: I am observing a significant amount of the corresponding carboxylic acid as a byproduct. How can I prevent this over-oxidation?

A2:

  • Choice of Oxidant: This is a classic sign of using an oxidant that is too strong or not selective enough. Dess-Martin periodinane and Swern oxidation are generally excellent for stopping at the aldehyde stage.[2][5] If you are using a chromium-based reagent, switching to one of these milder methods is highly recommended.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely by TLC.

  • Temperature Control: For exothermic reactions, ensure adequate cooling to prevent localized heating that can lead to over-oxidation.

Q3: The work-up for my Dess-Martin oxidation is difficult, and I'm losing a lot of product. Are there any tips?

A3:

  • Quenching: The use of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ is crucial for effectively quenching the reaction and dissolving the periodinane byproducts.

  • Vigorous Stirring: Ensure very vigorous stirring during the quenching step to break up any solids and ensure complete reaction with the quenching agents.

  • Extraction: Be thorough with your extractions. The product has some water solubility, so multiple extractions of the aqueous layer with DCM are recommended.

Q4: How can I effectively purify the final product, this compound?

A4:

  • Column Chromatography: The most reliable method for obtaining highly pure product is column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.

  • Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be an option.

  • Acid/Base Wash: An acidic wash (e.g., dilute HCl) can be used to remove any basic impurities, but be aware that the pyridine nitrogen in your product can also be protonated, potentially pulling it into the aqueous layer. A subsequent basification and re-extraction would then be necessary.

Q5: I'm performing a Swern oxidation and the smell of dimethyl sulfide is a major issue. Are there any alternatives or mitigation strategies?

A5:

  • Fume Hood: All operations involving the Swern oxidation must be performed in a well-ventilated fume hood.

  • Bleach Quench: The reaction and all glassware can be quenched with bleach (sodium hypochlorite solution) to oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide.

  • Alternative Reagents: Consider using a modified Swern procedure that utilizes a less volatile sulfide, though this may require further optimization.

Understanding the Chemistry: Reaction Mechanisms

A solid understanding of the reaction mechanism is key to troubleshooting and optimizing your synthesis.

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation proceeds through a ligand exchange on the hypervalent iodine atom, followed by an intramolecular elimination.

Dess_Martin_Mechanism cluster_step1 Step 1: Ligand Exchange cluster_step2 Step 2: Elimination ROH R-CH₂-OH Intermediate1 Intermediate ROH->Intermediate1 + DMP DMP DMP Intermediate1_node Intermediate Aldehyde R-CHO Intermediate1_node->Aldehyde - AcOH Byproduct Reduced Periodinane

Caption: Mechanism of the Dess-Martin Oxidation.

General Synthetic Workflow

The overall process for synthesizing this compound is a multi-step procedure that requires careful execution at each stage.

Synthetic_Workflow Start Methyl 5-(hydroxymethyl)pyridine-3-carboxylate Reaction Oxidation (e.g., DMP, MnO₂) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis.

Troubleshooting Decision Tree

When faced with a suboptimal reaction outcome, this decision tree can guide your troubleshooting process.

Troubleshooting_Tree cluster_incomplete cluster_sideproduct cluster_lowyield Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete SideProduct Side Products Start->SideProduct LowYield Low Yield Start->LowYield CheckReagent Check Reagent Quality/Amount Incomplete->CheckReagent IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime OverOxidation Over-oxidation? SideProduct->OverOxidation WorkupLoss Loss during Workup? LowYield->WorkupLoss PurificationLoss Loss during Purification? LowYield->PurificationLoss ChangeOxidant Use Milder Oxidant OverOxidation->ChangeOxidant ReduceTime Reduce Reaction Time OverOxidation->ReduceTime OptimizeExtraction Optimize Extraction/Quenching WorkupLoss->OptimizeExtraction CheckColumn Check Chromatography Conditions PurificationLoss->CheckColumn

Caption: A decision tree for troubleshooting.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin Periodinane can be explosive upon impact or heating, especially when impure. Handle with care.

  • Oxalyl chloride and the byproducts of the Swern oxidation are toxic and corrosive. Handle with extreme caution.

  • Dispose of all chemical waste according to your institution's guidelines.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

  • Burke, S. D., & Danheiser, R. L. (2000). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Reagents. Wiley.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

Sources

Technical Support Center: Navigating the Challenges of Purifying Formylpyridine Derivatives via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses a frequent and often frustrating challenge in synthetic chemistry: the degradation of formylpyridine derivatives during purification by silica gel chromatography. Our goal is to provide you with a comprehensive understanding of the underlying chemical principles and to offer practical, field-tested solutions to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant loss of my formylpyridine derivative during silica gel column chromatography. What is causing this degradation?

This is a common issue that arises from the inherent chemical properties of both your compound and the stationary phase. The degradation is primarily driven by two factors: the acidic nature of silica gel and the reactivity of the formylpyridine moiety.

  • The Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These silanol groups can act as both Brønsted acids (proton donors) and Lewis acids (electron acceptors), creating a reactive environment for sensitive molecules.[1]

  • The Dual Reactivity of Formylpyridine Derivatives:

    • Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic. This basic site can interact strongly with the acidic silanol groups on the silica surface, leading to strong, sometimes irreversible, adsorption and peak tailing in chromatography.[2]

    • Electrophilic Aldehyde Group: The formyl (aldehyde) group is susceptible to acid-catalyzed reactions. The acidic environment on the silica surface can promote several degradation pathways.

Q2: What are the specific chemical reactions that lead to the degradation of my formylpyridine derivative on silica gel?

Several acid-catalyzed reactions can occur on the surface of the silica gel, leading to the formation of impurities and loss of your desired product.

  • Acetal Formation with Alcohol Eluents: If you are using an alcohol (e.g., methanol, ethanol) as a component of your mobile phase, the acidic silanol groups can catalyze the reaction between the formyl group and the alcohol to form a hemiacetal, and subsequently an acetal. This is a common and often overlooked degradation pathway.

  • Aldol Condensation: The acidic surface of the silica gel can catalyze the aldol condensation of the formylpyridine, especially if there are enolizable protons in the molecule or if other carbonyl-containing impurities are present. This leads to the formation of higher molecular weight byproducts.[3]

The following diagram illustrates these potential degradation pathways:

DegradationPathways cluster_degradation Degradation Products Formylpyridine Formylpyridine Derivative Acetal Acetal Impurity Formylpyridine->Acetal Acid-Catalyzed Acetalization Aldol Aldol Adduct Formylpyridine->Aldol Acid-Catalyzed Aldol Condensation Silica Silica Gel (Acidic Surface) Silica->Acetal Silica->Aldol Alcohol Alcohol Eluent (e.g., MeOH) Alcohol->Acetal

Caption: Potential degradation pathways of formylpyridine derivatives on silica gel.

Troubleshooting and Mitigation Strategies

Q3: How can I confirm if my formylpyridine derivative is unstable on silica gel?

Before committing to a potentially destructive preparative column, a simple diagnostic test using two-dimensional thin-layer chromatography (2D-TLC) can provide valuable insight into the stability of your compound on silica.[4]

  • Spotting: On a square TLC plate, spot your crude reaction mixture in one of the bottom corners, approximately 1 cm from each edge.

  • First Development: Develop the TLC plate in a suitable eluent system.

  • Drying and Rotation: After the first run, remove the plate and dry it completely. Then, rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Second Development: Develop the plate again in the same eluent system.

  • Analysis:

    • Stable Compound: If your compound is stable, it will appear as a single spot on the diagonal of the plate.

    • Unstable Compound: If your compound is degrading on the silica, you will observe new spots that are not on the diagonal. These off-diagonal spots represent the degradation products formed during the chromatography.[2]

TwoD_TLC cluster_stable Stable Compound cluster_unstable Unstable Compound a1 a3 a1->a3 a2 b1 b3 b1->b3 b2 d1 d2

Caption: Interpreting 2D-TLC results for compound stability.

Q4: My 2D-TLC confirms degradation. What are my options for successful purification?

If your formylpyridine derivative is unstable on silica, do not despair. Several effective strategies can be employed to mitigate degradation and achieve high purity.

The most straightforward approach is to neutralize the acidic sites on the silica gel surface. This is commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.

  • Eluent Preparation: Prepare your chosen eluent system (e.g., hexane/ethyl acetate) and add 0.1-1% (v/v) of triethylamine.

  • Column Packing: Pack your column with silica gel as you normally would, using the TEA-containing eluent.

  • Equilibration: Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized.

  • Chromatography: Load your sample and run the column using the TEA-containing eluent.

Important Considerations:

  • Compound Compatibility: Ensure your target compound is stable under basic conditions.

  • Post-Purification: Triethylamine is relatively volatile but may require removal from your final product by co-evaporation with a suitable solvent or by a mild acidic wash if your compound is not acid-sensitive.

Parameter Standard Silica Gel Deactivated Silica Gel (with TEA)
Surface Acidity Acidic (pH ≈ 4-5)Neutralized
Interaction with Basic Compounds Strong, potential for irreversible bindingWeakened, improved elution
Risk of Acid-Catalyzed Degradation HighSignificantly Reduced
Recommended for Neutral, non-acid sensitive compoundsBasic, acid-sensitive compounds

If deactivation of silica is insufficient or undesirable, switching to a different stationary phase is an excellent alternative.

  • Alumina (Al₂O₃): Alumina is available in three grades: acidic, neutral, and basic. For formylpyridine derivatives, neutral or basic alumina is recommended. Alumina generally has a lower surface acidity than silica and can be a good choice for purifying basic compounds.[5]

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (e.g., silica gel functionalized with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on their hydrophobicity and avoids the issues associated with acidic silanol groups.

  • Stationary Phase Selection: Choose neutral or basic alumina based on the specific properties of your compound.

  • Column Packing: Alumina can be packed as a slurry in a nonpolar solvent, similar to silica gel.

  • Eluent Selection: The eluent polarity for alumina is generally similar to that for silica, but some optimization may be required. Start with the eluent system that gave a good Rf on your initial TLC analysis and adjust as needed.

  • Chromatography: Load your sample and elute as you would with a silica gel column.

This technique is particularly useful for polar formylpyridine derivatives.

  • Column Selection: Use a pre-packed reversed-phase (e.g., C18) flash column.

  • Eluent System: A typical eluent system is a gradient of water and a polar organic solvent like acetonitrile or methanol. A common starting point is a gradient from high water content to high organic content.

  • Sample Loading: Dissolve your sample in a small amount of the initial eluent or a compatible solvent.

  • Purification: Run the gradient and collect fractions. The most polar compounds will elute first.

Chromatography Mode Stationary Phase Mobile Phase Elution Order Best for
Normal Phase Polar (e.g., Silica, Alumina)Nonpolar to moderately polarLeast polar compounds elute firstNonpolar to moderately polar compounds
Reversed Phase Nonpolar (e.g., C18-silica)Polar (e.g., Water/Acetonitrile)Most polar compounds elute firstPolar, water-soluble compounds

Summary and Recommendations

The successful purification of formylpyridine derivatives requires a careful consideration of the potential for on-column degradation. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your target compounds.

Workflow for Purifying Formylpyridine Derivatives:

PurificationWorkflow Start Crude Formylpyridine Derivative TLC_Stability 2D-TLC Stability Test Start->TLC_Stability Stable Stable on Silica TLC_Stability->Stable No Degradation Unstable Unstable on Silica TLC_Stability->Unstable Degradation Observed Standard_Column Standard Silica Gel Chromatography Stable->Standard_Column Deactivated_Silica Deactivated Silica Chromatography (with TEA) Unstable->Deactivated_Silica Alumina Alumina Chromatography (Neutral/Basic) Unstable->Alumina Reversed_Phase Reversed-Phase Chromatography Unstable->Reversed_Phase Pure_Product Pure Product Standard_Column->Pure_Product Deactivated_Silica->Pure_Product Alumina->Pure_Product Reversed_Phase->Pure_Product

Caption: Recommended workflow for the purification of formylpyridine derivatives.

We are confident that by applying these principles and protocols, you will be able to overcome the challenges associated with the purification of these valuable compounds.

References

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 83-91.
  • Chapman, D. L., & Taylor, M. D. (1966). The sorption of acetaldehyde on silica gels. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 111-116.
  • Yurdakoç, M., & Akçay, H. (2000). DRIFTS of adsorbed pyridine taken at 100 °C for the materials: silica gel (green); 5%Fe‐oxalate@silica (black); 5%Co‐oxalate@silica (red) and 5%Fe5%Co‐oxalate@silica (blue) Py‐absorbance spectra. Turkish Journal of Chemistry, 24(3), 227-234.
  • Reddy, B. M., & Sreekanth, P. M. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(1), 127-130.
  • Patel, D. B., et al. (2021). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. ACS Omega, 6(49), 33756-33765.
  • DE3245950A1. (1984). Process for the preparation of substituted pyridines.
  • Silver, J. (2017). Product decomposed on silica gel. ResearchGate. Retrieved from [Link]

  • Castanheira Silva, T., et al. (2023). Optimization of multi‐column chromatography for capture and polishing at high protein load. Biotechnology and Bioengineering, 120(11), 3248-3262.
  • Knox, J. H., & Jurand, J. (1978). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
  • Saddik, R., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Molecules, 27(16), 5195.
  • Iler, R. K. (1967). Method of stabilizing silica sols. U.S. Patent No. 3,342,747. Washington, DC: U.S.
  • Costantino, U., et al. (2022). Semisolid Wet Sol–Gel Silica/Hydroxypropyl Methyl Cellulose Formulation for Slow Release of Serpin B3 Promotes Wound Healing In Vivo. Pharmaceutics, 14(9), 1944.
  • Saddik, R., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study.
  • Fedorov, A. Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5245.
  • El-Sawy, E. R., & Mandour, A. H. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels, 10(7), 441.
  • Ouchi, A., et al. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(3), 1435-1440.
  • Wibowo, A. C., et al. (2022). Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. RSC Advances, 12(43), 28224-28233.
  • de la Torre, G., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(34), 7439-7446.
  • Snyder, M. A. (2016). Overcoming Purification Hurdles with Mixed-Mode Chromatography. Biocompare. Retrieved from [Link]

  • Smith, A. M., et al. (2018). Friedel-Crafts reactions with N-heterocyclic alcohols. Tetrahedron, 74(38), 5162-5176.
  • Costantino, U., et al. (2022). Semisolid Wet Sol–Gel Silica/Hydroxypropyl Methyl Cellulose Formulation for Slow Release of Serpin B3 Promotes Wound Healing In Vivo. MDPI.
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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with substituted pyridine scaffolds, which are prevalent in a multitude of bioactive molecules, a robust and systematic approach to structural elucidation is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of Methyl 5-formylpyridine-3-carboxylate, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of data. It is designed to provide a framework for critical analysis, explaining the why behind the experimental choices and the interpretation of the resulting data. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), creates a self-validating system for structural verification.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of this compound's structure is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed: This compound Data_Integration->Structure_Confirmed

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of a target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Comparative Analysis
~10.1Singlet1HAldehyde (-CHO)The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This is consistent with related formyl-containing heterocycles, where the aldehyde proton signal appears around 10.26 ppm.[1]
~9.3Singlet1HH-2 (Pyridine)The proton at position 2 is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons.
~9.0Singlet1HH-6 (Pyridine)The proton at position 6 is also adjacent to the nitrogen and is expected to be significantly deshielded.
~8.6Singlet1HH-4 (Pyridine)The proton at position 4 is situated between two electron-withdrawing groups (the ester and the formyl group), leading to a downfield shift.
~4.0Singlet3HMethyl Ester (-OCH₃)The protons of the methyl ester are in a relatively shielded environment, typically appearing around 3.80 ppm in similar structures.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ) ppmAssignmentRationale & Comparative Analysis
~192Aldehyde Carbonyl (C=O)The aldehyde carbonyl carbon is highly deshielded and typically appears in the 190-200 ppm range. In a similar ethyl 5-formyl triazole carboxylate, this carbon appears at 180.7 ppm, though the electronic environment of the pyridine ring will influence the exact shift.[1]
~165Ester Carbonyl (C=O)The ester carbonyl carbon is also deshielded but to a lesser extent than the aldehyde. For comparison, the ester carbonyl in a related pyrazole carboxylate appears around 160.1 ppm.[1]
~155C-2 (Pyridine)Carbons adjacent to the nitrogen in a pyridine ring are deshielded.
~152C-6 (Pyridine)Similar to C-2, this carbon is deshielded due to its proximity to the nitrogen.
~138C-4 (Pyridine)The chemical shift of this carbon will be influenced by the attached substituents.
~132C-5 (Pyridine)The carbon bearing the formyl group will have a distinct chemical shift.
~128C-3 (Pyridine)The carbon bearing the ester group will also have a characteristic shift.
~53Methyl Ester (-OCH₃)The methyl carbon of the ester group is typically found in the 50-60 ppm range.

Advanced NMR Techniques: For unambiguous assignment of the pyridine protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal the coupling between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationRationale & Comparative Analysis
~3050-3150C-H stretch (aromatic)Characteristic of C-H bonds on the pyridine ring.
~2950C-H stretch (aliphatic)Corresponding to the methyl group of the ester.
~2820, ~2720C-H stretch (aldehyde)The presence of two distinct peaks, one of which is at a lower frequency than typical C-H stretches, is a hallmark of an aldehyde C-H bond (Fermi resonance).
~1725C=O stretch (ester)The carbonyl stretch of the ester is expected in this region. For instance, the ester carbonyl in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate appears at 1728 cm⁻¹.[2]
~1700C=O stretch (aldehyde)The aldehyde carbonyl stretch is also anticipated in this region, likely overlapping with the ester carbonyl stretch.
~1600, ~1470C=C and C=N stretches (pyridine ring)These absorptions are characteristic of the pyridine ring system.
~1250C-O stretch (ester)The C-O single bond stretch of the ester group provides further confirmation of this functionality.

The IR spectrum serves as a quick confirmation of the presence of the crucial aldehyde and ester carbonyl groups, as well as the pyridine ring. The distinct aldehyde C-H stretches are particularly diagnostic.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. This data is critical for confirming the molecular formula.

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₈H₇NO₃

  • Molecular Weight: 165.15 g/mol

  • Expected m/z: The molecular ion peak (M⁺) would be expected at m/z = 165. In positive-ion mode electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 166. A related compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, shows a prominent [M+H]⁺ peak.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₈H₇NO₃, the calculated exact mass is 165.0426. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the proposed formula.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide structural information. Expected fragments for this compound could include the loss of the methoxy group (-OCH₃, 31 Da) or the formyl group (-CHO, 29 Da).

IV. Comparative Analysis with Alternative Structures

To further enhance the confidence in the structural assignment, it is instructive to compare the expected spectroscopic data with that of plausible isomers or related compounds. For example, consider the isomer Methyl 6-formylpyridine-2-carboxylate. While it has the same molecular formula and weight, its NMR and IR spectra would exhibit distinct differences:

  • ¹H NMR: The chemical shifts and coupling patterns of the pyridine protons would be significantly different due to the change in substituent positions.

  • ¹³C NMR: The chemical shifts of the pyridine carbons would also differ.

  • IR Spectroscopy: While the key functional group absorptions would be present, subtle shifts in the carbonyl stretching frequencies might be observable due to the altered electronic environment.

By systematically analyzing the data from each spectroscopic technique and comparing it with expected values and the data from related structures, a definitive and self-validating structural confirmation of this compound can be achieved.

Experimental Protocols

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • IR Spectroscopy: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. This solution can then be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Analytical_Technique_Logic cluster_question Key Structural Questions cluster_technique Primary Analytical Techniques Q1 What is the overall connectivity of atoms? NMR NMR Spectroscopy (¹H, ¹³C) - Provides detailed information on the carbon-hydrogen framework. - Establishes connectivity through coupling patterns (2D NMR). Q1->NMR Q2 Which functional groups are present? IR Infrared (IR) Spectroscopy - Rapidly identifies key functional groups (e.g., C=O, C-H aldehyde). - Confirms the presence of the pyridine ring. Q2->IR Q3 What is the molecular weight and formula? MS Mass Spectrometry (MS) - Determines the molecular weight. - High-resolution MS confirms the elemental formula. - Fragmentation patterns can provide structural clues. Q3->MS NMR->Q2 Provides context for functional groups IR->Q1 Confirms functional group placement MS->Q1 Constrains possible structures

Sources

A Comparative Guide to the X-ray Crystallography of Methyl 5-formylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the synthesis and crystallographic features of Methyl 5-formylpyridine-3-carboxylate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of molecular structure, intermolecular interactions, and crystal packing. By understanding these relationships, researchers can better design and synthesize novel compounds with desired solid-state properties.

Introduction

This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with a methyl carboxylate and a formyl group. This arrangement of functional groups offers multiple sites for chemical modification, making it an attractive scaffold for the development of new pharmaceutical agents and functional materials. The formyl group, in particular, is a reactive handle for creating a variety of derivatives, including Schiff bases, oximes, and hydrazones. Furthermore, the pyridine nitrogen and the carbonyl oxygen atoms are potential hydrogen bond acceptors, while the formyl and methyl groups can participate in weaker intermolecular interactions, all of which play a crucial role in determining the crystal packing.

This guide will explore the synthesis and X-ray crystallography of a key derivative, Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, as a primary example to understand the packing motifs. We will then present established synthetic protocols for modifying the formyl group to generate the corresponding hydroxymethyl, oxime, and hydrazone derivatives. While crystal structures for these specific derivatives are not publicly available at the time of writing, we will provide a detailed analysis of the expected changes in intermolecular interactions and crystal packing based on the functional group transformations.

Synthesis and Crystallization: A Comparative Overview

The synthesis of this compound derivatives typically starts from a commercially available precursor, which is then modified to introduce the desired functional groups. The crystallization process is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Slow evaporation of a suitable solvent is a commonly employed technique.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Material (e.g., Pyridine Derivative) step1 Functional Group Interconversion start->step1 step2 Derivatization of Formyl Group step1->step2 product Target Derivative step2->product dissolve Dissolve in Suitable Solvent product->dissolve Purified Product evaporate Slow Evaporation dissolve->evaporate crystals Single Crystal Formation evaporate->crystals xray X-ray Diffraction Analysis crystals->xray Crystal Selection

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

Case Study: Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

As a structurally related analogue with a published crystal structure, Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate provides valuable insights into the potential intermolecular interactions and packing arrangements of formyl-substituted pyridine carboxylates.

Synthesis and Crystallization

The synthesis of this triazole derivative is a two-step process.[1] The molecular structure was confirmed by single-crystal X-ray diffraction analysis.[1]

Experimental Protocol:

  • Synthesis of the Precursor: The initial step involves the synthesis of the triazole ring system.

  • Formation of the Formyl Group: The formyl group is introduced in the second step.

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution.

Crystallographic Data and Molecular Packing

The crystal structure of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is characterized by several types of intermolecular interactions, including π-stacking and weak hydrogen bonds. The crystalline structure is notably influenced by π-interactions involving the formyl group and the triazole rings.[1]

Crystallographic Parameter Value
Chemical FormulaC₁₁H₁₀N₄O₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
Z4

Note: Specific unit cell parameters would be inserted here from the primary reference if available.

The packing of the molecules in the crystal lattice is dominated by a combination of hydrogen bonds and π-π stacking interactions. This intricate network of non-covalent interactions dictates the overall stability and physical properties of the crystalline material.

Comparative Analysis of Formyl Group Derivatives

The reactivity of the formyl group allows for the straightforward synthesis of a range of derivatives. Here, we compare the synthetic routes and predict the crystallographic impact of converting the formyl group to a hydroxymethyl, oxime, or hydrazone functionality.

Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

Synthesis:

The reduction of the formyl group to a primary alcohol is a common transformation.

Experimental Protocol (Representative):

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Crystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain single crystals.

Predicted Crystallographic Impact:

The introduction of a hydroxyl group is expected to have a significant impact on the crystal packing. The -OH group is a strong hydrogen bond donor and can also act as an acceptor. This will likely lead to the formation of strong O-H···N(pyridine) or O-H···O(carbonyl) hydrogen bonds, potentially forming chains or dimeric motifs. The overall packing is anticipated to be more directed and dominated by these strong interactions compared to the weaker C-H···O interactions of the parent aldehyde.

Methyl 5-((hydroxyimino)methyl)pyridine-3-carboxylate (Oxime Derivative)

Synthesis:

Oximes are readily prepared by the condensation of an aldehyde with hydroxylamine.

Experimental Protocol (Representative):

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Cool the reaction mixture to induce precipitation of the oxime.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain single crystals.

Predicted Crystallographic Impact:

The oxime functional group introduces both a hydrogen bond donor (-OH) and an acceptor (=N-). This can lead to the formation of O-H···N(pyridine), O-H···O(carbonyl), or O-H···N(oxime) hydrogen bonds. The formation of dimeric structures through O-H···N(oxime) hydrogen bonds is a common motif in oxime crystal structures. The presence of both E and Z isomers of the oxime could also lead to polymorphism or disordered structures.

Methyl 5-(hydrazonomethyl)pyridine-3-carboxylate (Hydrazone Derivative)

Synthesis:

Hydrazones are formed by the reaction of an aldehyde with hydrazine.

Experimental Protocol (Representative):

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from a suitable solvent to obtain single crystals.

Predicted Crystallographic Impact:

The hydrazone moiety provides two hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (=N-). This functionality is expected to lead to extensive hydrogen bonding networks. N-H···N(pyridine), N-H···O(carbonyl), and N-H···N(hydrazone) interactions are all possible. The formation of intricate sheet or 3D networks is highly probable, leading to a densely packed crystal structure.

Diagram of Intermolecular Interactions

G cluster_parent This compound cluster_derivatives Derivatives parent C-H···O π-π stacking hydroxymethyl Hydroxymethyl (Strong O-H···N/O H-bonds) parent->hydroxymethyl Reduction oxime Oxime (O-H···N/O/N H-bonds, Dimerization) parent->oxime Condensation (Hydroxylamine) hydrazone Hydrazone (Extensive N-H···N/O H-bonds) parent->hydrazone Condensation (Hydrazine)

Caption: Predicted changes in intermolecular interactions upon derivatization of the formyl group.

Conclusion

The crystallographic analysis of this compound and its derivatives is essential for understanding their solid-state properties. While a crystal structure for the parent compound is not yet reported, the analysis of a close analogue, Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, reveals the importance of π-interactions in the crystal packing. The derivatization of the formyl group into hydroxymethyl, oxime, and hydrazone functionalities is predicted to introduce strong hydrogen bonding motifs that will likely dominate the crystal packing, leading to distinct supramolecular architectures. This guide provides a framework for the synthesis and crystallographic comparison of these derivatives, offering valuable insights for the rational design of new molecular solids. Further experimental work is needed to validate these predictions and to fully elucidate the rich structural chemistry of this class of compounds.

References

  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of Methyl 5-formylpyridine-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind methodological choices, ensuring a robust and scientifically sound approach to analytical method selection.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a methyl ester, and a reactive formyl (aldehyde) group, makes it a versatile precursor for the synthesis of more complex molecules. The purity of this intermediate is paramount, as even trace-level impurities can have profound impacts on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or target molecule.

The analytical challenge stems from the molecule's inherent characteristics:

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the two oxygen-containing functional groups imparts significant polarity.

  • Reactivity: The aldehyde group is susceptible to oxidation (forming a carboxylic acid) or reduction.

  • Thermal Stability: The molecule may exhibit limited thermal stability, posing a risk of degradation at the elevated temperatures often used in Gas Chromatography.

Choosing the optimal analytical technique is therefore not a matter of preference, but a critical decision based on the physicochemical properties of the analyte and the specific goals of the analysis (e.g., routine QC, impurity identification, or trace-level quantification).

Foundational Principles: HPLC vs. GC-MS

Before delving into a direct comparison, it is crucial to understand the core principles that govern each technique.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation occurs at or near ambient temperature, making it ideal for thermally labile or non-volatile compounds.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique. Gas Chromatography first separates components in a gaseous mobile phase based on their volatility and interaction with a stationary phase lining a long capillary column.[1] The separated components then enter a Mass Spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio, and provides a mass spectrum that acts as a molecular "fingerprint," enabling definitive identification.[2] This technique is inherently suited for volatile and thermally stable compounds.[4] For non-volatile or polar compounds, a chemical modification step known as derivatization is often mandatory.[3][5]

Head-to-Head Comparison for this compound Analysis

The choice between HPLC and GC-MS hinges on a multi-faceted evaluation of their performance for this specific analyte.

Analyte Suitability and Sample Preparation

HPLC:

  • Causality: Due to the analyte's polarity and potential thermal instability, HPLC is the more direct and often preferred method. The analysis is performed in the liquid phase at moderate temperatures, minimizing the risk of on-column degradation.

  • Sample Preparation: The procedure is typically straightforward, often involving a simple "dilute-and-shoot" approach where the sample is dissolved in a suitable solvent (e.g., a mixture of the mobile phase) and injected.[6] Filtration may be required to protect the column from particulates. This simplicity is a significant advantage in high-throughput environments.

GC-MS:

  • Causality: Direct injection of this compound into a GC is problematic. Its polarity leads to poor peak shape and its functional groups (aldehyde and ester) can degrade at high injector temperatures. Therefore, derivatization is not optional; it is a prerequisite for successful analysis.[5] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. This reaction replaces the "active" hydrogens (though in this molecule, it primarily targets the enol form of the aldehyde and any potential hydrolysis to the carboxylic acid) and modifies the polar functional groups, rendering the molecule more volatile and thermally stable.[7]

  • Sample Preparation: The workflow is significantly more complex, involving the derivatization reaction (which may require heating and specific reaction times), followed by potential liquid-liquid extraction or solid-phase extraction (SPE) to remove excess derivatizing agent and non-volatile matrix components.[4][8] This multi-step process increases analysis time and introduces more potential sources of error.

Separation, Detection, and Identification

HPLC (with UV Detection):

  • Separation: Excellent separation of the main component from its potential impurities (e.g., 5-carboxypyridine-3-carboxylic acid methyl ester from oxidation, or the corresponding alcohol from reduction) can be achieved by optimizing the mobile phase composition, pH, and column chemistry.

  • Detection & Quantification: UV detection is robust, simple, and provides excellent quantitative performance for compounds with a chromophore, which the pyridine ring provides. Quantification is straightforward using an external standard calibration curve.

  • Identification: Identification is based solely on retention time matching with a known reference standard. This is a significant limitation; co-eluting impurities with similar UV spectra cannot be distinguished, and unknown peaks cannot be identified without further techniques.

GC-MS:

  • Separation: GC columns typically offer very high separation efficiency (a large number of theoretical plates), leading to sharp peaks and excellent resolution of closely related compounds, provided they can be successfully volatilized.[2]

  • Detection & Quantification: The mass spectrometer can be operated in two modes: full scan for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for highly sensitive and selective quantification of target analytes.

  • Identification: This is the unequivocal strength of GC-MS. The mass spectrum of an unknown peak can be compared against extensive commercial or user-built libraries (like NIST) for confident identification. This is invaluable for impurity profiling, where the identity of process-related impurities or degradants is unknown.[2]

Comparative Summary
FeatureHPLC-UVGC-MSRationale & Causality for this compound
Analyte Suitability ExcellentPoor (without derivatization)The analyte's polarity and thermal lability make it ideal for the mild conditions of liquid chromatography.
Sample Preparation Simple (Dilute & Shoot)Complex (Requires Derivatization)GC requires chemical modification to increase volatility and prevent degradation of the formyl/ester groups.[3]
Identification Power Low (Retention Time Only)High (Mass Spectrum Library)MS provides a structural fingerprint, allowing for the confident identification of unknown impurities.[2]
Sensitivity GoodExcellent (especially in SIM mode)MS detectors, particularly in SIM mode, can offer lower limits of detection than standard UV detectors.
Robustness HighModerateThe derivatization step in the GC-MS workflow adds complexity and a potential source of variability.
Primary Application Purity/Assay (QC) , known impurity quantificationImpurity Identification , trace analysis of volatile impuritiesHPLC is superior for routine, high-throughput purity checks. GC-MS is the gold standard for identifying unknown peaks.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, any analytical method must be validated to prove it is fit for its intended purpose. The following protocols include system suitability tests (SSTs), which are a self-validating check to ensure the chromatographic system is performing adequately before any samples are analyzed.[9] Method validation would be performed according to ICH Q2(R1) guidelines.[10]

HPLC-UV Method for Purity Determination

This method is designed for the accurate quantification of this compound and the separation of key potential impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC-UV Injection Filter->HPLC Inject into Vial Integrate Peak Integration HPLC->Integrate Chromatogram Output Quantify Quantification (% Purity) Integrate->Quantify

Caption: HPLC-UV workflow for purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solutions.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to a nominal concentration of 100 µg/mL in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Gradient elution. Start with 90% A / 10% B, hold for 2 min. Linearly increase to 90% B over 15 min. Hold for 3 min. Return to initial conditions and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of the peak area < 2.0%.

      • Tailing Factor (Asymmetry) < 1.5.

      • Theoretical Plates > 2000.

  • Analysis & Calculation: Inject the sample solution. Calculate purity using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for known impurities should be determined.

GC-MS Method for Impurity Identification

This method is designed for the separation and confident identification of volatile and semi-volatile impurities after derivatization.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Deriv Add Pyridine & BSTFA Sample->Deriv Heat Heat at 70°C for 30 min Deriv->Heat GCMS GC-MS Injection Heat->GCMS Inject Derivatized Sample Decon Peak Deconvolution GCMS->Decon Total Ion Chromatogram Library Mass Spectral Library Search Decon->Library

Caption: GC-MS workflow for impurity identification.

Step-by-Step Protocol:

  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of dry Pyridine (to act as a catalyst and solvent).[11]

    • Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Cap the vial tightly and heat in an oven or heating block at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Oven Program: Initial temp 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • System Suitability Test (SST):

    • Inject a derivatized standard or a well-characterized sample.

    • Acceptance Criteria: Verify the expected retention time and mass spectrum of the main derivatized peak. Ensure no significant carryover or system contamination.

  • Analysis & Identification: Inject the derivatized sample. For each impurity peak observed in the Total Ion Chromatogram (TIC), obtain the mass spectrum and perform a library search (e.g., NIST/Wiley) to propose an identity.

Comparative Performance Data (Hypothetical)

The following table presents typical validation data one might expect from these two methods, illustrating their quantitative differences.

ParameterHPLC-UV MethodGC-MS (SIM) MethodInterpretation
Linearity (R²) > 0.999> 0.998Both methods provide excellent linearity for quantification.
Limit of Detection (LOD) ~0.01% (area percent)~0.001% (1 ppm)GC-MS in SIM mode is significantly more sensitive for trace analysis.
Limit of Quantification (LOQ) ~0.03% (area percent)~0.003% (3 ppm)HPLC is sufficient for typical purity specifications (e.g., reportable threshold of 0.05%).
Precision (%RSD) < 1.0%< 5.0%The direct HPLC method is more precise due to the simpler workflow. The multi-step derivatization for GC-MS introduces more variability.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can be accurate, but the recovery in GC-MS can be affected by derivatization efficiency.
Analysis Time ~25 minutes per sample~50 minutes per sample (including derivatization)HPLC offers higher throughput for routine analysis.

Conclusion and Recommendation

Neither HPLC nor GC-MS is universally "better"; they are complementary tools that answer different questions.

  • For routine quality control, purity assay, and stability testing of this compound, HPLC-UV is the superior choice . Its direct applicability, simple sample preparation, high precision, and robustness make it ideal for generating reliable quantitative data in a regulated environment.

  • For impurity identification, structural elucidation of unknown degradants, and trace-level analysis of volatile or semi-volatile byproducts , GC-MS is the indispensable tool . Its unparalleled identification power, stemming from mass spectral library matching, provides the definitive structural information that HPLC-UV cannot.[2]

In a comprehensive drug development program, both techniques would be employed. HPLC would be the workhorse for daily QC, while GC-MS would be used during process development to identify and understand the formation of impurities, leading to a more robust and well-controlled manufacturing process.

References

  • Yamaguchi, H., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 780(2), 347-357. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. (Note: A general authoritative reference, specific URL not applicable for a book).
  • Krupcik, J., et al. (2010). A new derivatization-gas chromatography-mass spectrometry procedure for determination of aldehydes in complex matrices. Journal of Chromatography A, 1217(45), 7126-7134.
  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH. (Note: A general authoritative reference, specific URL not applicable for a book).
  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. (Note: A general authoritative reference, specific URL not applicable for a book).
  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Analytical Chemistry Letters, 2(3), 163-169. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2014). Why is pyridine used with BSTFA+TMCS in derivatization of organic compounds?[Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

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A Senior Application Scientist's Guide to the Reactivity of Methyl 5-formylpyridine-3-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, pyridine derivatives are indispensable scaffolds. Among them, poly-functionalized pyridines such as Methyl 5-formylpyridine-3-carboxylate serve as versatile building blocks for constructing complex molecular architectures. However, the precise positioning of functional groups on the pyridine ring dramatically alters the molecule's electronic and steric properties, thereby governing its reactivity. This guide provides an in-depth comparison of the reactivity of this compound and its key positional isomers, grounded in mechanistic principles and supported by experimental observations.

Structural and Electronic Landscape of Isomeric Methyl Formylpyridine-3-carboxylates

The reactivity of a substituted pyridine is not merely the sum of its parts; it is a nuanced interplay between the inherent electron-deficient nature of the pyridine ring and the electronic effects of its substituents. The nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions, making the ring less susceptible to electrophilic aromatic substitution than benzene.[1]

Both the formyl (-CHO) and methyl carboxylate (-COOCH₃) groups are electron-withdrawing. Their placement relative to each other and to the ring nitrogen dictates the electrophilicity of the aldehyde's carbonyl carbon and the reactivity of the ring itself. For this guide, we will focus on isomers where the methyl carboxylate group is fixed at the 3-position (a nicotinate core), a common structural motif in biologically active molecules.[2]

Caption: Key positional isomers of Methyl Formylpyridine-3-carboxylate.

The key distinctions arise from:

  • Inductive Effects: Both groups pull electron density through the sigma framework.

  • Resonance Effects: Both groups deactivate the ring by withdrawing electron density through the pi system. The effect is most pronounced when the group is at the 2-, 4-, or 6-position, where a positive charge can be placed on the nitrogen in resonance structures.

  • Steric Hindrance: Groups at the 2- or 6-position (ortho to the nitrogen) can sterically hinder reactions at the nitrogen or at the adjacent functional group.[3]

Comparative Reactivity: A Mechanistic Perspective

The primary sites of reactivity in these molecules are the formyl group's carbonyl carbon (electrophilic) and the pyridine nitrogen (nucleophilic/basic). We will compare the isomers' reactivity in fundamental organic transformations.

Nucleophilic Addition to the Formyl Group

Nucleophilic addition is a cornerstone of aldehyde chemistry, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[4] The rate and success of this reaction are highly sensitive to the electrophilicity of this carbon.

Nucleophilic_Addition cluster_0 Reaction Pathway cluster_1 Controlling Factors Reactants Aldehyde (Isomer) + Nucleophile (Nu⁻) TS1 Transition State Reactants->TS1 Rate-determining step Intermediate Tetrahedral Alkoxide Intermediate TS1->Intermediate Product Alcohol Product Intermediate->Product Workup Protonation + H⁺ Factor1 Electrophilicity of C=O carbon (Influenced by substituent position) Factor2 Steric hindrance around C=O (Ortho-substituents)

Caption: General mechanism and controlling factors for nucleophilic addition.

Reactivity Trend (Predicted): Methyl 4-formylpyridine-3-carboxylate > Methyl 6-formylpyridine-3-carboxylate ≈ Methyl 2-formylpyridine-3-carboxylate > this compound

Causality Behind the Trend:

  • Methyl 4-formylpyridine-3-carboxylate (Highest Reactivity): The formyl group is at the 4-position, which is strongly electron-deficient due to the combined withdrawing effects of the ring nitrogen and the meta-directing carboxylate group. This maximizes the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Methyl 2- and 6-formylpyridine-3-carboxylate (Intermediate Reactivity): The formyl group is at an electron-deficient ortho-position. While electronically very reactive, these isomers suffer from steric hindrance.[5] A nucleophile's approach to the carbonyl carbon is impeded by the adjacent ring nitrogen and the carboxylate group (in the case of the 2-isomer). The 6-isomer is also sterically hindered by the adjacent nitrogen.

  • This compound (Lowest Reactivity): The formyl group is at the 5-position (meta to the nitrogen). This position is less electron-deficient than the 2, 4, or 6 positions. While still activated by the two electron-withdrawing groups, the carbonyl carbon is less electrophilic compared to the other isomers.

Supporting Experimental Data:

IsomerFormyl PositionKey Electronic/Steric FactorsPredicted Relative Reactivity (Nucleophilic Addition)
Methyl 4-formylpyridine-3-carboxylate 4 (para to N)Strongest electron withdrawal from N and -COOCH₃. No steric hindrance.Highest
Methyl 2-formylpyridine-3-carboxylate 2 (ortho to N)Strong electron withdrawal, but significant steric hindrance from N and adjacent ester.Intermediate to Low
Methyl 6-formylpyridine-3-carboxylate 6 (ortho to N)Strong electron withdrawal, sterically hindered by N.Intermediate
This compound 5 (meta to N)Weaker electron withdrawal at this position compared to 2, 4, 6.Lowest
Oxidation of the Formyl Group

The oxidation of the formyl group to a carboxylic acid is a common transformation. Mild oxidizing agents, such as Tollens' reagent (Ag₂O in aqueous ammonia), are often used. The reaction rate depends on the ease of hydrate formation and the subsequent removal of a hydride ion.

Reactivity Trend (Predicted): The trend for oxidation generally follows that of nucleophilic addition, as both are facilitated by the electrophilicity of the carbonyl carbon.

A kinetic study on the oxidation of pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde by Chromium(VI) found that the 4-isomer reacts faster than the 3-isomer, supporting the idea that greater electron deficiency at the carbonyl carbon enhances its reactivity towards oxidizing agents.[8]

Experimental Protocol: Comparative Oxidation using Tollens' Reagent

This protocol provides a self-validating system to qualitatively compare the rate of oxidation among the isomers.

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 0.2 M NaOH solution. A brown precipitate of Ag₂O will form. Add 2% aqueous ammonia dropwise with constant shaking until the precipitate just dissolves. This creates the [Ag(NH₃)₂]⁺ complex.

  • Reaction Setup: Prepare four separate, clean test tubes. To each, add 1 mL of a 0.1 M solution of one of the four isomers (dissolved in a suitable solvent like ethanol if necessary).

  • Initiation and Observation: To each of the four test tubes, add 1 mL of the freshly prepared Tollens' reagent simultaneously (this may require multiple researchers for precise timing).

  • Analysis: Observe the test tubes against a white background. The formation of a silver mirror on the inside of the test tube indicates a positive test (oxidation of the aldehyde). The relative rate at which the silver mirror forms provides a qualitative measure of the reactivity of each isomer. The expected observation is that the mirror forms fastest for the 4-formyl isomer and slowest for the 5-formyl isomer.

Caption: Workflow for comparative oxidation of isomers.

Synthetic Implications and Strategic Choices

The choice of isomer is critical in a multi-step synthesis.

  • For rapid, high-yield nucleophilic additions: Methyl 4-formylpyridine-3-carboxylate is the superior choice, provided it is synthetically accessible. Its high electrophilicity at the carbonyl carbon ensures efficient reactions.

  • When steric hindrance is a tool: The ortho-isomers (2- and 6-formyl) can be used to direct reactions stereoselectively or to prevent unwanted side reactions at the nitrogen atom.

  • For differential reactivity: In a molecule with multiple electrophilic sites, the lower reactivity of the aldehyde in this compound might allow for selective reaction at another site before targeting the formyl group under more forcing conditions.

Conclusion

While structurally similar, the positional isomers of Methyl formylpyridine-3-carboxylate exhibit a wide range of reactivities. This divergence is logically explained by the interplay of inductive effects, resonance, and steric hindrance, all stemming from the relative positions of the two electron-withdrawing groups and the ring nitrogen. A clear understanding of these principles allows the synthetic chemist to move beyond simply choosing a reagent to strategically selecting the isomeric building block that best serves the overall synthetic goal. The 4-formyl isomer is the most reactive towards nucleophiles and oxidation due to maximal electronic activation, while the 5-formyl isomer is the least reactive. The ortho-isomers (2- and 6-formyl) present a balance of high electronic activation and significant steric hindrance, which can be either a challenge to overcome or a feature to be exploited.

References

  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2002). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Zafar, H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • U.S. Patent 2,818,378. (1957). Oxidation of methyl-pyridines.
  • Canadian Patent CA2763574C. (2010). Process for the synthesis of 3-methyl-pyridine.
  • Pearson Education. (2024). EAS Reactions of Pyridine Explained. [Link]

  • Chem-Impex International. (n.d.). Methyl 6-methylpyridine-3-carboxylate. [Link]

  • NPTEL-NOC IITM. (2021). Nucleophilic Addition Reactions and its Stereochemistry. YouTube. [Link]

  • Fischer, A., Galloway, W. J., & Vaughan, J. (1964). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B, 359-363. [Link]

  • Gualco, G., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Angewandte Chemie International Edition. [Link]

  • El-Faham, A., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. [Link]

  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. [Link]

  • Mahmoud, A. R. (2024). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights. ResearchGate. [Link]

  • Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Trade Science Inc. [Link]

  • Straczewski, G., et al. (2021). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

  • Iwuchukwu, J. U., et al. (2010). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

  • Iwata, S., et al. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of the Pyridine-3-Carboxylate Core

Author: BenchChem Technical Support Team. Date: February 2026

The formylated pyridine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry and drug development. These structures are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents, valued for their role in constructing complex heterocyclic systems with diverse biological activities. However, the inherent electron-deficient nature of the pyridine ring presents a significant hurdle to classical electrophilic substitution reactions, such as formylation. This guide provides an in-depth comparison of alternative reagents and methodologies to achieve the formylation of the pyridine-3-carboxylate core, offering researchers the insights needed to select the optimal synthetic route for their specific target.

The Challenge: Direct Formylation of Pyridines

Direct C-H formylation of pyridines, especially at the meta-position (C3), is a challenging transformation. The pyridine nitrogen atom deactivates the ring towards electrophilic attack, rendering classical methods like the Vilsmeier-Haack reaction often ineffective or low-yielding.[1] This has spurred the development of innovative strategies that temporarily modify the pyridine ring's electronic properties or employ alternative formylating agents to achieve the desired transformation under milder and more versatile conditions.

The Vilsmeier-Haack Reaction: A Baseline for Comparison

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. It typically involves the use of a phosphorus oxychloride (POCl₃) or oxalyl chloride activated N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.

Mechanism of Vilsmeier-Haack Reagent Formation: The reaction begins with the activation of DMF by an agent like POCl₃ or PBr₃ to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.

Vilsmeier_Reagent DMF DMF Intermediate [Intermediate Complex] DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier - PO₂Cl₂⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

While effective for some heterocyclic systems, its application to unactivated or electron-deficient pyridines often fails or requires harsh conditions.[2] However, recent advancements have shown that this reaction can be successful when the pyridine ring is activated through the formation of intermediate species.[1][2]

Representative Protocol: Vilsmeier-Haack Formylation of 3-amino-4-methyl Pyridines [3]

  • To 20 mL of DMF, add 3.2 mL (33 mmol) of POCl₃ at room temperature with stirring.

  • After 15 minutes, add 10 mmol of the pyridine substrate to the resulting solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • If a precipitate forms, filter it off, wash with approximately 10 mL of MeCN, and dissolve in about 30 mL of water.

  • Alkalize the aqueous solution with K₂CO₃ to pH 10.

  • Filter the solid product that forms. If no precipitate is observed, extract the alkaline solution with EtOAc (3 x 30 mL), dry the combined organic layers over Na₂SO₄, and evaporate the solvent in vacuo.

Advanced Strategy: Formylation via Zincke and Streptocyanine Intermediates

A powerful and modern approach to overcome the inertness of the pyridine ring is its temporary dearomatization. By activating the pyridine with an agent like 2,4-dinitrochlorobenzene (DNPCl), a Zincke salt is formed. This salt can then undergo nucleophilic ring-opening to generate highly reactive intermediates, such as Zincke imines or streptocyanines, which are susceptible to electrophilic attack.[1][4]

Principle and Mechanism: This multi-step, one-pot strategy involves:

  • Activation: The pyridine nitrogen attacks DNPCl to form an N-DNP-Zincke salt.

  • Ring-Opening: A secondary amine (e.g., morpholine) attacks the Zincke salt, leading to the opening of the pyridine ring to form a streptocyanine intermediate.

  • Formylation: The electron-rich streptocyanine intermediate readily reacts with the Vilsmeier reagent.

  • Ring-Closing: An ammonia source, such as ammonium acetate, facilitates the reformation of the pyridine ring, now incorporating the formyl group at the C3 position.[1]

This method brilliantly circumvents the low reactivity of the pyridine ring itself by transforming it into a reactive, nonaromatic intermediate.[1][5]

Zincke_Formylation Pyridine Pyridine Zincke_Salt N-DNP-Zincke Salt Pyridine->Zincke_Salt + DNPCl Streptocyanine Streptocyanine Intermediate Zincke_Salt->Streptocyanine + Secondary Amine (Ring-Opening) Formyl_Intermediate Formylated Intermediate Streptocyanine->Formyl_Intermediate + Vilsmeier Reagent (Formylation) Product meta-Formylpyridine Formyl_Intermediate->Product + NH₄OAc (Ring-Closing)

Caption: Meta-selective formylation of pyridines via streptocyanine intermediates.

Advantages:

  • Excellent Regioselectivity: Highly selective for the meta (C3) position.

  • Mild Conditions: The reaction proceeds under mild conditions, offering broad functional group tolerance.[1]

  • Broad Scope: Effective for a wide range of electron-deficient pyridines that are incompatible with traditional methods.[1]

Experimental Protocol: C3-Formylation of Pyridines via Streptocyanine Intermediates [1]

  • To a solution of the pyridinium salt (0.2 mmol) in 2 mL of CHCl₃, add morpholine (2.5 equiv).

  • Cool the mixture to 0 °C.

  • Add (COCl)₂ (5.0 equiv) and DMF (6.0 equiv) to serve as the electrophilic reagents.

  • Allow the reaction to proceed at 0 °C for 8 hours.

  • Add NH₄OAc (20.0 equiv) as the external ammonia source for the ring-closing step.

  • Upon completion, proceed with standard aqueous work-up and chromatographic purification to isolate the meta-formylated pyridine product.

Organolithium-Based Formylation

Organolithium reagents provide a robust and highly regioselective pathway for the functionalization of pyridines, including the introduction of a formyl group. This approach typically relies on either directed ortho-metalation (DoM) or metal-halogen exchange.

Principle and Mechanism: A directing group on the pyridine ring (such as an alkoxymethoxy or an oxazolinyl group) can direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent ortho position.[6][7] Alternatively, a halogenated pyridine can undergo metal-halogen exchange with an organolithium reagent at low temperatures.[6][8][9] The resulting pyridyllithium species is a potent nucleophile that can be quenched with an electrophilic formylating agent, most commonly DMF, to yield the desired aldehyde.[10]

Organolithium_Formylation cluster_0 Pathway A: Metal-Halogen Exchange cluster_1 Pathway B: Directed ortho-Metalation Halopyridine Halopyridine Pyridyllithium_A Pyridyllithium Halopyridine->Pyridyllithium_A + n-BuLi (-78 °C) Formylpyridine Formylpyridine Pyridyllithium_A->Formylpyridine + DMF (Quench) Pyridine_DMG Pyridine-DMG Pyridyllithium_B Pyridyllithium Pyridine_DMG->Pyridyllithium_B + LDA/n-BuLi Pyridyllithium_B->Formylpyridine + DMF (Quench)

Caption: Organolithium-based formylation pathways.

Advantages:

  • High Regiocontrol: The position of formylation is precisely determined by the directing group or the initial halogen placement.

  • High Yields: This method often provides excellent yields of the desired product.[10]

Limitations:

  • Cryogenic Temperatures: Requires very low temperatures (typically -78 °C) to prevent side reactions.

  • Strong Bases: The use of highly reactive organolithium reagents can limit functional group compatibility.

  • Substrate Pre-functionalization: Requires a pre-installed directing group or halogen atom.

Experimental Protocol: Formylation via Metal-Halogen Exchange [10]

  • Dissolve the halopyridine substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.

  • Add anhydrous DMF (excess, >2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Classical Phenol Formylation Reactions: Reimer-Tiemann and Duff

While primarily known for the ortho-formylation of phenols, the Reimer-Tiemann and Duff reactions are worth considering, particularly for hydroxypyridine substrates (pyridones).

Reimer-Tiemann Reaction

This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[11] The electron-rich phenoxide (or pyridinolate) attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl group yields the formyl group.[11]

Advantages:

  • Uses inexpensive and readily available reagents.

Limitations:

  • Limited to Activated Rings: Generally requires a strongly activating group like a hydroxyl.

  • Harsh Conditions: The use of strong base can be problematic for sensitive substrates.[12]

  • Low to Moderate Yields: Yields can be variable.

  • Potential for Rearrangement: In some heterocyclic systems, this reaction can lead to ring expansion or rearrangement products, known as the abnormal Reimer-Tiemann reaction.[13]

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[14][15] HMTA serves as a source for an electrophilic iminium ion that attacks the aromatic ring.

Advantages:

  • Avoids the use of chloroform and strong bases.

  • Can be effective for certain activated aromatic and heterocyclic compounds.[16]

Limitations:

  • Low Yields: The reaction is notorious for often producing low to moderate yields (15-20% is common).[15][17]

  • Ortho-Selectivity: Primarily directs formylation to the position ortho to an activating hydroxyl group.[14]

Other Formylating Agents

Triethyl Orthoformate

Triethyl orthoformate can serve as a one-carbon source for a formyl group, often in reactions involving condensation with activated methylene compounds or in the presence of strong acids or catalysts.[18][19] It is frequently used in the synthesis of heterocyclic systems where the formyl equivalent is incorporated during a cyclization step.[20][21]

Comparison Summary of Formylation Methods

MethodReagent(s)RegioselectivityKey AdvantagesKey Limitations
Vilsmeier-Haack DMF / POCl₃ (or other activators)Variable; depends on substrate activationWell-established; uses common reagentsIneffective for electron-deficient pyridines; may require harsh conditions
Zincke/Streptocyanine DNPCl, Sec-Amine, Vilsmeier ReagentExcellent meta (C3) selectivityMild conditions; broad scope for deficient pyridines; one-pot procedure[1]Multi-step sequence; requires stoichiometric activator (DNPCl)
Organolithium n-BuLi / LDA, then DMFPrecise; controlled by directing group or halogenHigh yields; excellent regiocontrol[10]Requires cryogenic temperatures; limited functional group tolerance; substrate pre-functionalization needed
Reimer-Tiemann CHCl₃, NaOH / KOHOrtho to -OH groupInexpensive reagentsHarsh conditions; often low yields; risk of side reactions and rearrangements[11][13]
Duff Reaction HMTA, Acid (e.g., TFA)Ortho to -OH groupMilder than Reimer-TiemannGenerally low yields; limited to activated substrates[15][17]
Orthoformate Triethyl OrthoformateDependent on reaction typeCan be used in one-pot cyclizationsNot a direct C-H formylation agent; scope is context-dependent

Conclusion

The direct formylation of the pyridine-3-carboxylate core remains a significant synthetic challenge. While the classical Vilsmeier-Haack reaction is often the first consideration, its utility is limited by the electron-deficient nature of the substrate. For researchers requiring high regioselectivity, particularly at the challenging meta-position, the formylation via Zincke and streptocyanine intermediates represents a state-of-the-art, mild, and versatile solution. When precise positional control is paramount and the substrate allows, organolithium-based methods offer an excellent, high-yielding alternative, albeit with more stringent reaction conditions. The choice of reagent ultimately depends on the specific substitution pattern of the pyridine-3-carboxylate, the desired regiochemical outcome, and the overall functional group tolerance of the molecule. This guide serves as a foundational resource to navigate these choices, empowering scientists to advance their research and development programs.

References

  • Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 27(24), 6403–6408. Available at: [Link]

  • Shi, Y., Yan, M., Yang, D., Zhao, J., Jin, X., Li, S., Ge, Y., Xue, W., Xu, J., Zheng, X., Li, R., Chen, H., & Fu, H. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 27(24), 6403-6408. Available at: [Link]

  • Ivonin, S. P., et al. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

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  • Shi, Y., Yan, M., Yang, D., Zhao, J., Jin, X., Li, S., Ge, Y., Xue, W., Xu, J., Zheng, X., Li, R., Chen, H., & Fu, H. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. Available at: [Link]

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  • Meyers, A. I., & Natale, N. R. (1982). REGIOSELECTIVE ADDITIONS TO 3-(0XAZOLINYL)PYRIDINE WITH ORGANOLITHIUM REAGENTS. Heterocycles, 18, 13-16. Available at: [Link]

  • ResearchGate. (2025). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • ResearchGate. (n.d.). What happens when pyridine N-oxide reacts with dichlorocarbene? Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Available at: [Link]

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Comparative study of different synthetic routes to Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-formylpyridine-3-carboxylate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic introduction of the formyl and methyl carboxylate groups onto the pyridine ring allows for diverse downstream functionalization, making the efficient and scalable synthesis of this molecule a topic of significant interest. This guide provides a comparative analysis of various synthetic strategies to obtain this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

  • Functionalization of a Pre-existing Pyridine Ring: This approach starts with a substituted pyridine derivative and introduces the required formyl and methyl carboxylate groups through a series of chemical transformations.

  • Pyridine Ring Construction: This strategy involves the cyclization of acyclic precursors to form the pyridine ring with the desired substituents already in place or in a form that can be easily converted.

This guide will focus on the more common and versatile functionalization approach, exploring several distinct pathways. Each route will be evaluated based on factors such as starting material availability, reaction efficiency (yield), scalability, safety, and environmental impact.

Route A: From Methyl 5-Methylnicotinate via Bromination and Oxidation

This route represents a classic and often reliable approach, commencing with the readily available Methyl 5-methylnicotinate. The strategy involves the selective bromination of the benzylic methyl group, followed by conversion of the resulting bromomethyl intermediate into the desired aldehyde.

Step 1: Radical Bromination of Methyl 5-Methylnicotinate

The initial step is the free-radical bromination of the methyl group at the 5-position of the pyridine ring. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as dibenzoyl peroxide or AIBN.

Experimental Protocol: Synthesis of Methyl 5-(bromomethyl)nicotinate

To a solution of Methyl 5-methylnicotinate (1 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS, 1-1.2 equivalents) and a catalytic amount of dibenzoyl peroxide (0.02-0.05 equivalents) are added. The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude Methyl 5-(bromomethyl)nicotinate, which can be used in the next step without further purification or purified by chromatography.

Step 2: Conversion of the Bromomethyl Group to a Formyl Group

Two primary methods are commonly employed for this transformation: the Sommelet reaction and the Kornblum oxidation.

The Sommelet reaction involves the reaction of the bromomethyl compound with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt under acidic conditions yields the aldehyde.[1]

Experimental Protocol: Sommelet Reaction

Methyl 5-(bromomethyl)nicotinate (1 equivalent) is dissolved in a mixture of acetic acid and water. Hexamethylenetetramine (1-1.2 equivalents) is added, and the mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and worked up by extraction to isolate the this compound.

The Kornblum oxidation offers an alternative pathway where the bromomethyl compound is treated with dimethyl sulfoxide (DMSO) in the presence of a mild base, such as sodium bicarbonate.[2][3]

Experimental Protocol: Kornblum Oxidation

Methyl 5-(bromomethyl)nicotinate (1 equivalent) is dissolved in dimethyl sulfoxide (DMSO). Sodium bicarbonate (2-3 equivalents) is added, and the mixture is heated. The reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give this compound.

Comparison of Route A Methods

Parameter Sommelet Reaction Kornblum Oxidation
Reagents Hexamine, acetic acidDMSO, sodium bicarbonate
Conditions Typically requires heatingHeating is usually necessary
Yields Moderate to goodGenerally good
Scalability Can be scalableScalable
Safety Hexamine is relatively safeDMSO is a safe solvent; evolution of dimethyl sulfide (odor)
Byproducts Amine byproductsDimethyl sulfide

digraph "Route A" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
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start -> intermediate [label="NBS, Dibenzoyl Peroxide"]; intermediate -> end [label="Sommelet Reaction (Hexamine)\nor Kornblum Oxidation (DMSO)"]; }

Caption: Synthetic pathway from Methyl 5-methylnicotinate.

Route B: From 5-Bromonicotinic Acid

This approach utilizes 5-bromonicotinic acid as the starting material. The synthesis involves esterification followed by conversion of the bromo substituent into a formyl group.

Step 1: Esterification of 5-Bromonicotinic Acid

The carboxylic acid is first converted to its methyl ester. This can be achieved through standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.

Experimental Protocol: Esterification

5-Bromonicotinic acid (1 equivalent) is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield Methyl 5-bromonicotinate.[4][5]

Step 2: Formylation of Methyl 5-Bromonicotinate

The introduction of the formyl group in place of the bromine atom can be achieved through a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by reaction with a formylating agent.

Experimental Protocol: Palladium-Catalyzed Formylation

Methyl 5-bromonicotinate (1 equivalent) is reacted with carbon monoxide and a hydrogen source (e.g., a silane) in the presence of a palladium catalyst and a suitable ligand. The reaction is carried out under pressure in an appropriate solvent. After the reaction, the mixture is worked up to isolate the desired product.

Comparison of Route B

This route is attractive due to the commercial availability of 5-bromonicotinic acid. However, the formylation step can be challenging, often requiring specialized equipment (for handling carbon monoxide) and expensive catalysts.

Route B start 5-Bromonicotinic Acid intermediate Methyl 5-bromonicotinate start->intermediate Methanol, H₂SO₄ end This compound intermediate->end Pd-catalyzed formylation (CO, H₂ source)

Caption: Synthetic pathway from 5-Bromonicotinic Acid.

Route C: From Methyl 5-(hydroxymethyl)nicotinate via Oxidation

This route involves the synthesis of a hydroxymethyl-substituted precursor followed by its selective oxidation to the aldehyde.

Step 1: Synthesis of Methyl 5-(hydroxymethyl)nicotinate

While not as commonly available as the methyl or bromo-substituted precursors, Methyl 5-(hydroxymethyl)nicotinate can be synthesized from related starting materials. For instance, reduction of a corresponding diester or selective reduction of the ester at the 5-position of a suitable precursor.

Step 2: Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol to an aldehyde is a well-established transformation in organic synthesis. Several mild oxidation methods can be employed.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. This method is known for its mild conditions and high yields.[6][7]

Experimental Protocol: Swern Oxidation

To a solution of oxalyl chloride in dichloromethane at low temperature (-78 °C), DMSO is added dropwise. After a short stirring period, a solution of Methyl 5-(hydroxymethyl)nicotinate (1 equivalent) in dichloromethane is added. The reaction is stirred for a period, followed by the addition of triethylamine. The reaction is then allowed to warm to room temperature, and the product is isolated through an aqueous workup and extraction.

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. Given the position of the hydroxymethyl group on the pyridine ring, it is susceptible to oxidation by MnO₂.[8][9][10]

Experimental Protocol: Manganese Dioxide Oxidation

Methyl 5-(hydroxymethyl)nicotinate (1 equivalent) is dissolved in a suitable solvent like dichloromethane or chloroform. Activated manganese dioxide (a large excess, typically 5-10 equivalents) is added, and the suspension is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the MnO₂ is filtered off, and the filtrate is concentrated to give the desired aldehyde.

Comparison of Route C Methods

Parameter Swern Oxidation Manganese Dioxide Oxidation
Reagents DMSO, oxalyl chloride, triethylamineActivated Manganese Dioxide
Conditions Cryogenic temperatures (-78 °C)Room temperature or gentle heating
Yields Generally highGood to high, but can be variable
Scalability Scalable, but requires careful temperature controlScalable, but requires large excess of reagent
Safety Oxalyl chloride is toxic and corrosiveMnO₂ is a relatively safe solid reagent
Byproducts Dimethyl sulfide, triethylammonium saltsManganese oxides

digraph "Route C" {
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start [label="Methyl 5-(hydroxymethyl)nicotinate"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> end [label="Swern Oxidation (DMSO, (COCl)₂)\nor MnO₂ Oxidation"]; }

Caption: Synthetic pathway from Methyl 5-(hydroxymethyl)nicotinate.

Summary and Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment.

  • Route A (from Methyl 5-methylnicotinate) is a robust and well-established pathway. The starting material is readily accessible, and the individual steps are generally high-yielding and scalable. The choice between the Sommelet and Kornblum reactions for the final oxidation step will depend on the desired reaction conditions and tolerance for byproducts.

  • Route B (from 5-Bromonicotinic Acid) offers a more direct approach in terms of the number of steps if a suitable formylation method is available. However, the formylation of an electron-deficient pyridine ring can be challenging and may require specialized conditions and catalysts, potentially limiting its practicality for large-scale synthesis.

  • Route C (from Methyl 5-(hydroxymethyl)nicotinate) provides a clean and high-yielding final oxidation step. The main challenge lies in the efficient synthesis of the hydroxymethyl precursor. Both Swern oxidation and MnO₂ oxidation are excellent methods, with the choice depending on the desired reaction temperature and the ease of byproduct removal.

For many applications, Route A likely represents the most balanced approach in terms of starting material accessibility, reaction reliability, and scalability. However, for specific applications where the hydroxymethyl precursor is readily available or can be synthesized efficiently, Route C offers a very attractive and clean final step. Further process development and optimization would be necessary to determine the most cost-effective and sustainable route for industrial-scale production.

References

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-formyl, 5-formyl, and 6-formylpyridine-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in synthesis, purification, and quality control. The subtle differences in the placement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate three key isomers: methyl 2-formyl, 5-formyl, and 6-formylpyridine-3-carboxylate. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in distinguishing these closely related compounds, supported by experimental protocols and data interpretation strategies.

The primary challenge in differentiating these isomers lies in the fact that they share the same molecular formula and weight. Therefore, their differentiation relies on how the different substitution patterns on the pyridine ring influence their interaction with various forms of electromagnetic radiation and their fragmentation behavior upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it provides clear and predictable differences for our target isomers. Both ¹H and ¹³C NMR will offer unique insights.

Expertise & Experience: The Causality Behind Chemical Shift Differences

The electronic environment of each proton and carbon atom in the pyridine ring is highly sensitive to the positions of the electron-withdrawing formyl (-CHO) and methyl carboxylate (-COOCH₃) groups. The pyridine nitrogen atom also exerts a significant deshielding effect on adjacent protons and carbons. By analyzing the chemical shifts, coupling constants, and multiplicity of the signals, we can piece together the exact substitution pattern.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectra of these isomers will be most telling in the aromatic region. The number of distinct proton signals, their splitting patterns (multiplicity), and their chemical shifts will be unique to each isomer.

  • Methyl 2-formylpyridine-3-carboxylate: This isomer will show three distinct aromatic proton signals. The proton at the 6-position will be the most downfield due to its proximity to the nitrogen atom. The protons at the 4 and 5-positions will also be present, with their coupling pattern revealing their adjacency. The formyl proton will appear as a singlet at a characteristic downfield shift, and the methyl ester protons will be a singlet further upfield.

  • Methyl 5-formylpyridine-3-carboxylate: This isomer will also exhibit three distinct aromatic proton signals. The protons at positions 2, 4, and 6 will each give a unique signal. The proton at position 2 will be the most deshielded. The coupling between these protons will be key to their assignment.

  • Methyl 6-formylpyridine-3-carboxylate: This isomer will show two aromatic proton signals, appearing as doublets, corresponding to the protons at the 4 and 5-positions. The proton at the 2-position is absent. The formyl and methyl ester protons will also be present as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonMethyl 2-formylpyridine-3-carboxylateThis compoundMethyl 6-formylpyridine-3-carboxylate
H-2-~9.3~9.2
H-4~8.4 (d)~8.8 (d)~8.5 (d)
H-5~7.6 (t)-~7.9 (d)
H-6~8.9 (d)~9.1 (s)-
-CHO~10.5 (s)~10.2 (s)~10.1 (s)
-OCH₃~4.0 (s)~4.0 (s)~4.0 (s)

Note: These are predicted values based on data from similar compounds. Actual values may vary slightly.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Map

¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (both formyl and ester) and the pyridine ring carbons will be diagnostic.

  • Methyl 2-formylpyridine-3-carboxylate: We expect to see signals for all 8 unique carbons. The formyl and ester carbonyl carbons will be in the range of 185-195 ppm and 160-170 ppm, respectively. The positions of the substituted carbons on the pyridine ring will be significantly shifted compared to the other isomers.

  • This compound: Similar to the 2-formyl isomer, all 8 carbons will be unique. The chemical shifts of the pyridine ring carbons will differ significantly due to the altered positions of the electron-withdrawing groups.

  • Methyl 6-formylpyridine-3-carboxylate: Again, 8 distinct carbon signals are expected. The chemical shift of the C-6 carbon, now bearing the formyl group, will be a key identifier.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonMethyl 2-formylpyridine-3-carboxylateThis compoundMethyl 6-formylpyridine-3-carboxylate
C-2~152~155~153
C-3~128~125~129
C-4~138~140~139
C-5~125~132~122
C-6~150~153~158
-CHO~192~190~191
-COOCH₃~165~164~165
-OCH₃~53~53~53

Note: These are predicted values based on data from similar compounds. Actual values may vary slightly.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 220-240 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a significantly larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

While not as definitive as NMR for isomer differentiation, IR spectroscopy can provide valuable corroborating evidence, primarily by examining the carbonyl stretching frequencies.

Expertise & Experience: The Influence of Electronic Effects on Vibrational Frequencies

The position of the carbonyl (C=O) stretching band in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups attached to the carbonyl group increase the bond order and shift the stretching frequency to a higher wavenumber. Conjugation with a double bond or an aromatic ring generally lowers the stretching frequency.

For our isomers, we have two carbonyl groups: the formyl and the methyl carboxylate. The electronic interplay between these groups and the pyridine ring will result in subtle but measurable differences in their C=O stretching frequencies.

  • Carbonyl Stretching Region (1650-1800 cm⁻¹): All three isomers will exhibit two distinct carbonyl absorption bands in this region.

    • The ester carbonyl (C=O of -COOCH₃) is expected to appear around 1720-1730 cm⁻¹.

    • The aldehyde carbonyl (C=O of -CHO) will likely appear at a slightly lower wavenumber, around 1700-1710 cm⁻¹, due to conjugation with the aromatic pyridine ring.

  • Subtle Differences: The exact positions of these bands may vary slightly between the isomers due to the different electronic communication between the substituents through the pyridine ring. For instance, the degree of conjugation and inductive effects will be subtly different for the 2-formyl, 5-formyl, and 6-formyl isomers, potentially leading to small shifts of 5-10 cm⁻¹ in the carbonyl frequencies.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for Carbonyl Stretches

Functional GroupMethyl 2-formylpyridine-3-carboxylateThis compoundMethyl 6-formylpyridine-3-carboxylate
C=O (Ester)~1725~1728~1722
C=O (Aldehyde)~1705~1700~1708
C-H (Aldehyde)~2850, ~2750~2855, ~2755~2845, ~2745

Note: These are predicted values. The key is the presence of two distinct carbonyl peaks and the characteristic aldehyde C-H stretches.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for direct analysis of a small amount of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for the presence of characteristic functional group absorptions.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry differentiates molecules based on their mass-to-charge ratio (m/z). Since our isomers have the same molecular weight, we must rely on tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragmentation patterns will be unique to each isomer.

Expertise & Experience: Predicting Fragmentation Pathways

Upon electron impact (EI) or other ionization methods, the molecular ion is formed. This high-energy species then undergoes fragmentation, and the stability of the resulting fragments dictates the observed spectrum. The positions of the formyl and methyl carboxylate groups will direct the fragmentation pathways.

  • Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same m/z value.

  • Key Fragmentations:

    • Loss of -OCH₃ (M-31): This is a common fragmentation for methyl esters.

    • Loss of -COOCH₃ (M-59): Loss of the entire methyl carboxylate group is also expected.

    • Loss of -CHO (M-29): Fragmentation of the formyl group is a characteristic pathway for aldehydes.

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl groups or the pyridine ring can lead to characteristic fragments. The relative intensities of these fragment ions will be the key differentiator. For example, in the 2-formyl isomer, interactions between the adjacent formyl and ester groups might lead to unique fragmentation pathways not observed in the other isomers.

Table 4: Predicted Key Fragments (m/z) in EI-MS

FragmentationMethyl 2-formylpyridine-3-carboxylateThis compoundMethyl 6-formylpyridine-3-carboxylate
[M]⁺165165165
[M-OCH₃]⁺134134134
[M-COOCH₃]⁺106106106
[M-CHO]⁺136136136
Unique FragmentsPossible unique fragments due to ortho-interactionDistinct relative intensitiesDistinct relative intensities

The relative abundance of these fragments will be the most informative aspect for differentiation.

Experimental Protocol for GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary GC column (e.g., a non-polar or medium-polarity column). A temperature program will be used to separate the isomers if they have slightly different boiling points, though they may co-elute.

  • MS Analysis: As the compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by EI at 70 eV), and the resulting ions are separated by their m/z ratio.

  • Data Analysis: Analyze the mass spectrum for each isomer, paying close attention to the molecular ion peak and the pattern of fragment ions.

Visualization of Workflow and Isomeric Differences

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_differentiation Differentiation synthesis Isomer Synthesis purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms GC-MS Analysis purification->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis identification Unambiguous Isomer Identification data_analysis->identification

Caption: A streamlined workflow for the differentiation of pyridine-3-carboxylate isomers.

Structural Isomers

isomers cluster_isomers Methyl Formylpyridine-3-carboxylate Isomers isomer2 Methyl 2-formylpyridine-3-carboxylate isomer5 This compound isomer6 Methyl 6-formylpyridine-3-carboxylate

Caption: The constitutional isomers of methyl formylpyridine-3-carboxylate.

Conclusion

The spectroscopic differentiation of methyl 2-formyl, 5-formyl, and 6-formylpyridine-3-carboxylate isomers is a tractable challenge when a multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , providing a wealth of structural information through chemical shifts and coupling patterns. FT-IR spectroscopy serves as a rapid and valuable confirmatory tool , particularly for verifying the presence of the two distinct carbonyl functionalities. Mass spectrometry, especially when coupled with gas chromatography, offers a sensitive method for differentiation based on unique fragmentation patterns. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately identify these critical isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

A Comparative Guide to the Reactivity of Formylpyridine Isomers in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] The functionalization of this versatile heterocycle often relies on reactions involving its substituted derivatives, among which the formylpyridines (also known as pyridine carboxaldehydes) are paramount intermediates.[2] However, the three constitutional isomers—2-formylpyridine, 3-formylpyridine, and 4-formylpyridine—exhibit remarkably different chemical behaviors.

This guide provides an in-depth comparison of their reactivity in nucleophilic addition reactions. We will dissect the underlying electronic principles that govern their behavior, present comparative data, and provide a validated experimental protocol for researchers to quantify these differences in their own laboratories. Understanding these nuances is not merely an academic exercise; it is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes toward complex molecular targets.

The Theoretical Framework: Electronic Effects as the Driver of Reactivity

The susceptibility of an aldehyde to nucleophilic attack is fundamentally determined by the electrophilicity of its carbonyl carbon.[3] In the formylpyridine series, the potent electron-withdrawing nature of the pyridine ring nitrogen is the dominant factor influencing this electrophilicity. This influence is transmitted through two primary electronic mechanisms: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Due to its high electronegativity, the sp²-hybridized nitrogen atom pulls electron density away from the carbon atoms through the sigma bond framework. This effect decreases with distance but renders the entire ring electron-deficient compared to benzene.

  • Resonance Effect (-M): The nitrogen atom can withdraw electron density from the π-system of the ring. This effect is position-dependent and is only operative when the formyl group is at the ortho (position 2) or para (position 4) locations. It is inoperative at the meta (position 3) position.[4][5]

This positional disparity in the resonance effect is the primary cause of the observed reactivity differences:

  • 4-Formylpyridine (para): The carbonyl group is maximally activated. Both the -I and -M effects of the nitrogen atom work in concert to withdraw electron density, creating a significant partial positive charge on the carbonyl carbon. The resonance structures clearly show delocalization of the electron deficiency onto the formyl group.[6] This renders 4-formylpyridine highly electrophilic and, therefore, highly reactive toward nucleophiles.

  • 2-Formylpyridine (ortho): The electronic situation is very similar to the 4-isomer. The powerful -I and -M effects of the adjacent nitrogen strongly activate the carbonyl group. In some cases, the proximity of the nitrogen lone pair can lead to chelation with metal-based reagents or slight steric hindrance, but generally, its reactivity profile is comparable to that of 4-formylpyridine.

  • 3-Formylpyridine (meta): This isomer is the least reactive of the three. While the nitrogen's -I effect is still present, the crucial -M effect cannot extend to the meta position.[6] Consequently, the carbonyl carbon is significantly less electron-deficient than in the 2- and 4-isomers, leading to slower reaction rates in nucleophilic additions.

The following diagram illustrates the potent resonance activation in 4-formylpyridine, which is absent in the 3-isomer.

Caption: Resonance delocalization in 4-formylpyridine.

Quantitative and Qualitative Reactivity Comparison

The theoretical hierarchy of reactivity (4-isomer ≈ 2-isomer > 3-isomer ) is well-supported by experimental observations and quantitative descriptors like Hammett substituent constants (σ).[6] The pyridyl groups themselves are considered electron-withdrawing substituents. A more positive σ value correlates with a stronger electron-withdrawing effect, which in this context, translates to higher reactivity of the formyl group toward nucleophiles.

IsomerRelative PositionDominant Electronic EffectsHammett Constant (σ) for Pyridyl Group[7]Predicted Reactivity Rank
4-Formylpyridine Para-I, -M0.941 (Highest)
2-Formylpyridine Ortho-I, -M0.712 (High)
3-Formylpyridine Meta-I0.553 (Lowest)

Note on Hammett Constants: These values are for the pyridyl group itself acting as a substituent and provide a reliable proxy for the electronic environment influencing the attached formyl group. The higher positive value for the 4-pyridyl group indicates the strongest electron-withdrawing character, predicting the highest reactivity for the corresponding aldehyde.

This trend holds true across a range of common nucleophilic addition and condensation reactions:

  • Imine and Enamine Formation: The condensation with primary or secondary amines is often rate-limited by the initial nucleophilic attack. Reactions with 2- and 4-formylpyridine proceed rapidly, often at room temperature, while 3-formylpyridine may require heating or catalysis to achieve comparable conversion rates.[6]

  • Wittig Reaction: The conversion of the aldehyde to an alkene via a phosphorus ylide is highly sensitive to the electrophilicity of the carbonyl. The 2- and 4-isomers are excellent substrates, providing high yields of the corresponding vinylpyridines, whereas the 3-isomer reacts more sluggishly.[6]

  • Cyanohydrin Formation: The addition of a cyanide nucleophile is a classic measure of carbonyl reactivity. The equilibrium for this reaction lies further toward the product for more electrophilic aldehydes.[8] Therefore, 2- and 4-formylpyridine form cyanohydrins more readily and in higher yields than 3-formylpyridine.

G cluster_isomers Formylpyridine Isomers cluster_effects Governing Electronic Effects cluster_reactivity Resulting Carbonyl Electrophilicity cluster_validation Experimental Validation iso2 2-Formylpyridine effect_ortho_para -Inductive & -Resonance iso2->effect_ortho_para iso3 3-Formylpyridine effect_meta -Inductive Only iso3->effect_meta iso4 4-Formylpyridine iso4->effect_ortho_para react_high High effect_ortho_para->react_high react_low Low effect_meta->react_low exp_fast Fast Reaction Rate (e.g., Cyanohydrin Formation) react_high->exp_fast exp_slow Slow Reaction Rate react_low->exp_slow

Caption: Logical workflow for comparing formylpyridine reactivity.

Experimental Protocol: Comparative Kinetic Analysis of Cyanohydrin Formation via ¹H NMR Spectroscopy

This protocol provides a self-validating method to directly compare the reactivity of the three formylpyridine isomers by monitoring the progress of a nucleophilic addition reaction in real-time. Trimethylsilyl cyanide (TMSCN) is used as a safer and more soluble source of cyanide than HCN gas or alkali metal cyanides.[8]

Objective: To determine the relative rates of reaction for 2-, 3-, and 4-formylpyridine with TMSCN by monitoring the disappearance of the aldehyde proton signal using ¹H NMR spectroscopy.

Materials:

  • 2-Formylpyridine (≥99%)

  • 3-Formylpyridine (≥99%)

  • 4-Formylpyridine (≥99%)

  • Trimethylsilyl cyanide (TMSCN) (≥97%)

  • Potassium cyanide (KCN) (catalyst)

  • 18-Crown-6 (catalyst solubilizer)

  • Deuterated acetonitrile (CD₃CN) (solvent)

  • NMR tubes

Causality Behind Experimental Choices:

  • Catalyst System: The KCN/18-Crown-6 system generates a "naked" cyanide anion, which is a highly active nucleophile. This ensures the reaction proceeds at a measurable rate, even for the least reactive isomer.

  • Solvent: CD₃CN is a polar aprotic solvent that will dissolve all reactants and the catalyst complex, ensuring a homogeneous reaction. Its deuterated nature makes it suitable for ¹H NMR monitoring.

  • Monitoring Technique: ¹H NMR is ideal as the aldehyde proton (δ ≈ 9.9-10.1 ppm) is in a clean region of the spectrum and its disappearance can be directly integrated against a stable internal standard or the solvent peak to quantify reaction progress.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the catalyst by dissolving KCN (1.3 mg, 0.02 mmol) and 18-Crown-6 (5.3 mg, 0.02 mmol) in 1.0 mL of CD₃CN. Sonicate briefly to ensure complete dissolution.

  • Reaction Setup (Perform for each isomer individually):

    • To a clean, dry NMR tube, add the respective formylpyridine isomer (0.2 mmol).

    • Add 500 µL of CD₃CN.

    • Add 100 µL of the catalyst stock solution (containing 0.002 mmol KCN and 18-crown-6).

    • Cap the NMR tube, invert several times to mix, and acquire an initial ¹H NMR spectrum (t=0). This spectrum confirms the initial concentration and chemical shift of the aldehyde proton.

  • Reaction Initiation and Monitoring:

    • Carefully add TMSCN (26.5 µL, 0.2 mmol, 1.0 equivalent) to the NMR tube using a microliter syringe.

    • Immediately cap the tube, invert vigorously for 5-10 seconds to ensure mixing, and place it in the NMR spectrometer.

    • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the 2- and 4-isomers; every 15-30 minutes for the 3-isomer). The time interval should be adjusted based on the observed reaction speed.

  • Data Analysis:

    • For each spectrum, integrate the aldehyde proton signal (reactant) and the newly formed cyanohydrin methine proton signal (product, typically δ ≈ 5.5-6.0 ppm).

    • Calculate the percentage conversion at each time point: Conversion (%) = [Integral_product / (Integral_product + Integral_reactant)] * 100.

    • Plot percentage conversion versus time for all three isomers on the same graph to visually compare their reaction rates.

Self-Validating System: By running all three reactions under identical conditions (temperature, concentration, catalyst loading) and using the same batch of solvent and reagents, the protocol inherently validates the comparison. Any observed differences in reaction rates can be confidently attributed to the intrinsic reactivity of the isomers.

G prep Prepare KCN/18-Crown-6 Catalyst Stock in CD3CN setup Set up 3 NMR Tubes: 1. Isomer (2-, 3-, or 4-) 2. CD3CN Solvent 3. Catalyst Stock prep->setup t0 Acquire Initial t=0 ¹H NMR Spectrum setup->t0 initiate Initiate Reaction: Add TMSCN (1.0 eq) to each tube t0->initiate monitor Monitor Reaction Progress: Acquire ¹H NMR spectra at timed intervals initiate->monitor analyze Data Analysis: Integrate aldehyde (reactant) and methine (product) signals monitor->analyze plot Plot % Conversion vs. Time for all three isomers analyze->plot compare Compare Relative Reaction Rates plot->compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion and Outlook

The reactivity of formylpyridine isomers in nucleophilic addition reactions is a clear and predictable consequence of fundamental electronic principles. The powerful, position-dependent resonance effect of the ring nitrogen atom serves as the primary determinant, leading to a distinct reactivity order: 4-formylpyridine ≈ 2-formylpyridine > 3-formylpyridine .

For the synthetic chemist, this knowledge is empowering. When a rapid and high-yielding reaction is desired for constructing complex pyridine-containing molecules, the 2- or 4-isomers are the substrates of choice.[9] Conversely, if selective reaction in a molecule with multiple aldehyde groups is needed, or if a more controlled, slower addition is beneficial, the 3-isomer provides a valuable alternative. This guide provides both the theoretical understanding and a practical, validated protocol for researchers to leverage these intrinsic reactivity differences, enabling more efficient and rational design in drug discovery and chemical synthesis.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Katritzky, A. R., & Fan, W. Q. (1992). The Michael Addition of N-Silylated Azoles to α,β-Unsaturated Esters, Ketones, and Nitriles. Journal of Organic Chemistry, 57(1), 199-202.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Upadhyay, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1064.
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  • Royal Society of Chemistry. (1967). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved from [Link]

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  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • AIP Publishing. (1954). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. Retrieved from [Link]

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Cost-benefit analysis of different synthetic pathways for Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formylpyridine-3-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the formyl and methyl ester functionalities on the pyridine ring makes it a versatile intermediate for further molecular elaboration. This guide provides a detailed cost-benefit analysis of two distinct synthetic pathways to this valuable compound, offering field-proven insights and step-by-step protocols to aid researchers in selecting the optimal route for their specific needs.

Executive Summary of Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:

  • Pathway 1: Direct Oxidation of Methyl 5-methylnicotinate. This approach leverages the direct conversion of a commercially available starting material to the desired product via an oxidation reaction.

  • Pathway 2: Two-Step Synthesis from Methyl 5-bromonicotinate. This alternative route involves the reduction of a bromo-substituted precursor to the corresponding alcohol, followed by oxidation to the aldehyde.

This guide will delve into the experimental details, cost-effectiveness, scalability, and safety considerations associated with each pathway to provide a comprehensive comparison.

Pathway 1: Direct Oxidation of Methyl 5-methylnicotinate

This pathway is conceptually straightforward, involving the oxidation of the methyl group at the 5-position of the pyridine ring. The reagent of choice for this transformation is often selenium dioxide (SeO₂), in a reaction commonly known as the Riley oxidation.

Causality Behind Experimental Choices

The selection of selenium dioxide is based on its known efficacy in the oxidation of activated methyl groups, such as those adjacent to a carbonyl group or on a heterocyclic ring[1]. The electron-withdrawing nature of the pyridine ring and the ester group at the 3-position activates the methyl group at the 5-position, making it susceptible to oxidation by SeO₂.

Experimental Protocol: Synthesis of Methyl 5-methylnicotinate (Starting Material)

The starting material, Methyl 5-methylnicotinate, can be readily prepared from the corresponding and commercially available 5-methylnicotinic acid.

Step 1: Esterification of 5-methylnicotinic acid [2]

  • Reaction:

  • Procedure:

    • In a 1000 mL four-necked bottle, suspend 5-methylnicotinic acid (100.0 g, 0.73 mol) in 500 mL of methanol.

    • Under a nitrogen atmosphere, add thionyl chloride (110 mL, 1.5 mol) dropwise while maintaining the temperature between 20-25 °C.

    • After the addition is complete, heat the mixture to reflux for 4 hours.

    • Evaporate the methanol under reduced pressure.

    • Add 200 mL of ice water to the residue and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.

    • Extract the mixture with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 5-methylnicotinate as a white solid.

  • Yield: 108.2 g (98.2%)[2]

Experimental Protocol: Oxidation of Methyl 5-methylnicotinate
  • Reaction:

  • Proposed Procedure (to be optimized):

    • In a fume hood, to a solution of Methyl 5-methylnicotinate (1 equivalent) in a suitable solvent (e.g., dioxane, ethanol, or acetic acid), add selenium dioxide (1.1-1.5 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis of Pathway 1
FactorAnalysis
Cost of Starting Materials 5-Methylnicotinic acid is a relatively inexpensive starting material. Thionyl chloride and methanol are common and affordable lab reagents.
Cost of Reagents Selenium dioxide is a moderately priced reagent.
Yield The esterification step has a very high reported yield (98.2%)[2]. The yield of the oxidation step is expected to be moderate, based on analogous reactions on other methylpyridines (49-77%).
Scalability The esterification is a standard and scalable procedure. The scalability of the selenium dioxide oxidation can be a concern due to the toxicity of selenium compounds and the need for careful handling and waste disposal.
Safety and Environmental Impact Selenium dioxide and its byproducts are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal must be handled with care.
Number of Steps Two steps from 5-methylnicotinic acid.

Pathway 2: Two-Step Synthesis from Methyl 5-bromonicotinate

This alternative pathway avoids the direct oxidation of a methyl group and instead introduces the formyl group via a two-step sequence: reduction of a bromo-precursor to an alcohol, followed by oxidation of the alcohol.

Causality Behind Experimental Choices

This pathway is designed to circumvent the potential challenges of the direct oxidation of a methyl group, such as over-oxidation to the carboxylic acid or low yields. The reduction of a commercially available bromo-ester to the corresponding alcohol is a reliable transformation, and the subsequent oxidation of a primary alcohol to an aldehyde can be achieved with high selectivity using a variety of modern reagents.

Experimental Protocol: Reduction of Methyl 5-bromonicotinate
  • Reaction:

  • Proposed Procedure (based on analogous reductions):

    • Dissolve Methyl 5-bromonicotinate (1 equivalent) in a mixture of THF and methanol at 0 °C.

    • Add calcium chloride (4 equivalents) and stir the suspension for 30 minutes.

    • Slowly add sodium borohydride (2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, filtered, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Experimental Protocol: Oxidation of Methyl 5-(hydroxymethyl)nicotinate

Two common and effective methods for the oxidation of primary alcohols to aldehydes are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method A: Swern Oxidation [1][3]

  • Reaction:

  • Procedure: [4]

    • In a fume hood, to a solution of oxalyl chloride in dichloromethane at -78 °C under a nitrogen atmosphere, add a solution of DMSO in dichloromethane dropwise.

    • After stirring for 15 minutes, add a solution of Methyl 5-(hydroxymethyl)nicotinate in dichloromethane slowly.

    • Stir for 30 minutes, then add triethylamine dropwise.

    • Stir for another 30 minutes at -78 °C and then allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation [5][6]

  • Reaction:

  • Procedure:

    • To a solution of Methyl 5-(hydroxymethyl)nicotinate in dichloromethane, add Dess-Martin periodinane.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Cost-Benefit Analysis of Pathway 2
FactorAnalysis
Cost of Starting Materials Methyl 5-bromonicotinate is a commercially available but more expensive starting material compared to 5-methylnicotinic acid.
Cost of Reagents Sodium borohydride is a relatively inexpensive reducing agent. Dess-Martin periodinane and oxalyl chloride/DMSO for the Swern oxidation are more expensive reagents.
Yield The reduction step is generally high-yielding. Swern and Dess-Martin oxidations are also known for their high yields and selectivity.
Scalability The reduction with sodium borohydride is scalable. The Swern oxidation requires cryogenic temperatures (-78 °C), which can be challenging on a large scale. The Dess-Martin oxidation is more amenable to scale-up, although the cost of the reagent can be a limiting factor.
Safety and Environmental Impact The Swern oxidation involves the formation of foul-smelling dimethyl sulfide and requires careful temperature control. Dess-Martin periodinane is a stable, non-toxic reagent, making it a safer alternative.
Number of Steps Two steps from Methyl 5-bromonicotinate.

Comparative Summary and Recommendation

FeaturePathway 1: Direct OxidationPathway 2: Two-Step Synthesis
Starting Material Cost LowerHigher
Reagent Cost ModerateModerate to High
Overall Yield Potentially lower and less selectiveGenerally higher and more selective
Scalability Moderate (limited by SeO₂ toxicity)Good (Swern limited by temperature)
Safety & Environment Higher concern (toxic selenium)Moderate concern (Swern byproducts)
Number of Steps 22

Recommendation:

For small-scale laboratory synthesis where cost is a primary concern and moderate yields are acceptable, Pathway 1 (Direct Oxidation) presents a viable option. The straightforward nature of the reaction is appealing, but careful handling of selenium dioxide is paramount.

For larger-scale synthesis or when high yield and purity are critical , Pathway 2 (Two-Step Synthesis) is the recommended approach. While the starting material is more expensive, the higher and more reliable yields of the two-step process can offset this initial cost. Between the two oxidation methods in Pathway 2, the Dess-Martin periodinane oxidation is generally preferred for its milder reaction conditions, easier workup, and improved safety profile , making it more suitable for a broader range of applications and scales.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Pathway 1: Direct Oxidation cluster_1 Pathway 2: Two-Step Synthesis A 5-Methylnicotinic Acid B Methyl 5-methylnicotinate A->B Esterification (SOCl2, MeOH) Yield: 98.2% C This compound B->C Riley Oxidation (SeO2) Yield: Moderate (Est.) D Methyl 5-bromonicotinate E Methyl 5-(hydroxymethyl)nicotinate D->E Reduction (NaBH4, CaCl2) Yield: High (Est.) F This compound E->F Oxidation (Swern or DMP) Yield: High (Est.)

Figure 1: Comparative overview of the two synthetic pathways to this compound.

References

  • Swern, D., et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
  • CN104163786B - Preparation method of methyl 5-methylnicotinate - Google P
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
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  • Swern oxidation - Chemistry LibreTexts. (URL: [Link])

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A Senior Application Scientist's Guide to the Rigorous Validation of Methyl 5-formylpyridine-3-carboxylate as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement is paramount. The foundation of this integrity lies in the quality of the reference standards used for calibration, identification, and quantification. An improperly qualified reference standard can lead to erroneous batch release decisions, compromised patient safety, and significant regulatory delays. This guide provides a comprehensive, field-proven framework for the validation of Methyl 5-formylpyridine-3-carboxylate as a reference standard, grounded in the principles of causality and self-validating systems.

This compound is a key heterocyclic building block, potentially serving as a critical starting material, intermediate, or a significant impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is therefore non-negotiable. This document outlines the necessary steps to transition a high-purity batch of this compound into a fully qualified, trustworthy reference standard, adhering to the stringent expectations of global regulatory bodies.

Part 1: Foundational Characterization - Establishing Identity and Purity

Before a candidate material can be considered for use as a reference standard, its identity must be unequivocally confirmed, and its purity meticulously assessed. This is not merely a procedural step but a fundamental requirement to ensure that the standard is exactly what it purports to be.

Structural Elucidation

A multi-technique approach is essential to build a complete and unambiguous picture of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information about the molecular skeleton, including the number and connectivity of protons and carbons. The spectrum should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the carbonyl groups of the ester and aldehyde, and the pyridine ring vibrations.

Purity Assessment and Impurity Profiling

Purity is the most critical attribute of a reference standard. The goal is to identify and quantify every significant impurity present.

  • Chromatographic Purity (HPLC/UPLC): A high-resolution reverse-phase HPLC or UPLC method with a photodiode array (PDA) detector is the primary tool for assessing the purity of organic compounds. The method must be developed to separate the main component from all potential impurities, including process-related impurities and degradation products.

  • Residual Solvents (Gas Chromatography - Headspace): GC with a flame ionization detector (FID) is used to quantify any residual solvents from the synthesis and purification process.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid material.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): This test quantifies the amount of non-volatile inorganic impurities present in the material.

The final purity value is typically determined by a mass balance approach, subtracting the percentages of all identified impurities (organic, residual solvents, water, inorganic) from 100%.

G cluster_0 Candidate Material Qualification cluster_1 Purity Analysis Components cluster_2 Final Qualification Candidate High-Purity Batch of This compound Identity Structural Elucidation (NMR, MS, IR) Candidate->Identity Purity Impurity Profiling Candidate->Purity Cert Certificate of Analysis (CoA Generation) Identity->Cert HPLC Chromatographic Purity (Organic Impurities) Purity->HPLC GC Residual Solvents Purity->GC KF Water Content Purity->KF Ash Inorganic Impurities Purity->Ash MassBalance Purity Assignment (Mass Balance Calculation) HPLC->MassBalance GC->MassBalance KF->MassBalance Ash->MassBalance MassBalance->Cert

Caption: Workflow for the initial characterization and purity assignment of a reference standard candidate.

Part 2: Method Validation - Ensuring Fitness for Purpose

Once the candidate material is thoroughly characterized, the analytical procedure in which it will be used must be validated. This validation demonstrates that the method is suitable for its intended purpose, a core principle articulated in regulatory guidelines like ICH Q2(R1) and USP General Chapter <1225>.[1][2][3] The objective is to prove the method is reliable, reproducible, and accurate for quantifying this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just to be executed, but to provide intrinsic checks on their own performance.

Protocol 1: Specificity and Selectivity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4]

  • Methodology:

    • Forced Degradation: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo/blank using the proposed HPLC-PDA method.

    • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the analyte peak in all chromatograms. The peak should be spectrally pure, demonstrating no co-eluting impurities.

    • Resolution: Ensure baseline resolution between the main peak and any degradation products formed.

  • Causality: Forced degradation studies are essential because they intentionally create the very interferences the method must be able to handle. Success in this test provides high confidence that the method can specifically quantify the analyte in stability studies and in the presence of unknown impurities.

Protocol 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the newly characterized this compound reference standard.

    • Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. The concentration range should span from 50% to 150% of the expected working concentration.[2][3]

    • Analysis: Inject each standard in triplicate.

    • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

Protocol 3: Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a known amount of the analyte into a placebo matrix.

  • Methodology:

    • Prepare a placebo solution (a mixture of all components except the analyte).

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria:

    • Recovery: Typically between 98.0% and 102.0%.

Protocol 4: Precision (Repeatability and Intermediate Precision)

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Analysis: Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

  • Acceptance Criteria:

    • RSD: Typically ≤ 2.0%.

G Start Validate Analytical Method (e.g., HPLC Assay) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness End Method is Validated Specificity->End Linearity->End Accuracy->End Precision->End Robustness->End

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Part 3: Data Summary and Comparison with Alternatives

The validation data must be clearly summarized to provide an objective assessment of the reference standard's performance.

Summary of Validation Data
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No co-elution; Peak Purity > 990Peak Purity Index = 999.5Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50% - 150% of target50 µg/mL - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 2.0%1.2%Pass
Comparison with Alternative Methodologies

While a well-characterized chemical reference standard is the most common approach, it's important to understand its place relative to other techniques.

MethodPrincipleProsCons
Chemical Reference Standard (This Guide) Comparison of the response of an unknown sample to the response of a highly purified and characterized material.- Universally accepted by regulatory agencies.- High precision and accuracy.- Directly traceable.- Requires significant upfront effort for characterization and validation.- Material can be costly and has a finite shelf-life.
Quantitative NMR (qNMR) Uses an internal standard of known purity to directly quantify the analyte without needing a specific reference standard of the analyte itself.- Does not require an identical reference material.- Can provide a very accurate "absolute" purity value.- Reduces the need for multiple tests (e.g., water, residual solvents).- Requires specialized equipment and expertise.- Not all molecules have suitable, well-resolved peaks for quantification.- Higher initial instrument cost.
Relative Response Factor (RRF) for Impurities Uses the response of the main API peak to quantify impurities, corrected by a predetermined factor.- Useful when an impurity reference standard is not available.[4]- RRF must be scientifically justified or experimentally determined, which can be complex.- Assumes a linear response for the impurity.- Less accurate than using a dedicated impurity standard.

The use of a fully validated chemical reference standard, as detailed in this guide, remains the gold standard for ensuring accuracy and regulatory compliance in routine quality control environments.

Conclusion

The validation of this compound as a reference standard is a rigorous, multi-faceted process that extends far beyond a simple purity check. It requires a deep understanding of analytical chemistry, regulatory expectations, and the principles of scientific validation. By following a structured approach that encompasses absolute structural confirmation, comprehensive impurity profiling, and a robust validation of the end-use analytical method, a laboratory can establish a reference standard that is not only fit for purpose but also forms a reliable cornerstone of its quality system. This ensures that all subsequent analytical data generated using this standard is accurate, reproducible, and defensible.

References

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • General Chapters. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Available at: [Link]

  • Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | CAS 131521-31-8. Available at: [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. Methyl 5-formylpyridine-3-carboxylate, a heterocyclic compound featuring a pyridine ring, a formyl group, and a methyl ester, requires careful consideration for its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for pyridine derivatives and laboratory-grade chemicals.

The primary hazards associated with compounds of this nature include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Harmful if swallowed.[1]

Given these potential hazards, it is imperative to follow stringent disposal procedures to protect laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, it is crucial to have a clear and actionable plan for its disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound in any form (pure, in solution, or as a residue), the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against skin contact, which can cause irritation.[1]
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2]Minimizes the inhalation of any dust or vapors that may cause respiratory irritation.[1]
Engineering Controls

Always handle this compound within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[2]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_pure Pure Compound or Concentrated Solution? start->is_pure is_contaminated Contaminated Materials? (e.g., gloves, paper towels, glassware) start->is_contaminated collect_pure Collect in a dedicated, sealed, and compatible hazardous waste container. is_pure->collect_pure collect_contaminated Collect in a separate, sealed, and clearly labeled hazardous waste bag or container. is_contaminated->collect_contaminated label_waste Label container with: 'Hazardous Waste' 'this compound' List all components and concentrations Date of accumulation start collect_pure->label_waste collect_contaminated->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatible materials. label_waste->store_waste request_pickup Request pickup from your institution's Environmental Health and Safety (EHS) office. store_waste->request_pickup final_disposal Final Disposal by Licensed Facility (Typically via incineration) request_pickup->final_disposal

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal process is critical for safety and regulatory compliance.

Step 1: Waste Segregation

At the point of generation, separate waste streams to avoid dangerous reactions and to facilitate proper disposal.

  • Pure Compound and Concentrated Solutions: Any unreacted this compound or concentrated solutions should be treated as hazardous waste.

  • Contaminated Solid Waste: This includes items such as used gloves, weigh boats, paper towels, and silica gel from chromatography. These items must be considered hazardous waste.

  • Contaminated Glassware: All glassware that has come into contact with the compound must be decontaminated before being washed for reuse or disposed of.

Step 2: Waste Collection
  • Liquid Waste: Collect pure this compound and its solutions in a sealable, airtight, and chemically compatible waste container.[2] The container should be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including solvent systems.

  • Solid Waste: Place contaminated solid waste into a designated, durable, and sealed container. This is often a heavy-duty plastic bag or a labeled drum.

Crucially, never pour this compound or any pyridine derivative down the drain. [3] Such actions can harm aquatic life and may violate local and federal regulations.[4]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of waste handlers. The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

  • A complete list of all components in the container, including solvents, with their approximate concentrations.

  • The date when waste was first added to the container.

Step 4: Storage

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation.[6] Ensure that the containers are kept closed except when adding waste.[5] Store containers away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent violent reactions.[2]

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste. Waste pyridine and its derivatives are typically disposed of via incineration at a licensed hazardous waste facility.[4]

Decontamination and Spill Management

Accidents can happen, and a prepared response is the best way to mitigate risk.

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable solvent (e.g., ethanol or acetone) to dissolve the residual compound. This rinsate must be collected and disposed of as hazardous waste.[5]

  • Wash: Wash the glassware or surface thoroughly with soap and warm water.[7]

  • Final Rinse: Perform a final rinse with deionized water.

For empty containers that held the pure compound, a triple rinse with a suitable solvent is required.[8] The rinsate from all three rinses must be collected as hazardous waste.[8] After this procedure, the defaced container may be disposed of in the regular trash or recycling.[9]

Spill Response
  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10]

    • Once the spill is fully absorbed, carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team.[2]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Emergency Exposure Procedures

In the event of personal exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing, which must be disposed of as hazardous waste.[7] Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[1]

By adhering to these protocols, researchers and scientists can ensure that their innovative work with compounds like this compound is conducted with the highest standards of safety and environmental responsibility.

References

  • CymitQuimica. (2024).
  • GOV.UK. (n.d.). Pyridine: incident management.
  • University of Washington. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carboxylic acid 97.
  • Wikipedia. (2023). Pyridinecarboxylic acid.
  • Jubilant Ingrevia Limited. (2024).
  • Vanderbilt University Medical Center. (n.d.).
  • NJ.gov. (n.d.). Hazard Summary for 2-Methyl-5-Ethylpyridine.
  • ResearchGate. (2022).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Jubilant Ingrevia Limited. (n.d.).
  • Fisher Scientific. (2024). Safety Data Sheet for 6-Methylpyridine-2-carboxaldehyde.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Jubilant Ingrevia Limited. (2021).
  • Smolecule. (2023).
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Loba Chemie. (2021).
  • Pipzine Chemicals. (n.d.).
  • PubChem. (2025). 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid.

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Mastering the Safe Handling of Methyl 5-formylpyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling Methyl 5-formylpyridine-3-carboxylate, a heterocyclic building block with growing importance in pharmaceutical synthesis. By understanding the causality behind these safety protocols, you can foster a self-validating system of safety and best practices within your team.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

This compound combines the chemical functionalities of a pyridine ring, an aldehyde, and a methyl ester. This unique combination dictates its hazard profile. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its potential hazards from structurally similar compounds and the constituent functional groups.

The presence of the pyridine moiety suggests potential for skin and eye irritation, and possible systemic effects upon prolonged or significant exposure. Pyridine itself is known to cause irritation to the eyes, nose, and throat. Aldehydes are a well-known class of irritants, and many are sensitizers. The formyl group in this compound is reactive and can undergo nucleophilic attack.[1] An SDS for the closely related Methyl 2-formylpyridine-3-carboxylate indicates that it is harmful if swallowed, and causes skin, eye, and respiratory irritation. Therefore, it is prudent to treat this compound with a similar level of caution.

Inferred Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This table is an inferred classification based on available data for similar compounds and should be used for guidance in the absence of a specific SDS.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to airborne hazardous substances is through effective engineering controls. All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted within a properly functioning certified laboratory chemical fume hood.[2] This is crucial for preventing the inhalation of any vapors or aerosols that may be generated.

Key Fume Hood Practices:

  • Ensure the fume hood has a recent certification and is functioning correctly.

  • Work with the sash at the lowest practical height.

  • Keep all chemicals and equipment at least 6 inches from the face of the hood.

  • Avoid rapid movements that can disrupt the airflow.

Personal Protective Equipment (PPE): Your Essential Barrier

Where engineering controls cannot eliminate all risk of exposure, Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Hand Protection

For handling pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended.[2] Nitrile gloves are not recommended for prolonged contact with pyridine as they may offer insufficient protection.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. It is good practice to double-glove when handling this compound, especially during transfers and purification steps.

Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes. When there is a significant risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure, a face shield should be worn in addition to safety goggles.

Skin and Body Protection

A fully-buttoned laboratory coat must be worn at all times in the laboratory. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. Ensure that arms are fully covered and that appropriate closed-toe footwear is worn.

Respiratory Protection

When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a full-face or half-mask air-purifying respirator with organic vapor cartridges may be necessary.

Safe Handling and Storage: Procedural Best Practices

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the compound.

Handling
  • Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions within a fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be assembled in a fume hood. Ensure that all glassware is properly secured.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

Storage

Store this compound in a tightly sealed, properly labeled container.[2] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[6]

    • Using non-sparking tools, collect the absorbed material into a sealable, compatible waste container.[3]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

    • Properly label the waste container and dispose of it as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office immediately.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Management

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Collect waste in a sealable, airtight, and compatible container that is clearly labeled.[2] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never pour this chemical down the drain.[8]

Workflow Diagram for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Management Receive Receive & Log Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store RiskAssess Conduct Risk Assessment Store->RiskAssess DonPPE Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) RiskAssess->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate CollectWaste Collect All Hazardous Waste React->CollectWaste DoffPPE Doff & Dispose of Contaminated PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash DoffPPE->CollectWaste LabelWaste Label Waste Container Correctly CollectWaste->LabelWaste Dispose Dispose via Institutional Protocol LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • ACS Publications. (2025, April 4). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 App B - Sampling strategy and analytical methods for formaldehyde. Retrieved from [Link]

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